molecular formula C12H12 B047167 1,5-Dimethylnaphthalene CAS No. 571-61-9

1,5-Dimethylnaphthalene

Cat. No.: B047167
CAS No.: 571-61-9
M. Wt: 156.22 g/mol
InChI Key: SDDBCEWUYXVGCQ-UHFFFAOYSA-N
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Description

1,5-Dimethylnaphthalene is a significant polycyclic aromatic hydrocarbon (PAH) derivative widely utilized in advanced research and development. Its primary research value lies in its role as a key intermediate in organic synthesis and material science. In the field of functional materials, this compound serves as a precursor for the synthesis of novel dyes, pigments, and optically active compounds, owing to its extended conjugated system which can be further functionalized. Furthermore, it is of considerable interest in the study of supramolecular chemistry and crystal engineering, where its specific steric configuration and methyl group positions influence molecular packing and the formation of host-guest complexes. In chemical engineering and petrochemistry, it is employed as a model compound in catalytic studies, particularly in hydrocracking and isomerization reactions, to understand reaction mechanisms and catalyst performance for the upgrading of fuels. The compound's mechanism of action in these contexts is rooted in its molecular structure; the electron-rich naphthalene core acts as a site for electrophilic substitution, while the methyl groups at the 1 and 5 positions provide steric directing effects and influence the compound's electron density distribution, thereby dictating its reactivity and physical properties. This makes this compound an indispensable tool for researchers investigating reaction kinetics, developing new catalytic processes, and designing advanced organic materials with tailored characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3
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InChI Key

SDDBCEWUYXVGCQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID0060351
Record name 1,5-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 1,5-Dimethylnaphthalene
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Vapor Pressure

0.0084 [mmHg]
Record name 1,5-Dimethylnaphthalene
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CAS No.

571-61-9
Record name 1,5-Dimethylnaphthalene
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Record name 1,5-DIMETHYLNAPHTHALENE
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Foundational & Exploratory

1,5-Dimethylnaphthalene CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,5-Dimethylnaphthalene

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, safety and handling protocols, and known applications. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identification

Chemical Name: this compound[1][2][3][4] Synonyms: Naphthalene, 1,5-dimethyl-; 1,5-DMN[1][2] CAS Number: 571-61-9[1][3][4][5][6][7][8] Molecular Formula: C₁₂H₁₂[1][2][3][4][5][6] Molecular Weight: 156.22 g/mol [1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a white crystalline solid under standard conditions.[2][9]

PropertyValueSource
Melting Point77-82 °C[6][7]
78-82 °C[8][9]
82.00 °C[10]
79.5-83.5 °C[4]
Boiling Point265-266 °C[6][7][8][9]
265.00 °C[10]
Density1.0464 g/cm³ (estimate)[6]
1.0060 g/cm³[11]
Vapor Pressure0.015 mmHg @ 25 °C (est)[10]
0.0084 mmHg[2]
0.0149 mmHg @ 25°C[6]
Flash Point233.00 °F (111.40 °C) (est)[10]
logP (o/w)4.380[10]
AppearanceWhite crystalline solid[2][9]
White crystalline powder (est)[10]
Crystals or powder or crystalline powder or flakes[4]

Solubility

This compound is generally insoluble in water but soluble in alcohol.[10][11] Its low water solubility is attributed to its hydrophobic nature.[11]

SolventSolubilitySource
Water2.74 mg/L @ 25 °C (experimental)[10]
Insoluble[11]
AlcoholSoluble[10]
Organic SolventsSlightly soluble in nonpolar or low polarity solvents[11]

Safety and Hazards

This compound is classified as an irritant.[2] The GHS classification indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[2][12]

GHS Hazard Information: [2]

CodeDescriptionClass
H315Causes skin irritationSkin Irrit. 2
H319Causes serious eye irritationEye Irrit. 2
H335May cause respiratory irritationSTOT SE 3

Precautionary Statements: [12]

CodeDescription
P264Wash skin thoroughly after handling.
P280Wear protective gloves/ eye protection/ face protection.
P302 + P352IF ON SKIN: Wash with plenty of water.
P332 + P313If skin irritation occurs: Get medical advice/ attention.
P337 + P313If eye irritation persists: Get medical advice/ attention.
P362 + P364Take off contaminated clothing and wash it before reuse.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[9][12]

  • Ensure adequate ventilation and prevent dust dispersion.[12]

  • Wear appropriate personal protective equipment, including gloves and safety goggles.[9][12]

  • Store in a dry, cool, and well-ventilated place with tightly closed containers.[9]

First-Aid Measures: [12]

  • Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of water. If irritation occurs, seek medical attention.

  • Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.

  • Ingestion: Rinse mouth and seek medical advice.

Experimental Protocols

Purification Method

A common method for the purification of this compound is crystallization.[7]

Protocol:

  • Dissolve the crude this compound in 85% aqueous ethanol.

  • Allow the solution to cool, inducing crystallization of the purified compound.

  • Collect the crystals by filtration.

  • Dry the crystals to remove residual solvent.

G cluster_purification Purification Workflow of this compound dissolve Dissolve crude product in 85% aqueous EtOH crystallize Cool solution to induce crystallization dissolve->crystallize Cooling filter Collect crystals by filtration crystallize->filter Separation dry Dry purified crystals filter->dry Solvent Removal G cluster_application Properties and Applications of this compound DMN This compound Properties Physicochemical Properties DMN->Properties Applications Research Applications DMN->Applications QSAR QSAR Model Studies (e.g., CYP2A6 inhibitors) Applications->QSAR

References

An In-depth Technical Guide to the Physical Properties of 1,5-Dimethylnaphthalene Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,5-Dimethylnaphthalene crystals. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and analytical purposes. This document presents quantitative data in structured tables, details the experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₂H₁₂.[1][2][3][4] It presents as a white crystalline solid at room temperature.[2][3][5] This compound is of interest in various fields of chemical research and is used in studies such as the development of structure-based QSAR models for cytochrome P450 2A6 inhibitors.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsNotes
Molecular Formula C₁₂H₁₂[1][2][3][4]
Molecular Weight 156.22 g/mol [1][4]
Appearance White crystalline powder/solid[2][3][5][6]
Melting Point 77 - 83.5°CA range of 77-82°C is commonly cited.[1][7] Thermo Fisher Scientific specifies a range of 79.5-83.5°C.[2][5]
Boiling Point 265 - 266°Cat 760 mmHg.[1][6][7]
Density (X-ray) 1.145g/cm³Calculated from crystal structure data.[8]
Vapor Pressure 0.015mmHgat 25 °C (estimated).[6] Another source indicates 0.0084 mmHg.[3]
Water Solubility 2.74mg/Lat 25 °C (experimental).[1][6]
logP (o/w) 4.380Octanol-water partition coefficient.[6]
Flash Point 111.4°C(Tag Closed Cup, estimated).[6]
Solubility Profile

This compound is generally considered insoluble in water due to its nonpolar, hydrophobic hydrocarbon structure.[6][9] It is soluble in alcohol and other nonpolar or low-polarity organic solvents.[6][9] A common method for purification involves crystallization from 85% aqueous ethanol.

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The study aimed to ascertain if steric hindrance from the methyl groups caused distortion in the naphthalene (B1677914) ring system.[8]

The key findings from the crystallographic analysis are:

  • The C-C bond distances within the naphthalene nucleus do not show significant deviation from those in unsubstituted naphthalene.[8]

  • Slight differences in bond angles were observed, but the overall molecular distortion is minimal.[8]

  • The analysis of hydrogen atom positions indicated that the methyl groups do not rotate freely.[8]

The crystals are monoclinic with the following unit cell dimensions:

  • a = 6.18 Å

  • b = 8.91 Å

  • c = 16.77 Å

  • β = 101.4°

The space group was identified as P2₁/c, with four molecules per unit cell.[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features and Observations
¹H NMR In CDCl₃, characteristic signals are observed for the aromatic protons and the methyl protons. The methyl protons (D) appear as a singlet around δ 2.6-2.7 ppm. The aromatic protons (A, B, C) show multiplets in the range of δ 7.2-7.9 ppm.[10]
¹³C NMR In Chloroform-d, distinct signals are present for the different carbon atoms in the molecule.
Infrared (IR) The IR spectrum, often obtained from a KBr pellet, shows characteristic bands for aromatic C-H stretching and bending, as well as C-C stretching vibrations within the naphthalene ring.[3]
UV-Vis As an aromatic hydrocarbon, this compound exhibits strong absorbance in the UV region, which is useful for quantitative analysis.[11][12]
Mass Spectrometry The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[11][13]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.[1][14][15]

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed bottom, to a height of about 2-3 mm.[1][14]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[1]

  • Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[14]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[14] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[1]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Crush Crystals B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Observe & Record Range D->E

Workflow for Melting Point Determination.
Solubility Determination

Solubility is assessed by observing the dissolution of a specific amount of solute in a given volume of solvent.

Methodology:

  • Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[7]

  • Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL of water or an organic solvent) is added in small portions.[7]

  • Mixing: After each addition, the test tube is shaken vigorously to facilitate dissolution.[7]

  • Observation: The mixture is observed to determine if a homogeneous solution forms. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[16] For quantitative analysis, the shake-flask method followed by chromatographic analysis of the saturated solution can be employed.

SolubilityWorkflow cluster_prep Preparation cluster_testing Testing A Weigh Solute C Combine in Test Tube A->C B Measure Solvent B->C D Shake Vigorously C->D E Observe for Dissolution D->E F Classify Solubility E->F XRayCrystallographyWorkflow A Grow Single Crystal B Mount Crystal A->B C X-ray Diffraction Data Collection B->C D Structure Solution (Phasing) C->D E Model Building & Refinement D->E F Final Crystal Structure E->F

References

An In-depth Technical Guide to 1,5-Dimethylnaphthalene: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylnaphthalene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₂. As a member of the dimethylnaphthalene (DMN) isomer group, it is of significant interest in chemical synthesis and materials science. Dimethylnaphthalenes are notably used as precursors for naphthalene (B1677914) dicarboxylic acids, which are monomers for high-performance polymers like poly(ethylene naphthalate) (PEN). This guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical protocols for this compound, tailored for a scientific audience.

Molecular and Physicochemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂[1][2][3]
Molecular Weight 156.22 g/mol [1][2][3]
Melting Point 78-82 °C[4]
Boiling Point 265-266 °C[4]
Appearance White crystalline solid[1]
CAS Number 571-61-9[2][3][4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are outlined below. These protocols are compiled from established chemical literature and patents.

Synthesis of this compound

A common multistep synthesis for producing specific dimethylnaphthalene isomers involves the reaction of a xylene isomer with butadiene, followed by cyclization and dehydrogenation.[5]

Step 1: Formation of Alkenylbenzene

This step involves the reaction of ortho-xylene with butadiene.

  • Reactants: Ortho-xylene, butadiene.

  • Catalyst: An alkali metal compound, such as butyl lithium, can be used.

  • Procedure:

    • In a suitable reactor, charge the ortho-xylene and the catalyst.

    • Introduce butadiene gas into the reactor. The molar ratio of butadiene to xylene can be varied to optimize the yield.

    • The reaction is typically carried out at an elevated temperature, for instance, around 170°C.

    • The reaction mixture, containing the resulting alkenylbenzene (a pentenyl-o-xylene), is then carried forward to the next step.

Step 2: Cyclization to Dimethyltetralin

The alkenylbenzene is cyclized to form dimethyltetralins.

  • Catalyst: An acid catalyst is used for this step. Examples include solid phosphoric acid, acidic ion-exchange resins, or zeolites.

  • Procedure:

    • The alkenylbenzene from the previous step is passed over the acid catalyst bed.

    • The reaction temperature is maintained in a range of approximately 70-140°C.

    • The product of this step is a mixture of dimethyltetralin isomers, including 1,5-dimethyltetralin.

Step 3: Dehydrogenation to Dimethylnaphthalene

The dimethyltetralin mixture is dehydrogenated to form the corresponding dimethylnaphthalenes.

  • Catalyst: A dehydrogenation catalyst, such as platinum on carbon (Pt/C) or other supported metal catalysts, is used.

  • Procedure:

    • The dimethyltetralin mixture is vaporized and passed over the heated catalyst bed.

    • The reaction is performed at a temperature in the range of about 200°C to 500°C and a pressure of approximately 1.0 to 20.0 atmospheres.[5]

    • The resulting product is a mixture of dimethylnaphthalene isomers, including this compound.

Purification by Crystallization

Separating the various dimethylnaphthalene isomers is often achieved through crystallization, taking advantage of differences in their melting points and solubilities in specific solvents.

  • Solvents: A mixture of methanol (B129727) and acetone (B3395972) (e.g., 60:40 wt%) has been shown to be effective for the purification of DMN isomers.[6]

  • Procedure:

    • Dissolve the crude mixture of dimethylnaphthalene isomers in the chosen solvent at an elevated temperature to ensure complete dissolution.

    • Gradually cool the solution to induce crystallization. The cooling rate can be controlled (e.g., 0.5 to 1°C/min) to promote the formation of pure crystals.[7]

    • The different isomers will crystallize at different temperatures. 2,6-Dimethylnaphthalene (B47086), for example, can be selectively crystallized from a mixture.[6]

    • The crystals are then separated from the mother liquor by filtration.

    • The process can be repeated with the mother liquor or the crystals to improve purity and yield.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of components in a mixture, making it ideal for analyzing the isomeric purity of dimethylnaphthalene samples.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for separating aromatic hydrocarbons, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: e.g., 60°C, hold for 1 minute.

    • Ramp: Increase the temperature at a rate of, for example, 12°C/min to 210°C, then at 8°C/min to the final temperature.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode to identify all components or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification of specific isomers. The molecular ion for this compound is m/z 156.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of this compound by analyzing the chemical shifts and coupling constants of the protons.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • Procedure:

    • Dissolve a small amount of the purified this compound in the NMR solvent.

    • Acquire the ¹H NMR spectrum.

    • Expected Chemical Shifts: The spectrum will show characteristic signals for the aromatic protons and the methyl protons. The exact chemical shifts can be compared with literature values for confirmation. For this compound in CDCl₃, typical shifts are observed for the aromatic protons in the range of 7.3-7.9 ppm and for the methyl protons around 2.7 ppm.[8]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study, a common application in drug development where understanding the properties of molecules like this compound can be crucial.

Caption: A generalized workflow for developing and applying a Quantitative Structure-Activity Relationship (QSAR) model.

References

Solubility of 1,5-Dimethylnaphthalene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,5-dimethylnaphthalene in various organic solvents. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this guide also presents established experimental protocols for determining the solubility of polycyclic aromatic hydrocarbons (PAHs), which can be readily adapted for this compound.

Introduction to this compound and its Solubility

This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene (B1677914) backbone with two methyl group substituents. Its hydrophobic nature dictates its general insolubility in water and slight solubility in nonpolar organic solvents[1]. The principle of "like dissolves like" is central to understanding its solubility profile; it is expected to be more soluble in solvents with similar nonpolar characteristics, such as benzene, toluene, and xylene[1]. While some sources indicate solubility in alcohol, precise quantitative data remains scarce[2].

Quantitative Solubility Data

A thorough review of scientific literature and databases did not yield a comprehensive set of quantitative solubility data for this compound in a range of organic solvents at various temperatures. This highlights a significant data gap for this specific isomer. For context, studies on similar compounds, such as 2,6-dimethylnaphthalene, have shown that solubility in alcohols increases with the decreasing polarity of the alcohol (i.e., from methanol (B129727) to heptanol) and with increasing temperature[3][4]. It is reasonable to hypothesize that this compound would exhibit a similar trend.

To address this data gap, this guide provides detailed experimental methodologies that can be employed to determine the solubility of this compound in a laboratory setting.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of solid organic compounds, like this compound, in organic solvents.

Static Equilibrium Method Coupled with Gravimetric Analysis

The static equilibrium method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.[5] It involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the desired organic solvent in a sealed container, such as a glass vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) in a constant temperature bath for a sufficient period to ensure that equilibrium is reached. This can take anywhere from 24 to 72 hours, and preliminary studies should be conducted to determine the optimal equilibration time[6].

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a syringe filter (e.g., PTFE for organic solvents) or by centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Analysis (Gravimetric):

    • A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container (e.g., an evaporating dish or a beaker).

    • The solvent is evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

    • The container with the solid residue is then dried to a constant weight in an oven at a temperature below the melting point of this compound.

    • The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight.

  • Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, moles of solute per liter of solution, or mole fraction.

G cluster_prep Sample Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation prep Add excess this compound to solvent in a sealed vessel equilibrate Agitate at constant temperature (e.g., 24-72 hours) prep->equilibrate Achieve Equilibrium separate Filter or centrifuge the mixture at constant temperature equilibrate->separate saturated_sol Saturated Solution separate->saturated_sol aliquot Transfer a known volume/mass of saturated solution saturated_sol->aliquot evaporate Evaporate the solvent aliquot->evaporate dry Dry the solid residue to a constant weight evaporate->dry weigh Weigh the solid residue dry->weigh calculate Calculate solubility (g/100g, mol/L, etc.) weigh->calculate

Caption: Experimental workflow for the static equilibrium method with gravimetric analysis.

Static Equilibrium Method Coupled with UV/Vis Spectrophotometry

This method is similar to the gravimetric method in its sample preparation and equilibration steps but utilizes UV/Vis spectrophotometry for the analysis of the solute concentration. This can be particularly useful for aromatic compounds like this compound, which exhibit strong UV absorbance.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The UV absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Sample Preparation and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.

  • Phase Separation: Follow step 3 as described in the gravimetric method.

  • Analysis (UV/Vis):

    • The clear, saturated filtrate is carefully diluted with the pure solvent to a concentration that falls within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured using a UV/Vis spectrophotometer at the predetermined λmax.

  • Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then used to calculate the concentration of the original saturated solution, taking into account the dilution factor.

G cluster_calib Calibration cluster_sample Sample Preparation & Analysis cluster_calc Calculation standards Prepare standard solutions of known concentrations measure_abs Measure absorbance at λmax standards->measure_abs calib_curve Construct Calibration Curve (Absorbance vs. Concentration) measure_abs->calib_curve saturate Prepare saturated solution (as in gravimetric method) separate Separate solid and liquid phases saturate->separate dilute Dilute saturated solution separate->dilute measure_sample Measure absorbance of diluted sample dilute->measure_sample determine_conc Determine concentration from calibration curve measure_sample->determine_conc calc_sol Calculate original solubility determine_conc->calc_sol

Caption: Workflow for solubility determination using UV/Vis spectrophotometry.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature: The solubility of solids in liquids generally increases with temperature. This is an important consideration for processes such as crystallization and purification.

  • Solvent Polarity: As a nonpolar molecule, this compound will exhibit higher solubility in nonpolar solvents. The polarity of the solvent will play a crucial role in the extent of dissolution.

  • Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. It is recommended to use high-purity materials for accurate determinations.

Conclusion

References

Spectroscopic Profile of 1,5-Dimethylnaphthalene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 1,5-Dimethylnaphthalene (CAS No: 571-61-9, Molecular Formula: C₁₂H₁₂), a polycyclic aromatic hydrocarbon (PAH).[1] The document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed spectral data, experimental protocols for data acquisition, and a logical workflow for compound identification.

Quantitative Spectral Data

The following tables summarize the key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS

Chemical Shift (ppm)Assignment
7.88H-4, H-8
7.40H-3, H-7
7.33H-2, H-6
2.70Methyl Protons (-CH₃)

Data compiled from various sources.[2]

Table 2: ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS

Chemical Shift (ppm)Assignment
133.9C-4a, C-8a
132.0C-1, C-5
126.1C-4, C-8
125.4C-2, C-6
122.2C-3, C-7
19.3Methyl Carbons (-CH₃)

Data compiled from various sources.[3][4][5]

Table 3: Mass Spectrometry (Electron Ionization) Data for this compound
m/zRelative Intensity (%)Assignment
156100[M]⁺ (Molecular Ion)
14180[M-CH₃]⁺
15525[M-H]⁺
11515[M-C₃H₅]⁺

Data sourced from the NIST WebBook.[6][7]

Table 4: Key Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch[8]
2950-2850Medium-CH₃ Stretch
1600-1585Medium-StrongAromatic C=C Ring Stretch[8][9]
1500-1400Medium-StrongAromatic C=C Ring Stretch[8][9]
900-675StrongAromatic C-H Out-of-Plane Bending[8]

Characteristic absorption regions for substituted naphthalenes.[10][11]

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Solvent: Not specified in source

Wavelength (λmax, nm)
228
280
291
310
324

Data sourced from the NIST WebBook.[12]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed to obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[13][14]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[14]

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition :

    • The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[2]

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and semi-volatile compounds like PAHs.

  • Sample Preparation :

    • Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or hexane.[16]

    • Prepare a series of standard solutions at known concentrations for calibration and quantification.[16]

  • Instrumentation and Data Acquisition :

    • Gas Chromatograph (GC) : Use a capillary column suitable for PAH analysis (e.g., a nonpolar or semi-polar column).

    • GC Conditions : Set the injector temperature to around 280°C. The column temperature program should start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 310°C) to ensure separation of components. Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[16]

    • Mass Spectrometer (MS) : The MS is typically operated in Electron Ionization (EI) mode at 70 eV. Set the ion source and transfer line temperatures to approximately 280°C. Acquire data in full scan mode over a mass range of m/z 50-500 to detect the molecular ion and characteristic fragment ions.[16]

Infrared (IR) Spectroscopy

This method identifies the functional groups within the molecule.

  • Sample Preparation :

    • For solid samples, the KBr pellet technique is common.[17] Mix a small amount of the this compound sample with dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal.[18]

  • Instrumentation and Data Acquisition :

    • Place the KBr pellet or position the ATR anvil in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique provides information on the electronic transitions within the aromatic system.

  • Sample Preparation :

    • Accurately prepare a dilute solution of this compound in a UV-transparent solvent, such as heptane (B126788) or ethanol. The concentration should be chosen to ensure that the absorbance falls within the linear range of the instrument (typically below 1.0 AU).

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Instrumentation and Data Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • First, record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Place the sample cuvette in the sample beam and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm for PAHs). The instrument will automatically subtract the solvent baseline.[19]

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using a combination of spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Analytical Techniques cluster_2 Derived Data Compound Unknown Sample (this compound) MS Mass Spectrometry (MS) Compound->MS NMR Nuclear Magnetic Resonance (NMR) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR UV UV-Vis Spectroscopy Compound->UV MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data NMR_Data Chemical Environment (¹H, ¹³C) Connectivity (J-coupling) NMR->NMR_Data IR_Data Functional Groups (e.g., Aromatic C-H, C=C) IR->IR_Data UV_Data Electronic Transitions (Conjugated π System) UV->UV_Data Structure Final Structure Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for compound identification using multiple spectroscopic techniques.

References

An In-depth Technical Guide to the Core Structure of 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core with two methyl group substituents at the C1 and C5 positions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectral data. It also details experimental protocols for its synthesis, characterization, and isomerization, which are critical processes in industrial applications, particularly in the production of other dimethylnaphthalene isomers.

Chemical Structure and Identification

This compound consists of two fused benzene (B151609) rings with methyl groups attached to the alpha positions of each ring system. Its chemical identity is well-established through various nomenclature and registry systems.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₁₂H₁₂[1]
Molecular Weight 156.22 g/mol [1]
CAS Number 571-61-9[1]
SMILES CC1=CC=CC2=C1C=CC=C2C
InChI Key SDDBCEWUYXVGCQ-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Appearance White crystalline solid[1]
Melting Point 78-82 °C[2]
Boiling Point 265-266 °C[2]
Vapor Pressure 0.0084 mmHg

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CDCl₃ typically shows distinct signals for the aromatic protons and the methyl protons. The methyl protons usually appear as a singlet, while the aromatic protons exhibit a more complex splitting pattern due to spin-spin coupling.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for the methyl carbons and the aromatic carbons.

¹H NMR (in CDCl₃) Chemical Shift (ppm)
Aromatic Protons7.25 - 7.88
Methyl Protons~2.6 - 2.7
¹³C NMR (in CDCl₃) Chemical Shift (ppm)
Aromatic Carbons124.08 - 134.21
Methyl Carbons~19.32

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound. In the mass spectrum, the molecular ion peak (M⁺) is observed at m/z 156, corresponding to the molecular weight of the compound. The fragmentation pattern provides further structural information.

Mass Spectrometry (Electron Ionization) m/z
Molecular Ion (M⁺)156
Major Fragment Ions141, 115

Synthesis and Isomerization

The synthesis of specific dimethylnaphthalene isomers like 1,5-DMN is often part of a multi-step process that can also be designed to produce other isomers, such as the industrially significant 2,6-dimethylnaphthalene. A common route involves the formation of a dimethyltetralin intermediate followed by dehydrogenation.

Synthesis_and_Isomerization cluster_synthesis Synthesis cluster_isomerization Isomerization o-Xylene (B151617) o-Xylene Alkenylbenzene Alkenylbenzene o-Xylene->Alkenylbenzene Reaction with Butadiene Butadiene Butadiene->Alkenylbenzene Dimethyltetralin Dimethyltetralin Alkenylbenzene->Dimethyltetralin Cyclization 1,5-DMN_initial This compound Dimethyltetralin->1,5-DMN_initial Dehydrogenation 1,5-DMN This compound Isomer_Mixture Isomer Mixture (1,6-DMN, 2,6-DMN, etc.) 1,5-DMN->Isomer_Mixture Zeolite Catalyst (e.g., H-BEA) 2,6-DMN 2,6-Dimethylnaphthalene Isomer_Mixture->2,6-DMN Separation (Crystallization)

Synthesis and Isomerization of this compound.
Experimental Protocols

A general procedure for the synthesis of dimethyltetralins involves the reaction of an appropriate xylene isomer with butadiene to form an alkenylbenzene, followed by cyclization.

  • Reaction of o-Xylene and Butadiene: In a suitable reactor, o-xylene is reacted with butadiene in the presence of a catalyst (e.g., a strong acid or a metal complex) to form the corresponding alkenylbenzene. Reaction conditions such as temperature and pressure are optimized to maximize the yield of the desired product.

  • Cyclization: The resulting alkenylbenzene is then subjected to an intramolecular Friedel-Crafts-type cyclization reaction, typically using a strong acid catalyst like sulfuric acid or a solid acid catalyst, to form 1,5-dimethyltetralin (B1199045). The reaction mixture is heated, and the product is isolated by extraction and purified by distillation.

The synthesized 1,5-dimethyltetralin is dehydrogenated to form this compound.

  • Catalytic Dehydrogenation: 1,5-Dimethyltetralin is passed over a dehydrogenation catalyst (e.g., palladium on carbon, Pt/Al₂O₃) at elevated temperatures (typically 300-500°C).[3]

  • Product Isolation: The product stream is cooled, and the this compound is separated from the unreacted starting material and byproducts by distillation or crystallization.

This compound can be isomerized to other dimethylnaphthalene isomers, which is a process of significant industrial interest.

  • Catalytic Isomerization: this compound is passed over a zeolite catalyst (e.g., H-BEA) in a fixed-bed reactor at a temperature range of 200-400°C.[4][5]

  • Product Analysis: The resulting isomer mixture is analyzed by gas chromatography to determine the composition.

  • Separation: The desired isomer (e.g., 2,6-dimethylnaphthalene) is separated from the mixture, often through fractional crystallization.[4]

Analytical Characterization Protocols

Analytical_Workflow Sample This compound Sample GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GC_MS NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Purity Purity and Impurity Profile GC_MS->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation

Analytical Workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Analysis: The retention time and mass spectrum of the sample are compared to a reference standard of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns to deduce the connectivity of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • This will provide a single peak for each unique carbon atom in the molecule.

  • Data Analysis: The chemical shifts and coupling constants are compared with known values for this compound to confirm the structure.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological signaling pathways directly involving this compound. Research has been conducted on the broader class of naphthalene derivatives, some of which exhibit anti-inflammatory or other biological activities.[6] However, the specific role and mechanism of action of this compound in biological systems remain an area for further investigation.

Conclusion

This technical guide provides a detailed overview of the core structural and chemical aspects of this compound. The summarized data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. The provided workflows for synthesis, isomerization, and analysis are intended to facilitate a deeper understanding and practical application of this important polycyclic aromatic hydrocarbon.

References

1,5-Dimethylnaphthalene: A Technical Health and Safety Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.

Executive Summary

1,5-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) utilized in chemical synthesis and research. While comprehensive toxicological data for this specific isomer is limited, information from safety data sheets and studies on related dimethylnaphthalene isomers indicates that it should be handled with care. This technical guide provides a consolidated overview of the known health and safety information for this compound, including its physical and chemical properties, hazard identification, safe handling procedures, and first aid measures. All quantitative data is presented in structured tables, and a generalized experimental workflow for toxicological assessment is provided.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂[1][2]
Molecular Weight 156.22 g/mol [1][2]
CAS Number 571-61-9[1][3]
Appearance White crystalline solid/powder[1][4][5]
Melting Point 78 - 82 °C[3][5][6]
Boiling Point 265 - 266 °C[3][5][6]
Flash Point 111.4 °C (233.0 °F) (Closed Cup, est.)[4]
Vapor Pressure 0.0084 mmHg at 25 °C[1]
Water Solubility 2.74 mg/L at 25 °C (experimental)[4]
logP (Octanol/Water Partition Coefficient) 4.380[4]

Hazard Identification and Classification

According to aggregated GHS data, this compound is classified as an irritant.[1][7] The hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS Code
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ Toxicity - Single ExposureMay cause respiratory irritationH335

It is important to note that some reports indicate that this chemical does not meet GHS hazard criteria.[1] However, due to the irritating nature reported in the majority of notifications, appropriate personal protective equipment should be used.

Toxicological Information

Metabolism

Specific metabolism studies on this compound were not found. However, research on other dimethylnaphthalene isomers, such as 1,2- and 1,6-dimethylnaphthalene (B47092), indicates that metabolism in rats primarily involves oxidation of both the methyl groups and the aromatic nucleus.[8] Metabolites are rapidly absorbed and excreted in urine and feces.[8] For 1,6-dimethylnaphthalene, identified urinary metabolites include hydroxymethyl- and methyl-hydroxynaphthalenes, naphthoic acids, and thionaphthalene derivatives.[9] It is plausible that this compound follows a similar metabolic pathway.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. However, standardized OECD guidelines are typically followed for chemical safety testing. A generalized workflow for assessing the irritation and mutagenicity potential of a chemical like this compound is outlined below.

Skin Irritation Assessment (Based on OECD Guideline 404)
  • Test System: Healthy young adult albino rabbits are typically used.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • A 0.5 g or 0.5 mL dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin.

    • The treated area is covered with a gauze patch and non-irritating tape.

    • The exposure duration is typically 4 hours.

    • After exposure, the patch and any residual test substance are removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored based on a standardized scale.

Eye Irritation Assessment (Based on OECD Guideline 405)
  • Test System: Healthy young adult albino rabbits are used.

  • Procedure:

    • A single dose of 0.1 mL of a liquid or 0.1 g of a solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

    • The eyelids are held together for about one second after instillation.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each observation point.

In Vitro Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test, based on OECD Guideline 471)
  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

  • Procedure:

    • The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).

    • Two methods are commonly used: the plate incorporation method and the pre-incubation method.

    • In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.

    • In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.

  • Observation: The plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7][8]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter.[8]

Handling
  • Avoid contact with skin, eyes, and clothing.[7][10]

  • Avoid dust formation.[10]

  • Ensure adequate ventilation, preferably in a chemical fume hood.[7][10]

  • Wash hands thoroughly after handling.[7][8]

Storage
  • Keep the container tightly closed in a dry and well-ventilated place.[10]

  • Store away from strong oxidizing agents.[8]

First Aid Measures

A summary of first aid procedures is provided in Table 3.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10][11]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[7][8][10]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present. Seek medical attention.[7][8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][11]

Fire and Explosion Hazard Data

  • Flammability: Combustible solid.

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[8][11]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[8]

  • Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Ecological Information

Data on the ecological effects of this compound is scarce. However, a safety data sheet for the related isomer 1,4-Dimethylnaphthalene indicates that it is very toxic to aquatic life and harmful to aquatic life with long-lasting effects.[12] Given the structural similarity, this compound should be prevented from entering the environment.

Visualizations

Generalized Toxicological Assessment Workflow

The following diagram illustrates a generalized workflow for the toxicological assessment of a chemical substance like this compound, based on the experimental protocols described.

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (Animal Models) cluster_data_analysis Data Analysis and Hazard Classification mutagenicity Mutagenicity Assay (Ames Test) hazard_id Hazard Identification mutagenicity->hazard_id skin_irritation Skin Irritation Test skin_irritation->hazard_id eye_irritation Eye Irritation Test eye_irritation->hazard_id acute_toxicity Acute Toxicity (LD50/LC50) dose_response Dose-Response Assessment acute_toxicity->dose_response classification GHS Classification hazard_id->classification dose_response->classification start Test Substance: This compound start->mutagenicity start->skin_irritation start->eye_irritation start->acute_toxicity

Caption: Generalized workflow for toxicological assessment.

Postulated Metabolic Pathway

Based on the metabolism of related dimethylnaphthalenes, the following diagram illustrates a postulated metabolic pathway for this compound. This is a hypothetical pathway and requires experimental verification.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound hydroxymethyl Hydroxymethyl Metabolites parent->hydroxymethyl CYP450 epoxide Epoxide Intermediate parent->epoxide CYP450 naphthoic_acid Naphthoic Acid Derivatives hydroxymethyl->naphthoic_acid Oxidation dihydrodiol Dihydrodiol epoxide->dihydrodiol Epoxide Hydrolase conjugates Glucuronide/Sulfate Conjugates dihydrodiol->conjugates naphthoic_acid->conjugates excretion Urinary and Fecal Excretion conjugates->excretion

Caption: Postulated metabolic pathway for this compound.

References

The Discovery and Historical Synthesis of 1,5-Dimethylnaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylnaphthalene (1,5-DMN), a polycyclic aromatic hydrocarbon (PAH), has garnered significant interest primarily as a crucial intermediate in the industrial synthesis of 2,6-dimethylnaphthalene, a monomer for high-performance polymers. While its modern applications are well-documented, the foundational history of its discovery and the evolution of its synthesis have been less comprehensively compiled. This technical guide provides an in-depth exploration of the discovery and historical preparation of this compound, presenting key quantitative data, detailed early experimental protocols, and visualizations of synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.

Early Synthesis and Discovery

The first definitive synthesis of this compound can be traced back to 1933, in a paper by A. R. Anderson and W. F. Short published in the Journal of the Chemical Society. Their work, focused on the preparation of chloromethylnaphthalenes, incidentally provided a clear and reproducible method for obtaining 1,5-DMN. This synthesis represented a significant step in the characterization of the ten possible dimethylnaphthalene isomers.

Prior to this, the isolation of specific dimethylnaphthalene isomers from complex mixtures like coal tar was a formidable challenge. While it was known that dimethylnaphthalenes were components of coal tar distillates, the separation of individual isomers was often incomplete and their structures unconfirmed. The work of Anderson and Short, therefore, stands as a landmark in the specific synthesis and characterization of this compound.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below. The data is sourced from a combination of historical and contemporary chemical literature, illustrating the consistency of measurements over time.

PropertyValueCitations
Molecular Formula C₁₂H₁₂[1]
Molecular Weight 156.22 g/mol [1]
CAS Number 571-61-9[1]
Melting Point 81-82 °C[1]
Boiling Point 265 °C[1]
Appearance White crystalline solid[1]
Solubility Insoluble in water; Soluble in ethanol (B145695) and benzene[1]

Historical Experimental Protocols

Anderson and Short's Synthesis (1933)

The 1933 synthesis of this compound by Anderson and Short involved a two-step process starting from 1-chloromethylnaphthalene. The protocol, as described in their seminal paper, is detailed below.[2]

Step 1: Synthesis of 1,5-Di(chloromethyl)naphthalene

  • Reactants: 1-Chloromethylnaphthalene, paraformaldehyde, hydrogen chloride, and zinc chloride.

  • Procedure: A mixture of 1-chloromethylnaphthalene, paraformaldehyde, and zinc chloride in a suitable solvent was treated with a stream of dry hydrogen chloride gas.

  • Reaction: The chloromethylation of 1-chloromethylnaphthalene occurs, leading to the formation of a mixture of di(chloromethyl)naphthalene isomers, including the desired 1,5-isomer.

  • Work-up: The reaction mixture was worked up to isolate the di(chloromethyl)naphthalene fraction.

Step 2: Reduction to this compound

  • Reactant: 1,5-Di(chloromethyl)naphthalene fraction from Step 1.

  • Reducing Agent: The specific reducing agent used was not explicitly detailed in the readily available abstracts but was likely a common method of the era, such as catalytic hydrogenation or reduction with a metal and acid.

  • Procedure: The isolated 1,5-di(chloromethyl)naphthalene was subjected to reduction conditions to convert the chloromethyl groups to methyl groups.

  • Purification: The resulting this compound was purified by recrystallization.

The following diagram illustrates the logical workflow of the Anderson and Short synthesis.

Anderson_Short_Synthesis cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Reduction A 1-Chloromethylnaphthalene C 1,5-Di(chloromethyl)naphthalene (and other isomers) A->C Chloromethylation B Paraformaldehyde + HCl + ZnCl₂ E This compound C->E Reduction D Reduction (e.g., Catalytic Hydrogenation)

Workflow for the 1933 Synthesis of this compound.

Modern Industrial Synthesis: The Alkenylation Process

While the Anderson and Short synthesis was pivotal for the initial characterization of this compound, modern industrial production is driven by the demand for 2,6-dimethylnaphthalene. The "alkenylation process" is a prominent route where 1,5-DMN is a key intermediate.

This process typically involves the following stages:

  • Alkenylation: o-Xylene is reacted with butadiene in the presence of a catalyst to form 5-(ortho-tolyl)pent-2-ene.

  • Cyclization: The resulting 5-(ortho-tolyl)pent-2-ene is then cyclized to produce 1,5-dimethyltetralin.

  • Dehydrogenation: 1,5-Dimethyltetralin is dehydrogenated to yield this compound.

  • Isomerization: Finally, this compound is isomerized to the desired 2,6-dimethylnaphthalene.

The signaling pathway for this industrial process is visualized below.

Alkenylation_Process cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product o_xylene o-Xylene otp 5-(ortho-tolyl)pent-2-ene o_xylene->otp Alkenylation butadiene Butadiene dmt 1,5-Dimethyltetralin otp->dmt Cyclization dmn_1_5 This compound dmt->dmn_1_5 Dehydrogenation dmn_2_6 2,6-Dimethylnaphthalene dmn_1_5->dmn_2_6 Isomerization

The Alkenylation Process for 2,6-Dimethylnaphthalene Synthesis.

Isolation from Coal Tar

Dimethylnaphthalenes are known constituents of the creosote (B1164894) oil and anthracene (B1667546) oil fractions obtained from the fractional distillation of coal tar.[3] Historically, the separation of individual isomers from these complex mixtures was a significant challenge due to their similar boiling points. Early methods relied on repeated fractional distillations and crystallizations.

The typical boiling range for the dimethylnaphthalene fraction from coal tar is approximately 260-265 °C. The isolation of a pure fraction of this compound from this mixture would have required highly efficient distillation columns and subsequent purification steps, such as fractional crystallization, likely making it a laborious and low-yield process in the early 20th century.

Conclusion

The discovery and synthesis of this compound have evolved from a specific laboratory preparation in the early 20th century to a key step in modern industrial polymer precursor synthesis. The 1933 work by Anderson and Short provided the first clear and verifiable method for its preparation, paving the way for its characterization and subsequent use in chemical research. While historically present in coal tar, its isolation from this source was hampered by the limitations of early separation technologies. Today, the significance of this compound is intrinsically linked to the production of high-performance polymers, demonstrating the enduring impact of foundational organic synthesis on materials science. This guide has provided a comprehensive overview of its discovery, historical synthesis, and physicochemical properties, offering a valuable technical resource for the scientific community.

References

An In-depth Technical Guide to the Thermochemical Properties of 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,5-dimethylnaphthalene. The information is presented in a clear and structured format to facilitate its use in research, development, and scientific applications. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key thermochemical parameters, and a visualization of the experimental workflow.

Core Thermochemical Data of this compound

The following tables summarize the key thermochemical and physical properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₂--INVALID-LINK--
Molar Mass156.22 g/mol --INVALID-LINK--
CAS Number571-61-9--INVALID-LINK--
Melting Point81.5 °C (354.65 K)--INVALID-LINK--
Boiling Point265-266 °C (538.15-539.15 K)--INVALID-LINK--
Vapor Pressure0.0084 mmHg at 25 °C--INVALID-LINK--

Table 2: Enthalpy and Entropy Data for this compound

ParameterValue (kJ/mol)Temperature (K)MethodSource
Enthalpy of Fusion (ΔfusH)20.0355.2DSC--INVALID-LINK--
Enthalpy of Vaporization (ΔvapH)64.1398GC--INVALID-LINK--
Standard Molar Entropy (S°)Theoretically Calculated298.15DFT--INVALID-LINK--

Note: A specific experimental value for the standard molar entropy of this compound was not found in the reviewed literature. However, theoretical calculations based on density functional theory (DFT) have been performed for dimethylnaphthalene isomers.

Table 3: Gas-Phase Heat Capacity (Cp,gas) of this compound at 1 bar

Temperature (K)Heat Capacity (J/mol·K)Source
5041.6--INVALID-LINK--
10071.9--INVALID-LINK--
150101.1--INVALID-LINK--
200130.4--INVALID-LINK--
273.15174.3--INVALID-LINK--
298.15189.3--INVALID-LINK--
300190.4--INVALID-LINK--
400246.7--INVALID-LINK--
500294.6--INVALID-LINK--
600333.7--INVALID-LINK--
700365.1--INVALID-LINK--
800390.1--INVALID-LINK--
900410.1--INVALID-LINK--
1000426.2--INVALID-LINK--
1100439.4--INVALID-LINK--
1200450.3--INVALID-LINK--
1300459.4--INVALID-LINK--
1400467.1--INVALID-LINK--
1500473.6--INVALID-LINK--

Experimental Protocols

Detailed experimental procedures for the determination of key thermochemical data for compounds like this compound are crucial for data accuracy and reproducibility. Below are descriptions of the methodologies for two fundamental experimental techniques.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of this compound can be derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

  • Parr-type oxygen bomb calorimeter

  • High-precision digital thermometer

  • Pellet press

  • Fuse wire (e.g., platinum or nickel-chromium)

  • Oxygen cylinder with pressure regulator

  • Analytical balance

Procedure:

  • Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of high-purity this compound is prepared using a pellet press. The mass is recorded to a precision of at least 0.1 mg.

  • Bomb Assembly: The pellet is placed in the sample cup within the bomb. A measured length of fuse wire is attached to the electrodes, with the wire in contact with the sample pellet.

  • Bomb Charging: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is assembled with the stirrer and a high-precision thermometer.

  • Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed (the pre-fire period). Temperature readings are taken at regular intervals (e.g., every minute) for about 5 minutes.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Post-Ignition Monitoring: The temperature of the water is recorded at regular intervals as it rises, and then for a period after the maximum temperature has been reached to establish the post-fire cooling rate.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The heat of combustion at constant volume (ΔUc) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. This value is then corrected for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire. The enthalpy of combustion at constant pressure (ΔHc) is then calculated from ΔUc using the relationship ΔH = ΔU + Δ(pV).

Determination of Vapor Pressure and Enthalpy of Sublimation using the Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the low vapor pressures of solids and their enthalpies of sublimation.

Objective: To measure the vapor pressure of this compound as a function of temperature and to calculate its enthalpy of sublimation.

Apparatus:

  • Knudsen effusion cell (a small, sealed container with a very small orifice)

  • High-vacuum system

  • Thermogravimetric analyzer (TGA) or a microbalance

  • Temperature-controlled furnace or thermostat

  • Calibrated thermocouple

Procedure:

  • Sample Preparation: A small amount of crystalline this compound is placed in the Knudsen effusion cell.

  • Experimental Setup: The cell is placed in a high-vacuum chamber and suspended from a microbalance. The chamber is evacuated to a high vacuum (typically < 10-5 torr).

  • Isothermal Measurement: The cell is heated to a specific, constant temperature. The rate of mass loss of the sample due to effusion through the orifice is measured by the microbalance.

  • Temperature Variation: The temperature is varied in a stepwise manner, and the rate of mass loss is determined at each temperature.

  • Data Analysis: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

    • dm/dt is the rate of mass loss

    • A is the area of the orifice

    • R is the ideal gas constant

    • T is the absolute temperature

    • M is the molar mass of the effusing vapor

  • Calculation of Enthalpy of Sublimation: The enthalpy of sublimation (ΔHsub) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated form: ln(P) = -ΔHsub/R * (1/T) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHsub/R.

Visualizations

The following diagram illustrates the workflow for determining the standard enthalpy of formation of this compound.

G Workflow for Determining Standard Enthalpy of Formation cluster_0 Experimental Determination cluster_1 Data Correction and Calculation cluster_2 Final Thermochemical Data A High-Purity this compound Sample B Bomb Calorimetry Experiment A->B Introduce sample C Measure Heat of Combustion (ΔUc) B->C Combustion D Correct for Fuse Ignition and Acid Formation C->D Raw data E Calculate Enthalpy of Combustion (ΔHc) D->E Corrected data F Apply Hess's Law E->F Use known ΔHf° of CO2 and H2O G Standard Enthalpy of Formation (ΔHf°) F->G Derived value

Navigating the Environmental Profile of 1,5-Dimethylnaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on the potential environmental impact of 1,5-Dimethylnaphthalene. It is important to note that experimental data for this specific isomer is limited. Much of the quantitative data presented is based on computational models and estimations. Information from closely related compounds, such as other dimethylnaphthalene isomers and naphthalene (B1677914), has been included to provide a broader context and guide future research. All quantitative data derived from predictive models should be interpreted with caution and necessitates experimental verification.

Executive Summary

This compound (1,5-DMN) is a polycyclic aromatic hydrocarbon (PAH) whose environmental fate and toxicological profile are not extensively characterized through experimental studies. This guide provides a comprehensive overview of its potential environmental impact by leveraging predictive models and data from surrogate compounds. Predictive data suggests that 1,5-DMN may be persistent in the environment with a moderate potential for bioaccumulation. While its acute aquatic toxicity is not well-defined by experimental results, related compounds are known to be toxic to aquatic life. This guide outlines the predicted environmental parameters for 1,5-DMN, details standardized experimental protocols for its assessment, and proposes a putative biodegradation pathway. The significant data gaps highlighted herein underscore the need for empirical research to accurately characterize the environmental risk associated with this compound.

Predicted Environmental Fate and Ecotoxicity

The environmental behavior of this compound is largely predicted by computational models such as the Estimation Programs Interface (EPI) Suite™. These predictions provide a preliminary assessment of its distribution and persistence in various environmental compartments.

Physical and Chemical Properties

Key physical and chemical properties of this compound are summarized below. These parameters are crucial for predicting its environmental transport and fate.

PropertyValueSource
Molecular FormulaC₁₂H₁₂PubChem
Molecular Weight156.22 g/mol PubChem[1]
Water Solubility2.74 mg/L @ 25°CThe Good Scents Company[2]
Vapor Pressure0.0084 mmHg @ 25°CPubChem[1]
Log Kow (Octanol-Water Partition Coefficient)4.26 - 4.38The Good Scents Company[2]
Environmental Fate Predictions

The following table summarizes the predicted environmental fate of this compound based on the EPI Suite™ model.

Environmental Fate ParameterPredicted ValueInterpretationSource
Biodegradation
Aerobic BiodegradationDays to weeksSuggests potential for biodegradation, but may not be rapid.The Good Scents Company[2]
Anaerobic BiodegradationNot likely to be significantMay persist in anaerobic environments.The Good Scents Company[2]
Bioaccumulation
Bioaccumulation Factor (BCF)360.5 L/kg wet-wtModerate potential to accumulate in aquatic organisms.The Good Scents Company[2]
Bioaccumulation Factor (BAF), upper trophic821.3Moderate potential for bioaccumulation.The Good Scents Company[2]
Soil Adsorption
Soil Adsorption Coefficient (Koc)4139 - 6324 L/kgExpected to have low to slight mobility in soil.The Good Scents Company[2]
Atmospheric Fate
Atmospheric Oxidation Half-Life1.85 hoursRapidly degraded in the atmosphere by hydroxyl radicals.The Good Scents Company[2]
Ecotoxicity Profile

Experimental Protocols for Environmental Assessment

To address the existing data gaps, standardized experimental protocols should be employed. The following sections outline methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for assessing the environmental impact of this compound.

Aquatic Toxicity Testing

Given that 1,5-DMN is a "difficult substance" to test due to its low water solubility and potential volatility, the OECD Guidance Document 23 on Aquatic Toxicity Testing of Difficult Substances and Mixtures should be followed[3][4].

Objective: To determine the acute and chronic toxicity of this compound to a range of aquatic organisms representing different trophic levels.

Recommended Tests:

  • Acute Fish Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period (96-h LC50).

  • Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This test assesses the concentration at which 50% of Daphnia magna are immobilized after 48 hours (48-h EC50).

  • Alga, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of the substance on the growth of freshwater algae over 72 hours, determining the concentration that inhibits growth by 50% (72-h IC50).

Methodology Outline:

  • Preparation of Test Solutions: Due to the low water solubility of 1,5-DMN, a water-accommodated fraction (WAF) or a solvent carrier (e.g., acetone (B3395972) or dimethylformamide) should be used to prepare the test concentrations. A preliminary study to determine the stability of the test substance in the test medium is recommended[3].

  • Test Organisms: Standard laboratory-cultured species such as Rainbow Trout (Oncorhynchus mykiss), Daphnia magna, and Pseudokirchneriella subcapitata (green algae) are commonly used.

  • Exposure Conditions: Tests are conducted under controlled conditions of temperature, light, and pH. For volatile substances, sealed test vessels may be necessary.

  • Data Collection: Mortality (fish), immobilization (Daphnia), and cell density (algae) are recorded at specified intervals.

  • Data Analysis: The LC50, EC50, or IC50 values and their 95% confidence limits are calculated using appropriate statistical methods.

Biodegradation Testing

Objective: To determine the extent and rate of aerobic and anaerobic biodegradation of this compound in soil and aquatic environments.

Recommended Tests:

  • Ready Biodegradability (OECD Guideline 301): A series of screening tests (e.g., Manometric Respirometry, Closed Bottle) to assess whether the substance is readily biodegradable under aerobic conditions.

  • Inherent Biodegradability (OECD Guideline 302): Tests to determine if the substance has the potential for biodegradation under favorable conditions.

  • Simulation Testing - Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307) and Aquatic Sediment Systems (OECD Guideline 308): These tests provide information on the rate of degradation and the formation and decline of transformation products in environmentally relevant matrices.

Methodology Outline for Soil Biodegradation (based on OECD 307):

  • Test System: Soil samples with known characteristics (pH, organic carbon content, microbial biomass) are spiked with ¹⁴C-labeled this compound.

  • Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content under either aerobic (continuous flow of air) or anaerobic (purged with an inert gas) conditions.

  • Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection. The amount of ¹⁴CO₂ produced is trapped and quantified to determine the extent of mineralization.

  • Data Analysis: The degradation rate of this compound and the formation and decline of major metabolites are modeled to determine their respective half-lives.

Bioaccumulation Testing

Objective: To determine the potential for this compound to accumulate in aquatic organisms.

Recommended Test:

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305): This guideline describes procedures for determining the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish.

Methodology Outline (Aqueous Exposure):

  • Test Organism: A species with a low metabolic capacity for PAHs, such as the fathead minnow (Pimephales promelas), is often used.

  • Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of ¹⁴C-labeled this compound in water for a period sufficient to reach steady-state concentrations in the fish tissue.

  • Depuration Phase (Elimination): After the exposure phase, the fish are transferred to clean water, and the rate of elimination of the substance from their tissues is monitored.

  • Analysis: The concentration of the test substance in the fish tissue and the test water is measured at regular intervals during both phases.

  • Data Analysis: The bioconcentration factor (BCF), defined as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state, is calculated. The uptake and depuration rate constants are also determined. For invertebrates, similar principles are applied using organisms like the freshwater oligochaete Lumbriculus variegatus[5].

Visualizing Pathways and Workflows

Proposed Biodegradation Pathway

While the specific biodegradation pathway of this compound has not been elucidated, a putative aerobic pathway can be proposed based on the known degradation of other dimethylnaphthalenes, such as 1,4-DMN[6]. The initial steps likely involve the oxidation of one of the methyl groups.

A This compound B 1-Hydroxymethyl-5- methylnaphthalene A->B Monooxygenase C 1-Formyl-5- methylnaphthalene B->C Alcohol Dehydrogenase D 5-Methyl-1-naphthoic acid C->D Aldehyde Dehydrogenase E Further Degradation (Ring Cleavage) D->E Dioxygenase

Caption: Proposed aerobic biodegradation pathway for this compound.

Experimental Workflow for Environmental Assessment

The following diagram illustrates a logical workflow for the comprehensive environmental assessment of this compound.

cluster_0 Tier 1: Screening cluster_1 Tier 2: In-depth Assessment cluster_2 Tier 3: Risk Characterization A Physicochemical Properties (Solubility, Log Kow, Vapor Pressure) C Acute Aquatic Toxicity (Fish, Daphnia, Algae) A->C B Ready Biodegradability (OECD 301) D Inherent Biodegradability / Simulation Testing (OECD 302, 307, 308) B->D E Chronic Aquatic Toxicity C->E G Environmental Risk Assessment (PEC/PNEC Ratio) D->G E->G F Bioaccumulation in Fish (OECD 305) F->G

Caption: Tiered experimental workflow for environmental impact assessment.

Conclusion and Recommendations

The available data, primarily from predictive models, suggests that this compound is a compound that may persist in certain environmental compartments and has the potential to bioaccumulate in aquatic organisms. Drawing parallels with other dimethylnaphthalene isomers, it is likely to exhibit toxicity towards aquatic life.

The significant lack of empirical data for this compound is a critical knowledge gap. To enable a robust environmental risk assessment, the following experimental studies are strongly recommended:

  • Acute and Chronic Aquatic Toxicity Testing: To establish definitive toxicity endpoints (LC50, EC50, NOEC) for a range of aquatic species.

  • Aerobic and Anaerobic Biodegradation Studies: To determine the persistence of 1,5-DMN in soil, water, and sediment, and to identify its major transformation products.

  • Bioaccumulation Studies: To experimentally determine the bioconcentration factor (BCF) in fish and bioaccumulation potential in invertebrates.

The execution of these studies following standardized international guidelines will provide the necessary data to accurately characterize the environmental hazards of this compound and inform appropriate risk management strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Dimethylnaphthalene from 5-Methyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 1,5-dimethylnaphthalene from the starting material 5-methyl-1-tetralone (B1585117). The synthesis involves a three-step reaction sequence: a Grignard reaction to introduce a second methyl group, followed by dehydration to form an alkene, and finally, a dehydrogenation step to achieve the aromatic naphthalene (B1677914) core. This protocol is designed to guide researchers in the successful synthesis and purification of this compound, a valuable building block in organic synthesis.

Overall Reaction Scheme

The synthesis proceeds through the following pathway:

  • Grignard Reaction: 5-Methyl-1-tetralone is reacted with methylmagnesium bromide (CH₃MgBr) to yield the tertiary alcohol, 1,5-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.

  • Dehydration: The intermediate alcohol is subjected to acid-catalyzed dehydration to form 1,5-dimethyl-3,4-dihydronaphthalene.

  • Dehydrogenation (Aromatization): The dihydronaphthalene intermediate is aromatized to the final product, this compound, using a dehydrogenation catalyst.

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Dehydrogenation A 5-Methyl-1-tetralone C Reaction Mixture A->C B Methylmagnesium Bromide in dry Diethyl Ether B->C D Aqueous Work-up (NH4Cl) C->D 1. Stir at RT 2. Quench E 1,5-Dimethyl-1,2,3,4- tetrahydronaphthalen-1-ol D->E Extraction & Purification F Intermediate Alcohol (from Step 1) I 1,5-Dimethyl-3,4- dihydronaphthalene E->I Proceed to next step H Reaction under Reflux (Dean-Stark trap) F->H G Acid Catalyst (e.g., p-TsOH) in Toluene (B28343) G->H H->I Work-up & Purification J Dihydronaphthalene Intermediate (from Step 2) M This compound I->M Proceed to final step L High Temperature Reaction J->L K Catalyst (e.g., Pd/C or Chromia-Alumina) K->L L->M Purification End Final Product M->End Start Start Start->A

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting Material (SM)Key ReagentsSolventReaction Temp. (°C)Reaction Time (h)ProductTypical Yield (%)
1Grignard Reaction5-Methyl-1-tetraloneMethylmagnesium Bromide (1.2 eq)Dry Diethyl Ether0 to 252-41,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol85-95
2Dehydration1,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-olp-Toluenesulfonic acid (catalytic)Toluene110 (Reflux)2-31,5-Dimethyl-3,4-dihydronaphthalene80-90
3Dehydrogenation1,5-Dimethyl-3,4-dihydronaphthalene10% Pd/C or Chromia-Alumina[1]High-boiling solvent (e.g., decalin) or gas phase200-450[1]4-8This compound[2]70-85

Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnel, Dean-Stark trap).

  • Magnetic stirrer and heating mantle.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Rotary evaporator.

  • Reagents and solvents as listed in the data table. All solvents for the Grignard reaction must be anhydrous.

Step 1: Synthesis of 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol (Grignard Reaction)

Protocol:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the dropping funnel, prepare a solution of 5-methyl-1-tetralone (1.0 eq) in anhydrous diethyl ether.

  • Reaction Initiation: To the reaction flask, add methylmagnesium bromide solution (3.0 M in diethyl ether, 1.2 eq) via syringe. Cool the flask to 0 °C using an ice bath.

  • Addition: Add the solution of 5-methyl-1-tetralone dropwise from the dropping funnel to the stirred Grignard reagent solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, 1,5-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 1,5-Dimethyl-3,4-dihydronaphthalene (Dehydration)

Protocol:

  • Setup: In a round-bottom flask, dissolve the crude alcohol from Step 1 (1.0 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitoring: Continue refluxing for 2-3 hours or until no more water is collected. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure. The resulting crude product, 1,5-dimethyl-3,4-dihydronaphthalene, can be purified by vacuum distillation.

Step 3: Synthesis of this compound (Dehydrogenation/Aromatization)

Protocol:

  • Setup: In a suitable high-temperature reaction vessel, place the 1,5-dimethyl-3,4-dihydronaphthalene (or the related 1,5-dimethyltetralin) from Step 2 (1.0 eq).[3]

  • Catalyst Addition: Add the dehydrogenation catalyst. A common choice is 10% Palladium on Carbon (Pd/C) (5-10% by weight). Alternatively, a chromia-alumina catalyst can be used for gas-phase dehydrogenation.[1]

  • Reaction (Liquid Phase): If using Pd/C, add a high-boiling solvent such as decalin. Heat the mixture to a high temperature (typically 200-250 °C) and stir for 4-8 hours. The reaction evolves hydrogen gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction (Gas Phase): For a gas-phase reaction using a catalyst like chromia-alumina, the substrate is passed over a heated catalyst bed at temperatures between 300-450 °C.[1]

  • Work-up: After the reaction is complete (monitored by GC-MS), cool the mixture to room temperature. If a solvent was used, dilute with a solvent like hexane (B92381) and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate using a rotary evaporator. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to yield the final product.[4]

References

Application Notes and Protocols for the Laboratory Preparation of 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 1,5-dimethylnaphthalene, a valuable bicyclic aromatic hydrocarbon intermediate in various fields of chemical research and development. The primary synthetic route detailed herein involves a two-step process: the acid-catalyzed cyclization of 5-(o-tolyl)-pent-2-ene to form 1,5-dimethyl-1,2,3,4-tetrahydronaphthalene (1,5-dimethyltetralin), followed by the catalytic dehydrogenation of this intermediate to yield the final product, this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
5-(o-tolyl)-pent-2-eneC₁₂H₁₆160.26---
1,5-Dimethyltetralin (B1199045)C₁₂H₁₆160.26245-249-0.956 at 25°C[1]
This compoundC₁₂H₁₂156.22265-26678-82-

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of this compound.

Part 1: Acid-Catalyzed Cyclization of 5-(o-tolyl)-pent-2-ene to 1,5-Dimethyltetralin

This procedure describes the intramolecular Friedel-Crafts alkylation of 5-(o-tolyl)-pent-2-ene to yield 1,5-dimethyltetralin.[2] While a specific protocol for this exact transformation is not widely detailed, the following is a representative procedure based on analogous acid-catalyzed cyclizations of similar substrates.[2]

Materials and Equipment:

  • 5-(o-tolyl)-pent-2-ene

  • Solid acid catalyst (e.g., Amberlyst 15, Y-type zeolite)

  • Anhydrous toluene (B28343)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(o-tolyl)-pent-2-ene (1 equivalent).

  • Solvent and Catalyst Addition: Add anhydrous toluene (10-20 mL per gram of substrate) to dissolve the starting material. To this solution, add the solid acid catalyst (e.g., 10-20% by weight relative to the starting material).

  • Inert Atmosphere: Flush the reaction system with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be approximately 111°C for toluene.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid catalyst and wash it with a small amount of toluene.

  • Purification: The filtrate, containing the crude 1,5-dimethyltetralin, can be concentrated under reduced pressure. The crude product may be used directly in the next step or purified further by vacuum distillation.

Part 2: Catalytic Dehydrogenation of 1,5-Dimethyltetralin to this compound

This protocol describes the aromatization of 1,5-dimethyltetralin to this compound using a heterogeneous catalyst. Several catalytic systems are effective for this transformation.[3][4] A representative procedure using palladium on carbon is detailed below.

Materials and Equipment:

  • 1,5-Dimethyltetralin

  • 10% Palladium on Carbon (Pd/C)

  • High-boiling point solvent (e.g., xylene or mesitylene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dimethyltetralin (1 equivalent).

  • Solvent and Catalyst Addition: Dissolve the starting material in a high-boiling point solvent such as xylene (approximately 10-20 mL per gram of substrate). Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).[5]

  • Inert Atmosphere: Flush the system with an inert gas for 5-10 minutes.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring (for xylene, the temperature will be around 140°C).

  • Monitoring: Monitor the reaction by TLC or GC until the 1,5-dimethyltetralin is consumed. Reaction times can vary from several hours to overnight.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) or by column chromatography on silica (B1680970) gel.[6][7]

Alternative Dehydrogenation Protocol using Chromia-Alumina Catalyst

An alternative gas-phase dehydrogenation can be performed using a chromia-alumina catalyst.[3]

ParameterValue
CatalystChromia-alumina (e.g., 13% Cr₂O₃, 82% Al₂O₃, 5% MgO)[3]
Temperature300-450°C (e.g., 410°C)[3]
PhaseGas Phase[3]
Feed RateExample: 50 g/hr of 1,5-dimethyltetralin[3]
Carrier GasInert gas (e.g., Nitrogen) at a flow rate of 100 mL/min[3]
Conversion>98%[3]
Selectivity>99%[3]

Characterization Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

TechniqueData
¹H NMR (in CDCl₃)δ (ppm): 7.88 (d), 7.40 (t), 7.33 (d), 2.70 (s, 6H).[8]
¹³C NMR Spectral data available in public databases.[9]
Mass Spectrometry (EI) m/z (%): 156 (100), 141 (80), 115 (40).[10][11]
Melting Point 78-82 °C

Visualizations

Synthetic Workflow

Synthesis_Workflow start 5-(o-tolyl)-pent-2-ene intermediate 1,5-Dimethyltetralin start->intermediate  Acid-Catalyzed  Cyclization product This compound intermediate->product  Catalytic  Dehydrogenation

Caption: Overall synthetic scheme for the preparation of this compound.

Logical Relationship of Purification Steps

Purification_Workflow crude_product Crude this compound (after catalyst removal and solvent evaporation) purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization (e.g., from ethanol/methanol) purification_choice->recrystallization For solid crude product column_chromatography Column Chromatography (Silica Gel) purification_choice->column_chromatography For oily or highly impure product pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for the purification of this compound.

References

Applications of 1,5-Dimethylnaphthalene in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylnaphthalene (1,5-DMN) is a polycyclic aromatic hydrocarbon that serves as a versatile starting material and intermediate in organic synthesis. Its primary applications lie in the production of naphthalenedicarboxylic acids, which are valuable monomers for high-performance polymers. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving 1,5-DMN, catering to researchers in academia and industry.

Core Applications

The synthetic utility of this compound is centered around three main transformations:

  • Dehydrogenation of 1,5-Dimethyltetralin (B1199045) to Synthesize this compound: This reaction provides a direct route to 1,5-DMN.

  • Isomerization to 2,6-Dimethylnaphthalene (B47086): A crucial industrial process, as 2,6-dimethylnaphthalene (2,6-DMN) is a key precursor to polyethylene (B3416737) naphthalate (PEN), a high-performance polyester.[1][2]

  • Oxidation to 1,5-Naphthalenedicarboxylic Acid: This direct oxidation provides access to a specific naphthalenedicarboxylic acid isomer for polymer and fine chemical synthesis.

Application Note 1: Synthesis of this compound via Dehydrogenation

Overview:

This compound can be synthesized through the catalytic dehydrogenation of its precursor, 1,5-dimethyltetralin. This gas-phase reaction is typically carried out at elevated temperatures over a metal-based catalyst.

Logical Relationship of Synthesis Pathway

o-Xylene (B151617) o-Xylene 1,5-Dimethyltetralin 1,5-Dimethyltetralin o-Xylene->1,5-Dimethyltetralin Alkenylation & Cyclization Butadiene Butadiene Butadiene->1,5-Dimethyltetralin This compound This compound 1,5-Dimethyltetralin->this compound Catalytic Dehydrogenation

Caption: Synthesis of 1,5-DMN from o-xylene and butadiene.

Experimental Protocol: Gas-Phase Catalytic Dehydrogenation of 1,5-Dimethyltetralin

This protocol is based on a patented industrial process and can be adapted for a laboratory-scale continuous flow reactor.[3]

Materials:

  • 1,5-Dimethyltetralin

  • Chromia-alumina catalyst (e.g., 13% Cr₂O₃, 82% Al₂O₃, 5% MgO)[3]

  • High-temperature tube furnace

  • Quartz or stainless steel reactor tube

  • Inert gas (Nitrogen or Argon)

  • Condensation trap

  • Gas flow controllers

Procedure:

  • Catalyst Packing: Pack a suitable amount of the chromia-alumina catalyst into the reactor tube, ensuring a uniform bed.

  • System Setup: Place the reactor tube in the furnace and connect it to a gas line for inert gas flow and a liquid feed pump for the 1,5-dimethyltetralin. The outlet of the reactor should be connected to a condensation trap cooled with a cold bath (e.g., ice-water or dry ice-acetone) to collect the product.

  • Inerting: Purge the system with an inert gas (e.g., nitrogen at 100 mL/min) to remove any air.[3]

  • Heating: Heat the furnace to the reaction temperature of 410 °C.[3]

  • Reaction: Once the temperature has stabilized, begin feeding the 1,5-dimethyltetralin into the reactor at a controlled rate (e.g., 50 g/hr for 100 g of catalyst).[3]

  • Product Collection: The product, this compound, will be in the vapor phase and will condense in the cold trap.

  • Work-up and Purification: After the reaction is complete, allow the system to cool under an inert atmosphere. The collected liquid product can be purified by distillation or column chromatography.

Quantitative Data:

ParameterValueReference
Reaction Temperature410 °C[3]
CatalystChromia-alumina[3]
Conversion98%[3]
Selectivity99%[3]

Application Note 2: Isomerization of this compound to 2,6-Dimethylnaphthalene

Overview:

The isomerization of 1,5-DMN to 2,6-DMN is a key step in the production of high-value polymers. This reaction is typically catalyzed by acidic zeolites, with H-beta zeolite showing high activity and selectivity. The reaction proceeds through a series of 1,2-methyl shifts.[4][5][6][7]

Reaction Pathway

DMN15 This compound DMN16 1,6-Dimethylnaphthalene DMN15->DMN16 Isomerization DMN26 2,6-Dimethylnaphthalene DMN16->DMN26 Isomerization

Caption: Isomerization pathway from 1,5-DMN to 2,6-DMN.

Experimental Protocol: Zeolite-Catalyzed Isomerization of this compound

This protocol describes a laboratory-scale batch reaction.

Materials:

  • This compound

  • H-beta zeolite catalyst

  • High-pressure batch reactor with magnetic stirring

  • Solvent (e.g., dodecane)

  • Standard laboratory glassware for work-up

Procedure:

  • Catalyst Activation: Activate the H-beta zeolite catalyst by heating it under vacuum or a flow of inert gas to remove adsorbed water.

  • Reaction Setup: In the batch reactor, combine this compound, the activated H-beta zeolite catalyst, and the solvent.

  • Inerting: Seal the reactor and purge it several times with an inert gas.

  • Reaction: Heat the reactor to the desired temperature (e.g., 250-350 °C) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).

  • Work-up: After the desired reaction time, cool the reactor to room temperature. Filter the reaction mixture to remove the catalyst.

  • Purification: The solvent can be removed under reduced pressure. The resulting mixture of dimethylnaphthalene isomers can be separated by fractional distillation or preparative chromatography to isolate the 2,6-DMN.

Quantitative Data:

ParameterValue
CatalystH-beta Zeolite
Temperature250-350 °C
PressureAutogenous
Product DistributionDependent on reaction time and temperature

Application Note 3: Oxidation of this compound to 1,5-Naphthalenedicarboxylic Acid

Overview:

The direct oxidation of the methyl groups of 1,5-DMN provides 1,5-naphthalenedicarboxylic acid. This reaction is typically carried out in the liquid phase using a mixed-metal catalyst system in an acidic solvent under an oxygen atmosphere.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 1,5-DMN 1,5-DMN Heating under O2 Pressure Heating under O2 Pressure 1,5-DMN->Heating under O2 Pressure Catalyst (Co/Mn/Br) Catalyst (Co/Mn/Br) Catalyst (Co/Mn/Br)->Heating under O2 Pressure Acetic Acid Acetic Acid Acetic Acid->Heating under O2 Pressure Cooling & Filtration Cooling & Filtration Heating under O2 Pressure->Cooling & Filtration Washing Washing Cooling & Filtration->Washing Drying Drying Washing->Drying 1,5-Naphthalenedicarboxylic Acid 1,5-Naphthalenedicarboxylic Acid Drying->1,5-Naphthalenedicarboxylic Acid

Caption: Workflow for the oxidation of 1,5-DMN.

Experimental Protocol: Liquid-Phase Catalytic Oxidation of this compound

This protocol is adapted from general procedures for the oxidation of dimethylnaphthalenes.[8][9]

Materials:

  • This compound

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

  • High-pressure autoclave with a gas inlet and mechanical stirring

  • Oxygen source

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: Charge the autoclave with this compound, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.

  • Inerting and Pressurizing: Seal the autoclave, purge with oxygen, and then pressurize with oxygen to the desired pressure.

  • Reaction: Heat the autoclave to the reaction temperature (e.g., 150-200 °C) with vigorous stirring. The reaction is exothermic, so careful temperature control is necessary.

  • Monitoring: The reaction progress can be monitored by observing the oxygen uptake.

  • Work-up: After the reaction is complete (no further oxygen uptake), cool the autoclave to room temperature and carefully vent the excess pressure. The solid product, 1,5-naphthalenedicarboxylic acid, will precipitate from the acetic acid.

  • Purification: Collect the solid product by filtration, wash it thoroughly with fresh acetic acid and then with water to remove any residual catalyst and solvent. The product can be further purified by recrystallization.

Quantitative Data for a Similar Oxidation of 2-Methylnaphthalene:

ParameterCondition/ValueReference
Catalyst SystemCo-Mn-Br[8]
SolventAcetic Acid[8]
Temperature120-140 °C[8]
Pressure0.6 MPa[8]
Yield of 2-Naphthoic Acidup to 93%[8]

Note: The conditions for the oxidation of this compound are expected to be similar, but optimization may be required.

Conclusion

This compound is a valuable intermediate in organic synthesis, primarily for the production of naphthalenedicarboxylic acids and their isomers. The protocols provided herein offer a foundation for laboratory-scale synthesis and further research into the applications of this versatile molecule. Researchers should always adhere to strict safety protocols when working with high-pressure and high-temperature reactions.

References

Application Note: Catalytic Dehydrogenation of Dimethyltetralins to Dimethylnaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrogenation of dimethyltetralins is a crucial chemical transformation for the synthesis of dimethylnaphthalenes. Dimethylnaphthalenes are important intermediates in the production of various materials and pharmaceuticals. For instance, 2,6-dimethylnaphthalene (B47086) (2,6-DMN) is a key precursor for the high-performance polymer polyethylene (B3416737) naphthalate (PEN). This application note provides a detailed protocol for the catalytic dehydrogenation of dimethyltetralins, focusing on reaction conditions, catalysts, and product analysis.

Principle of the Reaction

The dehydrogenation of dimethyltetralins involves the removal of hydrogen atoms from the saturated ring of the tetralin core to form the corresponding aromatic naphthalene (B1677914) derivative. This process is typically carried out at elevated temperatures in the presence of a heterogeneous catalyst, such as platinum or palladium supported on carbon. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Experimental Protocols

This section details the methodologies for the dehydrogenation of dimethyltetralins. The following protocol is a generalized procedure based on common laboratory practices for this type of transformation.

Protocol 1: Dehydrogenation of 1,6-Dimethyltetralin using Platinised Charcoal

This protocol is adapted from studies on the vapor-phase dehydrogenation of substituted tetralins.

Materials:

  • 1,6-Dimethyltetralin

  • Platinised charcoal catalyst (e.g., 5% Pt on charcoal)

  • High-purity nitrogen or argon gas

  • Anhydrous solvent (e.g., xylene, optional for liquid-phase reactions)

  • Standard glassware for high-temperature reactions (e.g., quartz tube furnace, round-bottom flask with reflux condenser)

  • Heating mantle or furnace

  • Gas flow controller

  • Condensation and collection apparatus

  • Analytical equipment for product analysis (GC-MS, NMR)

Procedure:

  • Catalyst Preparation: The platinised charcoal catalyst can be prepared by impregnating activated charcoal with a solution of a platinum salt (e.g., chloroplatinic acid), followed by drying and reduction under a hydrogen atmosphere.

  • Vapor-Phase Dehydrogenation Setup:

    • A fixed-bed reactor, typically a quartz tube, is packed with the platinised charcoal catalyst.

    • The reactor is placed inside a tube furnace capable of reaching temperatures of at least 320°C.

    • An inert gas (nitrogen or argon) is passed through the reactor to create an inert atmosphere.

  • Reaction Execution:

    • The furnace is heated to the desired reaction temperature (e.g., 320°C).

    • 1,6-Dimethyltetralin is vaporized and passed through the catalyst bed using the inert gas stream.

    • The reaction products are cooled and condensed in a collection flask.

  • Product Isolation and Purification:

    • The collected liquid product is analyzed to determine the conversion of the starting material and the yield of 1,6-dimethylnaphthalene.

    • If necessary, the product can be purified by techniques such as distillation or chromatography.

  • Analysis:

    • The composition of the product mixture is determined using Gas Chromatography-Mass Spectrometry (GC-MS).

    • The structure of the purified product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes quantitative data from representative dehydrogenation reactions of dimethyltetralins.

Dimethyltetralin IsomerCatalystTemperature (°C)Reaction PhaseProductYield (%)Reference
1,6-DimethyltetralinPlatinised charcoal~320Vapor1,6-Dimethylnaphthalene87[1]
1,1-DimethyltetralinPlatinised charcoal~320Vapor1-Methylnaphthalene-[1]
1,1-DimethyltetralinPlatinised asbestos-Vapor1,5-Dimethylnaphthalene-[1]
6-MethyltetralinPlatinised charcoal--2-Methylnaphthalene-[1]

Note: Yields can vary significantly based on the specific reaction conditions, catalyst activity, and substrate purity.

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic dehydrogenation of dimethyltetralins.

Dehydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Start Start Catalyst Prepare/Activate Catalyst Start->Catalyst Reactants Prepare Dimethyltetralin and Solvents Start->Reactants Setup Assemble Reaction Apparatus Catalyst->Setup Reactants->Setup Inert Establish Inert Atmosphere Setup->Inert Heat Heat to Reaction Temperature Inert->Heat React Introduce Reactants Heat->React Monitor Monitor Reaction Progress React->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Filter Separate Catalyst Cool->Filter Extract Product Extraction/Isolation Filter->Extract Purify Purify Product (e.g., Distillation) Extract->Purify Analyze Analyze Product (GC-MS, NMR) Purify->Analyze End End Analyze->End

Caption: General workflow for dimethyltetralin dehydrogenation.

Signaling Pathways and Logical Relationships

The logical relationship in optimizing the dehydrogenation process involves balancing several key parameters to maximize the yield and selectivity towards the desired dimethylnaphthalene isomer.

Optimization_Logic Goal Maximize Yield and Selectivity SideReactions Minimize Side Reactions (e.g., cracking, isomerization) Goal->SideReactions Conversion Achieve High Conversion Goal->Conversion Temp Reaction Temperature Temp->Goal Temp->SideReactions influences Temp->Conversion influences Catalyst Catalyst Choice (e.g., Pt/C, Pd/C) Catalyst->Goal Catalyst->SideReactions influences Catalyst->Conversion influences Pressure Pressure / Flow Rate Pressure->Goal Pressure->Conversion influences Substrate Substrate Purity Substrate->Goal

Caption: Key parameters influencing dehydrogenation optimization.

References

1,5-Dimethylnaphthalene: A Versatile Precursor for High-Value Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylnaphthalene (1,5-DMN) is a polycyclic aromatic hydrocarbon that serves as a valuable and versatile starting material for the synthesis of a range of specialty chemicals. Its unique structure allows for the production of high-performance polymers, advanced liquid crystals, and potentially novel pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the utilization of 1,5-DMN in these key areas, with a focus on practical methodologies and quantitative data to support researchers in their work.

I. High-Performance Polymers: Synthesis of 2,6-Naphthalenedicarboxylic Acid

The most significant application of 1,5-DMN is as a precursor to 2,6-naphthalenedicarboxylic acid (2,6-NDA), a key monomer in the production of high-performance polyesters such as polyethylene (B3416737) naphthalate (PEN). The overall process involves two main steps: the isomerization of 1,5-DMN to the more desirable 2,6-DMN, followed by the catalytic oxidation of 2,6-DMN to 2,6-NDA.

Logical Workflow: From 1,5-DMN to 2,6-NDA

G DMN_15 This compound (1,5-DMN) DMN_26 2,6-Dimethylnaphthalene (B47086) (2,6-DMN) DMN_15->DMN_26 Isomerization (Zeolite Catalyst) NDA_26 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) DMN_26->NDA_26 Catalytic Oxidation (Co/Mn/Br Catalyst) PEN Polyethylene Naphthalate (PEN) NDA_26->PEN Polycondensation (with Ethylene Glycol)

Caption: Synthetic pathway from 1,5-DMN to PEN.

Experimental Protocols

1. Isomerization of this compound to 2,6-Dimethylnaphthalene

This protocol describes the liquid-phase isomerization of 1,5-DMN to 2,6-DMN using an acidic zeolite catalyst in a batch reactor.[1][2]

  • Materials:

    • This compound (1,5-DMN)

    • H-beta zeolite catalyst

    • Nitrogen gas for purging

  • Equipment:

    • High-pressure batch reactor with magnetic stirring

    • Temperature controller

    • Gas chromatograph (GC) for analysis

  • Procedure:

    • Charge the batch reactor with 1,5-DMN and the H-beta zeolite catalyst. The typical catalyst loading is 1-10% by weight of the DMN.

    • Seal the reactor and purge with nitrogen gas to remove air.

    • Heat the reactor to the desired reaction temperature (typically 250-320°C) while stirring.[3]

    • Maintain the reaction at temperature for a specified time (e.g., 1-4 hours). Monitor the progress of the reaction by taking samples periodically and analyzing them by GC.

    • After the reaction is complete, cool the reactor to room temperature.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting mixture of DMN isomers can be purified by crystallization or used directly in the next step.

2. Catalytic Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid

This protocol outlines the liquid-phase oxidation of 2,6-DMN to 2,6-NDA using a Co/Mn/Br catalyst system in an acetic acid solvent.[4][5][6][7][8]

  • Materials:

    • 2,6-Dimethylnaphthalene (2,6-DMN)

    • Cobalt(II) acetate (B1210297) tetrahydrate

    • Manganese(II) acetate tetrahydrate

    • Sodium bromide

    • Glacial acetic acid

    • Compressed air or oxygen

  • Equipment:

    • High-pressure reactor equipped with a stirrer, gas inlet, and condenser

    • Temperature and pressure controllers

  • Procedure:

    • Charge the reactor with 2,6-DMN, cobalt(II) acetate, manganese(II) acetate, sodium bromide, and glacial acetic acid.

    • Seal the reactor and pressurize with compressed air or oxygen to the desired pressure (e.g., 15-30 atm).

    • Heat the reactor to the reaction temperature (typically 180-220°C) with vigorous stirring.

    • Maintain the reaction under constant pressure by continuously feeding air or oxygen.

    • Monitor the reaction until the uptake of oxygen ceases.

    • Cool the reactor to room temperature. The 2,6-NDA product will precipitate out of the solution.

    • Filter the mixture to collect the crude 2,6-NDA.

    • Wash the crude product with hot acetic acid and then with water to remove residual catalyst and solvent.

    • Dry the purified 2,6-NDA in a vacuum oven.

Quantitative Data
ParameterIsomerization of 1,5-DMN to 2,6-DMNCatalytic Oxidation of 2,6-DMN to 2,6-NDA
Catalyst H-beta zeoliteCo/Mn/Br
Temperature (°C) 250 - 320180 - 220
Pressure (atm) Autogenous15 - 30
Reaction Time (h) 1 - 41 - 3
Typical Yield (%) Varies with equilibrium>95%
Key Byproducts Other DMN isomersTrimellitic acid, 2-formyl-6-naphthoic acid

II. Advanced Liquid Crystals: Synthesis of Naphthalene-Based Mesogens

1,5-DMN derivatives can be utilized in the synthesis of novel liquid crystalline materials. By introducing alkoxy chains and other mesogenic units, it is possible to create compounds with desirable liquid crystal properties, such as thermotropic behavior and luminescence.

Experimental Workflow: Synthesis of a 1,5-Naphthalene-Based Liquid Crystal Precursor

G DMN_15 This compound Intermediate_1 1,5-Bis(bromomethyl)naphthalene DMN_15->Intermediate_1 Bromination Intermediate_2 1,5-Dialkoxynaphthalene Intermediate_1->Intermediate_2 Alkoxylation LC_precursor 1,5-Bis(bromomethyl)-2,6-dialkoxynaphthalene Intermediate_2->LC_precursor Bromomethylation (Blanc-like reaction)

Caption: Synthesis of a key liquid crystal precursor.

Experimental Protocol: Synthesis of 1,5-Bis(bromomethyl)-2,6-bis(octyloxy)naphthalene

This protocol is based on the synthesis of a key intermediate for naphthalene-based liquid crystals.[9][10]

  • Materials:

  • Equipment:

    • Round-bottom flasks with reflux condensers

    • Magnetic stirrer with heating

    • Standard glassware for organic synthesis

  • Procedure:

    • Step 1: Synthesis of 1,5-Bis(octyloxy)naphthalene.

      • In a round-bottom flask, dissolve 1,5-dihydroxynaphthalene in DMF.

      • Add potassium carbonate and 1-bromooctane.

      • Heat the mixture to 80-90°C and stir for 24 hours.

      • After cooling, pour the reaction mixture into water and extract with diethyl ether.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

    • Step 2: Bromomethylation to yield 1,5-Bis(bromomethyl)-2,6-bis(octyloxy)naphthalene.

      • Dissolve the 1,5-bis(octyloxy)naphthalene from Step 1 in glacial acetic acid.

      • Add paraformaldehyde and bubble HBr gas through the solution, or add a solution of HBr in acetic acid.

      • Stir the reaction mixture at room temperature for 12-24 hours.

      • Pour the mixture into ice water to precipitate the product.

      • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/hexane) to obtain the purified product.

Quantitative Data
ParameterSynthesis of 1,5-Bis(octyloxy)naphthaleneBromomethylation
Reagents 1,5-Dihydroxynaphthalene, 1-Bromooctane, K₂CO₃1,5-Bis(octyloxy)naphthalene, Paraformaldehyde, HBr
Solvent DMFAcetic Acid
Temperature (°C) 80 - 90Room Temperature
Reaction Time (h) 2412 - 24
Typical Yield (%) 70 - 85%60 - 75%

III. Pharmaceutical Applications: Exploration of Bioactive Naphthalene (B1677914) Derivatives

While direct pharmaceutical applications of 1,5-DMN are not extensively documented, the naphthalene scaffold is a common feature in many biologically active compounds. Research into the metabolism and functionalization of dimethylnaphthalenes provides a basis for the potential development of novel therapeutic agents. For instance, the metabolism of the related 1,6-dimethylnaphthalene (B47092) in rats yields various oxidized products, including naphthoic acids and hydroxylated derivatives, suggesting that 1,5-DMN could be a precursor to a variety of metabolites with potential biological activity.[11][12]

Logical Relationship: From 1,5-DMN to Potential Bioactive Compounds

G DMN_15 This compound Metabolites Oxidized Metabolites (e.g., Naphthoic Acids, Hydroxymethyl Derivatives) DMN_15->Metabolites Metabolic Transformation Functionalized Functionalized Derivatives (e.g., Amines, Amides) DMN_15->Functionalized Chemical Synthesis Bioactive Potential Bioactive Compounds Metabolites->Bioactive Functionalized->Bioactive

Caption: Pathways to potentially bioactive 1,5-DMN derivatives.

Application Notes for Drug Discovery
  • Metabolic Profiling: The initial step in exploring the pharmaceutical potential of 1,5-DMN would be to conduct comprehensive in vitro and in vivo metabolic studies to identify its major metabolites. These metabolites can then be synthesized and screened for various biological activities.

  • Analogue Synthesis: The synthesis of a library of 1,5-DMN analogues with diverse functional groups (e.g., amines, amides, esters) at various positions on the naphthalene ring is a promising strategy. These analogues can be designed based on the structures of known bioactive naphthalene-containing drugs.

  • Screening for Biological Activity: The synthesized metabolites and analogues should be subjected to a broad range of biological assays to identify potential therapeutic activities, such as anticancer, anti-inflammatory, or antimicrobial effects.

Example Protocol: Synthesis of a Functionalized Naphthalene Derivative (Hypothetical)

The following is a generalized protocol for the functionalization of a dimethylnaphthalene, which could be adapted for 1,5-DMN.

  • Objective: To introduce a nitro group onto the naphthalene ring, which can then be reduced to an amine for further functionalization.

  • Procedure:

    • Nitration: Dissolve 1,5-DMN in a suitable solvent like acetic anhydride. Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Control the temperature carefully to avoid multiple nitrations. After the reaction is complete, pour the mixture onto ice and collect the precipitated nitrated product.

    • Reduction: Dissolve the nitro-1,5-DMN in a solvent like ethanol. Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using a palladium catalyst. After the reduction is complete, work up the reaction to isolate the amino-1,5-DMN derivative. This amino group can then serve as a handle for a wide range of further chemical modifications.

Conclusion

This compound is a readily available chemical building block with significant potential for the synthesis of high-value specialty chemicals. Its efficient conversion to 2,6-naphthalenedicarboxylic acid provides a direct route to high-performance polymers. Furthermore, its derivatization opens up possibilities for the creation of novel liquid crystals and serves as a starting point for the exploration of new pharmaceutical agents. The protocols and data presented in this document are intended to provide a solid foundation for researchers to explore and expand upon the applications of this versatile precursor.

References

Application Notes and Protocols for the Synthesis of 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step experimental protocol for the laboratory-scale synthesis of 1,5-dimethylnaphthalene. The synthesis commences with the preparation of the precursor, 1,5-dihydroxynaphthalene (B47172), followed by its conversion to the target molecule via a carbamate (B1207046) intermediate and a subsequent nickel-catalyzed Grignard coupling reaction. This methodology is adapted from a well-established procedure for the synthesis of the 2,7-isomer, offering a reliable route for obtaining this compound.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
Naphthalene-1,5-disulfonic acid disodium (B8443419) saltC₁₀H₆Na₂O₆S₂332.261655-29-4Starting material for precursor
Sodium Hydroxide (B78521)NaOH40.001310-73-2Strong base
Sulfuric AcidH₂SO₄98.087664-93-9Strong acid for acidification
1,5-DihydroxynaphthaleneC₁₀H₈O₂160.1783-56-7Precursor, white solid[1]
PyridineC₅H₅N79.10110-86-1Anhydrous, solvent and base
N,N-Diethylcarbamoyl chlorideC₅H₁₀ClNO135.5988-10-8Reagent for carbamate formation
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II)C₂₇H₂₆Cl₂NiP₂540.0815629-92-2Catalyst for Grignard coupling
Methylmagnesium bromide (3.0 M in diethyl ether)CH₃MgBr119.2375-16-1Grignard reagent
Diethyl ether(C₂H₅)₂O74.1260-29-7Anhydrous, solvent
Hydrochloric AcidHCl36.467647-01-0For workup
Ethanol (B145695) (95%)C₂H₅OH46.0764-17-5Solvent for recrystallization
Table 2: Reaction Parameters and Product Characterization
ParameterValue
Step 1: 1,5-Dihydroxynaphthalene Synthesis
Reaction Temperature270-290 °C
Reaction Pressure14-20 bar
Molar Ratio (NaOH : Disulfonic acid salt)≥ 12:1[2]
Step 2a: Carbamate Formation
Reaction Temperature100 °C
Reaction Time~48 hours
Step 2b: Grignard Coupling
Reaction Temperature30 °C
Reaction Time~13 hours
Final Product: this compound
AppearanceWhite to off-white crystalline solid
Melting Point81-82 °C
Boiling Point265 °C
Molecular Weight156.22 g/mol [3]
¹H NMR (CDCl₃, ppm)δ 7.88 (d, J=8.4 Hz, 2H), 7.40 (t, J=7.8 Hz, 2H), 7.33 (d, J=7.2 Hz, 2H), 2.70 (s, 6H)
¹³C NMR (CDCl₃, ppm)δ 134.1, 131.9, 126.2, 125.4, 122.5, 19.5
Expected Yield~85-95% (based on analogous reactions)

Experimental Protocols

Protocol 1: Synthesis of 1,5-Dihydroxynaphthalene

This procedure is adapted from a patented industrial process and should be conducted with appropriate safety precautions for high-pressure and high-temperature reactions.[2][4]

  • Reaction Setup: In a high-pressure autoclave, combine naphthalene-1,5-disulfonic acid disodium salt and sodium hydroxide in a molar ratio of at least 1:12. Add a minimal amount of water to form a slurry.

  • Reaction: Seal the autoclave and heat the mixture to 270-290 °C with stirring. The pressure will rise to 14-20 bar. Maintain these conditions for 2 hours.

  • Workup: Carefully cool the autoclave to below 100 °C. Cautiously vent any excess pressure. Dilute the reaction mixture with water.

  • Acidification: Slowly add concentrated sulfuric acid to the aqueous solution until it is acidic, which will precipitate the 1,5-dihydroxynaphthalene.

  • Isolation: Filter the solid product, wash thoroughly with hot water, and dry under vacuum. The product is a white to light-gray solid.[1]

Protocol 2: Synthesis of this compound

This two-step protocol is adapted from the Organic Syntheses procedure for the 2,7-isomer.

Step 2a: Synthesis of 1,5-Bis(diethylcarbamoyloxy)naphthalene

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1,5-dihydroxynaphthalene (1 equivalent) in anhydrous pyridine.

  • Reagent Addition: Cool the solution in an ice bath. Add N,N-diethylcarbamoyl chloride (approximately 3 equivalents) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and heat the reaction mixture to 100 °C for 48 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 6 M hydrochloric acid. This will precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The crude 1,5-bis(diethylcarbamoyloxy)naphthalene can be used in the next step without further purification.

Step 2b: Nickel-Catalyzed Coupling with Methylmagnesium Bromide

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the crude 1,5-bis(diethylcarbamoyloxy)naphthalene (1 equivalent) and [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp), ~1.8 mol%). Add anhydrous diethyl ether.

  • Grignard Addition: Add a 3.0 M solution of methylmagnesium bromide in diethyl ether (approximately 3.6 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at 30 °C for approximately 13 hours.

  • Workup: Cool the reaction in an ice bath and cautiously quench with 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude this compound by recrystallization from 95% ethanol to yield a white crystalline solid.[5][6]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Synthesis of 1,5-Dihydroxynaphthalene cluster_1 Step 2: Synthesis of this compound A Naphthalene-1,5-disulfonic acid disodium salt + NaOH B High-Pressure Reaction (270-290°C, 14-20 bar) A->B C Acidification (H₂SO₄) B->C D Filtration and Drying C->D E 1,5-Dihydroxynaphthalene D->E F 1,5-Dihydroxynaphthalene + N,N-Diethylcarbamoyl chloride E->F Precursor G Carbamate Formation (Pyridine, 100°C) F->G H 1,5-Bis(diethylcarbamoyloxy)naphthalene G->H I Grignard Reaction with CH₃MgBr and NiCl₂(dppp) H->I J Workup and Purification (Recrystallization) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Role of 1,5-Naphthalene Derivatives in Dye Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: While 1,5-dimethylnaphthalene does not directly serve as a precursor in dye manufacturing, its derivatives, notably 1,5-dihydroxynaphthalene (B47172) and 1,5-diaminonaphthalene, are pivotal intermediates in the synthesis of a variety of dyes, including azo and Schiff base dyes. This document outlines the synthesis of these key intermediates and their subsequent application in the production of colored compounds. Detailed experimental protocols, quantitative data, and reaction pathways are provided to guide researchers in the field.

Introduction: From Naphthalene (B1677914) to Dyes

Naphthalene derivatives are fundamental building blocks in the chemical industry, particularly for the synthesis of dyes.[1] The versatility of the naphthalene ring allows for the introduction of various functional groups, leading to a wide array of compounds with distinct chromophoric properties.[1] This document focuses on the synthetic pathways starting from naphthalene to produce 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene, and their subsequent conversion into dyes.

Synthesis of Key Intermediates

The production of dyes using 1,5-naphthalene derivatives begins with the synthesis of key intermediates: 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene.

1,5-Dihydroxynaphthalene is typically prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base, followed by acidification.[2][3]

Experimental Protocol: Synthesis of 1,5-Dihydroxynaphthalene

  • Sulfonation: In a 500 ml three-necked flask, 180g of 20% oleum (B3057394) is cooled to 15°C in an ice-water bath. While stirring, 30.3g of refined naphthalene is slowly added over 40 minutes. The mixture is stirred for an additional 30 minutes. The temperature is then raised to 55°C for 4 hours to facilitate the sulfonation reaction. After cooling to 30°C, the solution is poured into 400g of 20% salt water for salting out, followed by filtration to separate the solid product.[4]

  • Hydrolysis: A mixture of 1.0 mol of naphthalene-1,5-disulfonic acid tetrahydrate (369.2 g of 97.5% purity), 17.0 mol of sodium hydroxide (B78521) (680 g), and 165 g of water is heated to 285°C in a 1.3-liter nickel autoclave over 2.5 to 3 hours with stirring. The temperature is maintained for 2 hours.[5]

  • Acidification and Isolation: The reaction mixture is cooled and diluted with water. The diluted mixture is then introduced into 500 g of water at 80°C simultaneously with 1470 g of 50% sulfuric acid over 1 hour. The mixture is stirred for another hour at 80°C, then cooled to 60°C over 2 hours and stirred for an additional hour. The precipitated 1,5-dihydroxynaphthalene is filtered off at 60°C, washed with hot water (3 x 500 g at 60°C), and dried in a vacuum.[6]

Quantitative Data: Synthesis of 1,5-Dihydroxynaphthalene

ParameterValueReference
Yield 96.6%[6]
Purity (of intermediate 1,5-naphthalene disulfonic acid) ≥98% (by HPLC)[4]

1,5-Diaminonaphthalene can be prepared by the reduction of 1,5-dinitronaphthalene (B40199) or by the amination of 1,5-dihydroxynaphthalene.[7] The reduction of 1,5-dinitronaphthalene is a common industrial method.[8]

Experimental Protocol: Synthesis of 1,5-Diaminonaphthalene from 1,5-Dihydroxynaphthalene

  • Reaction Setup: In a 1.3-liter titanium autoclave, a mixture of 0.8 mol of 1,5-dihydroxynaphthalene (130 g of 98.1% purity), 6.0 mol of ammonia (B1221849) (102 g), 0.4 mol of ammonium (B1175870) bisulfite solution (52 ml, 490 g SO2/liter), and 449 g of water is prepared.[9]

  • Amination: The mixture is heated to 155°C with stirring and maintained at this temperature for 4 hours.[9]

  • Isolation: After the reaction, 1.28 mol of 50% sodium hydroxide solution (102 g) is added at 155°C. The mixture is then cooled to 70°C and stirred for an additional hour. The precipitated 1,5-diaminonaphthalene is filtered off and washed several times with water at 70°C. The final product is dried under vacuum.[9]

Quantitative Data: Synthesis of 1,5-Diaminonaphthalene

ParameterValueReference
Yield 86%[9]
By-products (insoluble in chlorobenzene) 0.2% by weight[5]

Application in Dye Production

1,5-Dihydroxynaphthalene is a valuable coupling component in the synthesis of azo dyes. It reacts with aryl diazonium salts to form colored azo compounds.[2][10] Azo coupling is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile.[11][12]

Experimental Protocol: General Synthesis of an Azo Dye

This protocol uses 2-naphthol (B1666908) as a representative coupling agent to illustrate the general procedure.

  • Diazotization: 0.005 mol of an aromatic amine (e.g., 4-aminoaniline, 0.541 g) is dissolved in 10 ml of distilled water and 1.7 ml of concentrated hydrochloric acid. The solution is cooled to below 5°C in an ice bath. A solution of 0.005 mol of sodium nitrite (B80452) (0.38 g) in 5 ml of distilled water is added dropwise. The mixture is left for 30 minutes for the complete formation of the diazonium salt.[13]

  • Coupling: A solution of the coupling agent is prepared by dissolving 0.005 mol of 1-naphthol (B170400) (0.721 g) in 100 ml of a sodium hydroxide solution (1.5 g). The previously prepared diazonium salt solution is then added to this solution.[13]

  • Isolation: The resulting mixture is stirred for 1 hour and then refrigerated overnight. Diluted hydrochloric acid is added to neutralize the solution. The precipitate is collected and can be recrystallized from a suitable solvent like chloroform.[13]

Logical Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up AromaticAmine Aromatic Amine NaNO2_HCl NaNO2 / HCl (0-5 °C) AromaticAmine->NaNO2_HCl DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt CouplingComponent 1,5-Dihydroxynaphthalene (in NaOH solution) DiazoniumSalt->CouplingComponent Addition AzoDye Azo Dye CouplingComponent->AzoDye Neutralization Neutralization AzoDye->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: General workflow for the synthesis of azo dyes.

1,5-Diaminonaphthalene serves as a precursor for Schiff base dyes through condensation reactions with aldehydes, such as salicylaldehyde.[14]

Experimental Protocol: Synthesis of N,N'-bis(salicylidene)-1,5-diaminonaphthalene

  • Reaction Setup: A solution of the diamine (e.g., 20 mmol of 1,5-diaminonaphthalene) in absolute ethanol (B145695) (30 mL) is prepared.[15]

  • Condensation: This solution is slowly added to a solution of the aldehyde (e.g., 40 mmol of salicylaldehyde) in absolute ethanol (20 mL).[15]

  • Reaction and Isolation: The reaction mixture is stirred and refluxed for 4 hours. After cooling, the precipitate that forms is collected by filtration, washed with cold ethanol, and can be recrystallized from a 9:1 mixture of ethanol and water.[15]

Synthesis Pathway for a Schiff Base Dye

Schiff_Base_Synthesis Diaminonaphthalene 1,5-Diaminonaphthalene Reaction Ethanol, Reflux Diaminonaphthalene->Reaction Salicylaldehyde Salicylaldehyde (2 eq.) Salicylaldehyde->Reaction SchiffBaseDye N,N'-bis(salicylidene)- 1,5-diaminonaphthalene Reaction->SchiffBaseDye

Caption: Synthesis of a Schiff base dye from 1,5-diaminonaphthalene.

Conclusion

While this compound is not directly involved in dye synthesis, its derivatives, 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene, are indispensable intermediates. The protocols and data presented herein provide a comprehensive overview of the synthesis of these intermediates and their subsequent conversion into azo and Schiff base dyes, highlighting the importance of naphthalene chemistry in the coloration industry.

References

Application Notes and Protocols for the Quantification of 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,5-Dimethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) of interest in various research and industrial fields. The following sections offer a comparative overview of suitable analytical techniques, comprehensive procedural guidelines, and expected performance data to aid in method selection and implementation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. The most common and effective techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The use of a mass spectrometer allows for confident identification and quantification, even in complex matrices. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be employed to minimize interferences.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC offers a robust alternative for the analysis of this compound. Reversed-phase chromatography using a C18 column is a common approach. While generally less sensitive than GC-MS, HPLC-UV is a widely accessible technique that can provide reliable quantification, especially at moderate to high concentrations.

A challenge in the analysis of dimethylnaphthalenes is the potential for co-elution of isomers, which have very similar physical and chemical properties. Chromatographic conditions must be carefully optimized to ensure adequate separation.[1][2]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of dimethylnaphthalene isomers using GC-MS and HPLC-UV. This data is compiled from literature and provides a benchmark for method validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical ValueRemarks
Limit of Detection (LOD)0.01 - 1 µg/kgDependent on the sample matrix and specific GC-MS system.[3]
Limit of Quantification (LOQ)0.05 - 5 µg/kgTypically 3-5 times the LOD.[3]
Linearity (R²)> 0.995Over a defined concentration range.[4]
Accuracy (% Recovery)80 - 115%Varies with the sample preparation method.
Precision (% RSD)< 15%For replicate measurements.

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

ParameterTypical ValueRemarks
Limit of Detection (LOD)0.001 - 0.01 µg/mLBased on data for 1,4-Dimethylnaphthalene, similar performance is expected for this compound.[5]
Limit of Quantification (LOQ)0.002 - 0.05 µg/mLBased on data for 1,4-Dimethylnaphthalene.[5]
Linearity (R²)> 0.999Over a defined concentration range.[5]
Accuracy (% Recovery)90 - 110%Dependent on the sample preparation method.[6][7]
Precision (% RSD)< 5%For replicate measurements.[6]

Experimental Protocols

The following are detailed protocols for the quantification of this compound using GC-MS and HPLC-UV.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in solid and water samples.

3.1.1. Sample Preparation

  • For Solid Samples (e.g., soil, sediment, tissue): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and an appropriate internal standard (e.g., naphthalene-d8).

    • Shake vigorously for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake for another minute.[3]

    • Centrifuge at 3000 rpm for 5 minutes.[3]

    • Transfer the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing C18 sorbent.

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[3]

    • The cleaned extract is ready for GC-MS analysis.[3]

  • For Water Samples: Solid-Phase Extraction (SPE)

    • Condition a C18 SPE cartridge with 5 mL of hexane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

    • Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the analytes with 5 mL of hexane.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • The extract is ready for GC-MS analysis.

3.1.2. GC-MS Operating Conditions

  • Gas Chromatograph (GC)

    • Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes; ramp at 10 °C/min to 320 °C, hold for 10 minutes.[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Mass Spectrometer (MS)

    • Ion Source Temperature: 230 °C[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound: m/z 156 (molecular ion), 141 (fragment ion).[10][11]

3.1.3. Data Analysis

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the amount of this compound in the samples by comparing the peak area of the analyte to the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is suitable for the analysis of this compound in liquid samples or extracts.

3.2.1. Sample Preparation

  • For liquid samples, a simple dilution with the mobile phase may be sufficient.

  • For extracts from solid samples (prepared as in 3.1.1), ensure the solvent is compatible with the HPLC mobile phase. If not, evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter all samples through a 0.45 µm syringe filter before injection.[12]

3.2.2. HPLC-UV Operating Conditions

  • HPLC System

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: Acetonitrile/Water (70:30 v/v), isocratic elution.[5]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.[13]

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 228 nm.[5]

3.2.3. Data Analysis

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between different analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization (for solids) Sample->Homogenization Extraction Extraction (QuECHERS or SPE) Homogenization->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup Concentration Concentration/Solvent Exchange Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-UV Analysis Concentration->HPLC Calibration Calibration Curve Generation GCMS->Calibration HPLC->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

analytical_techniques cluster_techniques Analytical Techniques cluster_attributes Key Attributes GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sensitivity Sensitivity GCMS->Sensitivity High Selectivity Selectivity GCMS->Selectivity High Matrix Matrix Tolerance GCMS->Matrix Good (with proper cleanup) Cost Cost & Accessibility GCMS->Cost Higher HPLC High-Performance Liquid Chromatography (HPLC-UV) HPLC->Sensitivity Moderate HPLC->Selectivity Moderate HPLC->Matrix Good HPLC->Cost Lower

Caption: Comparison of analytical techniques for this compound quantification.

References

Application Notes: Isomerization of 1,5-Dimethylnaphthalene to 2,6-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylnaphthalene (B47086) (2,6-DMN) is a critical industrial intermediate, primarily serving as a monomer for the synthesis of high-performance polyester, poly(ethylene naphthalate) (PEN).[1][2] PEN exhibits superior mechanical, thermal, and barrier properties compared to conventional polyesters like PET, making it valuable for applications in packaging, films, and fibers.[1] However, the commercial viability of PEN is hindered by the complex and costly synthesis of 2,6-DMN.[3][4]

One of the established industrial routes to 2,6-DMN involves the catalytic isomerization of other dimethylnaphthalene isomers.[5] Specifically, the conversion of 1,5-DMN, which can be produced from o-xylene (B151617) and butadiene, represents a key final step in several synthesis strategies.[4][5] This process typically employs shape-selective solid acid catalysts, such as zeolites, to navigate the complex reaction network of DMN isomers and maximize the yield of the desired 2,6-DMN product.[3][4] These notes provide detailed protocols and data for researchers engaged in the catalytic isomerization of 1,5-DMN.

Reaction Pathway and Mechanism

The isomerization of 1,5-DMN to 2,6-DMN does not occur in a single step. It is a consecutive reaction that proceeds through the intermediate 1,6-DMN. The reaction is catalyzed by Brønsted acid sites on the zeolite surface.[4] The proposed mechanism involves three main steps:

  • Protonation: The DMN molecule is protonated at a carbon atom on the naphthalene (B1677914) ring, forming a carbocation intermediate.

  • Methyl Shift: An intramolecular 1,2-methyl shift occurs, rearranging the carbocation. This is the rate-determining step.[6]

  • Deprotonation: The rearranged carbocation loses a proton, yielding the isomerized DMN product and regenerating the acid site.[4][6]

The conversion of 1,5-DMN to 1,6-DMN is considered the kinetically limiting step in the overall process.[3][4]

G cluster_legend Reaction Steps 1,5-DMN 1,5-DMN 1,6-DMN 1,6-DMN 1,5-DMN->1,6-DMN k1 RateLimiting Kinetically Limiting Step 2,6-DMN 2,6-DMN 1,6-DMN->2,6-DMN k2

Figure 1. Isomerization pathway from 1,5-DMN to 2,6-DMN.

Catalyst Selection and Performance

Acidic zeolites are the catalysts of choice for this isomerization due to their strong acid sites and well-defined pore structures, which impart shape selectivity. Among various zeolites, H-Beta has been identified as a superior catalyst for this reaction, providing the highest yield of 2,6-DMN.[3][4] The selection is based on the pore dimensions of the zeolite, which should be large enough to allow diffusion of the DMN isomers but also create steric hindrance that favors the formation of the desired linear 2,6-DMN isomer.[7]

G cluster_input Catalyst Properties cluster_properties Key Attributes cluster_mechanism Mechanism cluster_output Desired Outcome Catalyst Zeolite Catalyst (e.g., H-Beta) Acidity Brønsted Acidity (Proton Donation) Catalyst->Acidity Pore Pore Structure (e.g., 12-membered ring) Catalyst->Pore Shape Shape Selectivity Acidity->Shape Pore->Shape Yield High Selectivity & Yield of 2,6-DMN Shape->Yield

Figure 2. Logic diagram for catalyst selection.

Quantitative Data

The performance of the isomerization process is highly dependent on the catalyst and reaction conditions. The tables below summarize typical parameters and catalyst characteristics.

Table 1: Recommended Reaction Conditions for 1,5-DMN Isomerization

Parameter Value Reference
Catalyst H-Beta Zeolite [3][8]
Reaction Temperature 280 - 320 °C [8][9]
Reaction Pressure 0.8 - 1.2 kg/cm ² G (approx. 1 atm) [8][9]
Reaction Phase Liquid Phase [10]

| Weight Hourly Space Velocity (WHSV) | 2 - 4 hr⁻¹ |[8][9] |

Table 2: H-Beta Zeolite Catalyst Specifications

Parameter Value Reference
Form Hydrogen-substituted (H-form) [8]
SiO₂/Al₂O₃ Molar Ratio 5 - 300 [8]
Na₂O Content 0.001 - 10% by weight [8]

| Form Factor | Pellets (for fixed-bed reactors) |[8] |

Experimental Protocols

The isomerization can be performed in either a batch or a continuous fixed-bed reactor. The liquid-phase reaction is generally preferred as it can prolong catalyst lifetime compared to vapor-phase reactions.[10]

G Start Start CatalystPrep 1. Catalyst Preparation (H-Beta Zeolite Loading) Start->CatalystPrep ReactorSetup 2. Reactor Assembly (Fixed-Bed or Batch) CatalystPrep->ReactorSetup Purge 3. System Purge (Inert Gas, e.g., N₂) ReactorSetup->Purge Reaction 4. Isomerization Reaction (Set Temp, Pressure, Flow) Purge->Reaction Analysis 5. Product Analysis (GC-MS) Reaction->Analysis End End Analysis->End

Figure 3. General experimental workflow for DMN isomerization.
Protocol 1: Continuous Fixed-Bed Reactor

This protocol is suitable for steady-state kinetic studies and continuous production.

1. Materials and Equipment:

  • Reactant: 1,5-Dimethylnaphthalene (or a DMN mixture rich in 1,5-DMN).[8]

  • Catalyst: H-Beta zeolite pellets (SiO₂/Al₂O₃ ratio of 5 to 300).[8]

  • Reactor: Stainless steel fixed-bed continuous reactor.

  • Ancillaries: High-pressure liquid pump, mass flow controller for gas, back-pressure regulator, heating furnace with temperature controller, product collection vessel.

  • Analysis: Gas Chromatograph with Mass Spectrometer (GC-MS).

2. Procedure:

  • Catalyst Loading: Load a precisely weighed amount of the H-Beta zeolite catalyst into the fixed-bed reactor.

  • System Assembly: Assemble the reactor system, ensuring all connections are leak-proof.

  • Purging: Purge the entire system with an inert gas, such as nitrogen, to remove air and moisture.[8]

  • Pressurization & Heating: Pressurize the system to the target pressure (e.g., 1 atm) using the back-pressure regulator. Heat the reactor to the desired reaction temperature (e.g., 280-320 °C).[8][9]

  • Reaction Initiation: Start the liquid feed pump to introduce the 1,5-DMN feedstock into the reactor at a controlled weight hourly space velocity (WHSV) of 2-4 hr⁻¹.[8][9]

  • Steady State: Allow the reaction to reach a steady state, which may take several hours.

  • Product Collection & Analysis: Collect the liquid product downstream of the back-pressure regulator. Periodically take samples and analyze the composition of the DMN isomer mixture using GC-MS to determine conversion, selectivity, and yield.

Protocol 2: Batch Reactor

This protocol is suitable for initial catalyst screening and thermodynamic studies.[3]

1. Materials and Equipment:

  • Reactant: this compound.

  • Catalyst: H-Beta zeolite powder.

  • Reactor: High-pressure batch reactor (autoclave) with magnetic stirring and temperature control.

  • Analysis: Gas Chromatograph with Mass Spectrometer (GC-MS).

2. Procedure:

  • Charging Reactor: Add a defined amount of 1,5-DMN and the H-Beta zeolite catalyst to the batch reactor.

  • Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove air.

  • Heating and Stirring: Begin stirring and heat the reactor to the target reaction temperature.

  • Reaction Monitoring: The reaction starts as the temperature increases. Monitor the pressure inside the reactor. Take liquid samples at regular time intervals using a sampling valve.

  • Sample Analysis: Analyze each sample using GC-MS to track the concentration of 1,5-DMN, 1,6-DMN, and 2,6-DMN over time. This allows for the study of reaction kinetics.

  • Reaction Termination: After the desired reaction time, cool the reactor to room temperature, vent the pressure, and collect the final product mixture for analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,5-Dimethylnaphthalene (1,5-DMN) synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,5-DMN, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield in Dehydrogenation of 1,5-Dimethyltetralin (B1199045)

Question: My dehydrogenation of 1,5-dimethyltetralin to 1,5-DMN is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this dehydrogenation step can often be attributed to several factors related to the catalyst, reaction conditions, and starting material purity. A systematic approach to troubleshooting is recommended.[1][2]

  • Catalyst Activity: The performance of the chromia-alumina catalyst is critical.

    • Troubleshooting:

      • Catalyst Preparation: Ensure the catalyst is prepared correctly, with the optimal chromia content (typically 10-20 wt%). The calcination temperature and duration are crucial for achieving high activity.

      • Catalyst Deactivation: The catalyst can be deactivated by coking (carbon deposition) or poisoning by impurities in the feed.[3] Consider regenerating the catalyst by controlled air oxidation to burn off coke deposits.

      • Fresh Catalyst: If regeneration is not effective, use a fresh batch of catalyst.

  • Reaction Conditions: Suboptimal reaction conditions can lead to incomplete conversion or side reactions.

    • Troubleshooting:

      • Temperature: The reaction temperature should be carefully controlled within the optimal range of 300-450°C.[4] Lower temperatures may lead to incomplete conversion, while higher temperatures can promote cracking and formation of unwanted byproducts.

      • Contact Time/Flow Rate: The space velocity, or the rate at which the reactant is passed over the catalyst, should be optimized. A high flow rate may not allow sufficient time for the reaction to complete, while a very low flow rate can lead to over-reaction and byproduct formation.

  • Starting Material Purity: Impurities in the 1,5-dimethyltetralin starting material can poison the catalyst and lead to side reactions.

    • Troubleshooting:

      • Purification: Purify the 1,5-dimethyltetralin by distillation before use to remove any impurities.

      • Precursor Purity: If the 1,5-dimethyltetralin was synthesized from 5-(o-tolyl)-pentene, ensure that byproducts from that reaction are removed before dehydrogenation.[4]

Issue 2: Poor Selectivity in Naphthalene (B1677914) Methylation

Question: I am attempting to synthesize 1,5-DMN by methylation of naphthalene, but I am getting a complex mixture of isomers with low selectivity for 1,5-DMN. How can I improve this?

Answer: Achieving high selectivity in the methylation of naphthalene is challenging due to the formation of ten possible DMN isomers.[5] The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired isomer.

  • Catalyst Selection: The pore structure and acidity of the zeolite catalyst are the most important factors for shape-selective methylation.

    • Troubleshooting:

      • Zeolite Type: Medium-pore zeolites like ZSM-5 can favor the formation of smaller isomers. For 1,5-DMN, which is a β,β'-isomer, zeolites with appropriate pore dimensions and acid site distribution are necessary. While often a target for isomerization to 2,6-DMN, obtaining a high initial yield of 1,5-DMN from methylation is difficult. Consider a multi-step synthesis involving cyclization and dehydrogenation for higher selectivity.[6]

      • Catalyst Modification: Modification of zeolites by ion exchange or impregnation with metals can alter their acidity and shape selectivity.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: The reaction temperature influences the product distribution. A systematic study of the temperature profile is recommended to find the optimal point for 1,5-DMN formation.

      • Reactant Ratio: The molar ratio of naphthalene to the methylating agent (e.g., methanol) can affect selectivity.

Issue 3: Incomplete Isomerization of a DMN Mixture to 1,5-DMN

Question: I am trying to enrich 1,5-DMN from a mixture of DMN isomers via isomerization, but the conversion is low. What can I do?

Answer: Isomerization of DMNs is an equilibrium-controlled process. Low conversion may be due to catalyst deactivation, suboptimal conditions, or reaching equilibrium.

  • Catalyst Deactivation: Zeolite catalysts used for isomerization are prone to deactivation by coking.[7][8]

    • Troubleshooting:

      • Regeneration: The catalyst can often be regenerated by calcination in air to remove coke.

      • Feed Purity: Ensure the DMN feed is free of impurities, especially nitrogen and sulfur compounds, which can poison the acid sites of the zeolite.[9]

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: The isomerization of DMNs is typically carried out at temperatures between 200°C and 420°C.[10] The optimal temperature will depend on the specific zeolite catalyst used.

      • Reaction Phase: Liquid-phase isomerization can sometimes offer better catalyst stability compared to the vapor phase.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for synthesizing 1,5-DMN?

A1: The most common industrial route involves a multi-step process starting from o-xylene (B151617) and butadiene. These are reacted to form 5-(o-tolyl)-pentene, which is then cyclized to 1,5-dimethyltetralin. The final step is the catalytic dehydrogenation of 1,5-dimethyltetralin to produce 1,5-DMN.[6]

Q2: Which catalyst is most effective for the dehydrogenation of 1,5-dimethyltetralin?

A2: Chromia-alumina (Cr₂O₃/Al₂O₃) catalysts are highly effective for the gas-phase dehydrogenation of 1,5-dimethyltetralin, offering high conversion and selectivity.[4]

Q3: Can I directly synthesize 1,5-DMN with high selectivity?

A3: Direct synthesis of 1,5-DMN with high selectivity is challenging due to the formation of multiple isomers in reactions like naphthalene methylation. A multi-step synthesis involving the cyclization of a specific precursor followed by dehydrogenation is generally preferred for higher selectivity.[6]

Q4: How can I purify 1,5-DMN from a mixture of its isomers?

A4: Purification of 1,5-DMN from its isomers is difficult due to their similar boiling points. Fractional crystallization is a common method used for separation.[11][12] This technique exploits the differences in the melting points and eutectic compositions of the DMN isomers.

Q5: What are the main byproducts to expect in the synthesis of 1,5-DMN?

A5: In the dehydrogenation of 1,5-dimethyltetralin, incomplete reaction will leave unreacted starting material. Side reactions can include cracking at high temperatures, leading to lighter hydrocarbons, and isomerization to other dimethylnaphthalenes. In naphthalene methylation, the main "byproducts" are other DMN isomers.

Q6: My reaction is not reproducible. What are the common sources of variability?

A6: Inconsistent results in organic synthesis can often be traced back to variations in reagent and solvent quality (especially water content), catalyst activity, and precise control of reaction conditions (temperature, stirring rate).[1][2]

Data Presentation

Table 1: Catalyst Performance in Dehydrogenation of 1,5-Dimethyltetralin

CatalystTemperature (°C)Conversion (%)Selectivity to 1,5-DMN (%)Reference
Chromia-Alumina4109899 (for 1,5- and 1,6-DMN mixture)U.S. Patent 3,781,375
Platinum on Alumina300-500--U.S. Patent 3,775,500

Note: Data on the specific selectivity to 1,5-DMN is often reported as a mixture with 1,6-DMN.

Table 2: Conditions for Isomerization of Dimethylnaphthalenes

CatalystTemperature (°C)PressurePhaseReference
H-beta Zeolite240-3500.1-20.0 atmLiquid or GasU.S. Patent 5,118,892
H-mordenite260+-GasU.S. Patent 5,118,892

Experimental Protocols

Protocol 1: Dehydrogenation of 1,5-Dimethyltetralin using Chromia-Alumina Catalyst

This protocol is based on procedures described in the patent literature for the gas-phase catalytic dehydrogenation of 1,5-dimethyltetralin.

Materials:

  • 1,5-Dimethyltetralin (purified by distillation)

  • Chromia-alumina catalyst (10-20 wt% Cr₂O₃ on γ-Al₂O₃)

  • Inert gas (e.g., Nitrogen)

  • High-temperature tube furnace

  • Quartz or stainless steel reactor tube

  • Syringe pump

  • Condenser and collection flask

Procedure:

  • Pack the reactor tube with the chromia-alumina catalyst, ensuring a uniform bed.

  • Place the reactor tube in the tube furnace and connect the inert gas supply.

  • Heat the catalyst bed to the reaction temperature (e.g., 410°C) under a flow of nitrogen.

  • Once the temperature is stable, feed the 1,5-dimethyltetralin into the reactor using a syringe pump at a predetermined flow rate.

  • The product vapor exiting the reactor is passed through a condenser, and the liquid product is collected in a cooled flask.

  • Monitor the reaction progress by analyzing aliquots of the product mixture using Gas Chromatography (GC).

  • After the reaction is complete, cool the reactor to room temperature under a flow of inert gas.

  • The collected crude product can be purified by fractional distillation or recrystallization to isolate 1,5-DMN.

Protocol 2: Isomerization of a 1,5-DMN enriched mixture using H-beta Zeolite

This protocol outlines a general procedure for the liquid-phase isomerization of a DMN mixture to enrich a specific isomer.

Materials:

  • 1,5-DMN enriched isomer mixture

  • H-beta zeolite catalyst (calcined)

  • Anhydrous high-boiling solvent (e.g., decalin)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (e.g., Argon)

Procedure:

  • Activate the H-beta zeolite catalyst by calcining at high temperature (e.g., 500°C) for several hours.

  • To a flame-dried three-necked flask under an inert atmosphere, add the activated H-beta zeolite catalyst and the anhydrous solvent.

  • Add the 1,5-DMN enriched mixture to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 250°C) with vigorous stirring.

  • Monitor the progress of the isomerization by taking aliquots at regular intervals and analyzing them by GC to determine the composition of the DMN isomers.

  • Once the desired isomer distribution is reached (or equilibrium is approached), cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • The solvent can be removed from the filtrate by distillation.

  • The resulting DMN mixture can be further purified by fractional crystallization to isolate the target isomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1,5-Dimethyltetralin cluster_purification1 Purification cluster_dehydrogenation Dehydrogenation cluster_purification2 Final Purification o-Xylene o-Xylene Alkylation Alkylation o-Xylene->Alkylation Butadiene Butadiene Butadiene->Alkylation 5-(o-tolyl)-pentene 5-(o-tolyl)-pentene Alkylation->5-(o-tolyl)-pentene Cyclization Cyclization 5-(o-tolyl)-pentene->Cyclization 1,5-Dimethyltetralin_crude Crude 1,5-Dimethyltetralin Cyclization->1,5-Dimethyltetralin_crude Distillation1 Distillation 1,5-Dimethyltetralin_crude->Distillation1 1,5-Dimethyltetralin_pure Purified 1,5-Dimethyltetralin Distillation1->1,5-Dimethyltetralin_pure Dehydro_step Catalytic Dehydrogenation (Chromia-Alumina, 300-450°C) 1,5-Dimethyltetralin_pure->Dehydro_step 1,5-DMN_crude Crude 1,5-DMN Dehydro_step->1,5-DMN_crude Crystallization Fractional Crystallization 1,5-DMN_crude->Crystallization 1,5-DMN_pure High-Purity 1,5-DMN Crystallization->1,5-DMN_pure

Caption: Experimental workflow for the synthesis of this compound.

isomerization_mechanism cluster_to_2_6 Further Isomerization 1_5_DMN This compound Protonation1 Protonation on Zeolite Acid Site 1_5_DMN->Protonation1 Sigma_Complex1 σ-Complex Intermediate 1 Protonation1->Sigma_Complex1 Methyl_Shift1 1,2-Methyl Shift (Rate-Determining Step) Sigma_Complex1->Methyl_Shift1 Sigma_Complex2 σ-Complex Intermediate 2 Methyl_Shift1->Sigma_Complex2 Deprotonation1 Deprotonation Sigma_Complex2->Deprotonation1 1_6_DMN 1,6-Dimethylnaphthalene Deprotonation1->1_6_DMN Protonation2 Protonation 1_6_DMN->Protonation2 Sigma_Complex3 σ-Complex Intermediate 3 Protonation2->Sigma_Complex3 Methyl_Shift2 1,2-Methyl Shift Sigma_Complex3->Methyl_Shift2 Sigma_Complex4 σ-Complex Intermediate 4 Methyl_Shift2->Sigma_Complex4 Deprotonation2 Deprotonation Sigma_Complex4->Deprotonation2 2_6_DMN 2,6-Dimethylnaphthalene (B47086) Deprotonation2->2_6_DMN

Caption: Reaction mechanism for the isomerization of 1,5-DMN over an acidic zeolite catalyst.[13][14][15][16]

troubleshooting_logic Start Low Yield of 1,5-DMN Check_Purity Check Purity of 1,5-Dimethyltetralin Start->Check_Purity Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure Purify Purify by Distillation Impure->Purify Purify->Check_Purity Check_Catalyst Evaluate Catalyst Activity Pure->Check_Catalyst Inactive Inactive/Deactivated Check_Catalyst->Inactive Active Active Check_Catalyst->Active Regenerate Regenerate or Use Fresh Catalyst Inactive->Regenerate Regenerate->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temp., Flow Rate) Active->Check_Conditions Suboptimal Suboptimal Check_Conditions->Suboptimal Optimal Optimal Check_Conditions->Optimal Optimize Optimize Temperature and Space Velocity Suboptimal->Optimize Optimize->Check_Conditions Re-evaluate Re-evaluate Synthesis Optimal->Re-evaluate

Caption: Troubleshooting logic for low yield in 1,5-DMN synthesis.

References

Technical Support Center: Purification of Crude 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,5-Dimethylnaphthalene (1,5-DMN).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Purity After Distillation Inefficient fractional distillation column.- Ensure the column is well-insulated to maintain a proper temperature gradient. - Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Optimize the reflux ratio to enhance separation.
Distillation rate is too fast.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.
Presence of close-boiling isomers.- Consider using a combination of purification techniques, such as distillation followed by recrystallization.
Oiling Out During Recrystallization The solvent is too nonpolar for the compound at lower temperatures.- Add a small amount of a more polar, miscible solvent (a co-solvent) to the hot solution to increase the solubility of the compound as it cools.
The solution is supersaturated.- Heat the solution to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
Cooling is too rapid.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Low or No Crystal Formation During Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Partially evaporate the solvent to increase the concentration of 1,5-DMN and attempt to recrystallize. - If the compound is still too soluble, a different, less polar solvent should be selected.
The solution is not sufficiently saturated.- Reduce the volume of the solvent by gentle heating and evaporation before cooling.
Presence of impurities that inhibit crystallization.- Try adding a seed crystal of pure 1,5-DMN to induce crystallization. - Perform a preliminary purification step, such as column chromatography, to remove inhibitors.
Poor Separation in Column Chromatography Incorrect eluent polarity.- If the 1,5-DMN is eluting too quickly, decrease the polarity of the eluent system. - If the 1,5-DMN is not eluting, gradually increase the eluent polarity.
Column is overloaded with the crude sample.- Use a larger column or reduce the amount of sample loaded.
Co-elution of isomers.- Use a longer column for better resolution. - Employ a shallower solvent gradient during elution.
Product is a Eutectic Mixture The composition of the isomer mixture is at or near the eutectic point.- Melt crystallization alone will not be effective in separating a eutectic mixture.[1] - Consider using solvent crystallization with a carefully selected solvent system to alter the solubility and potentially break the eutectic.[1] - Adsorption chromatography can also be an effective method for separating eutectic mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are other dimethylnaphthalene isomers, which have very similar physical and chemical properties, making them difficult to separate. Depending on the synthetic route, impurities could also include monomethylnaphthalenes, trimethylnaphthalenes, and residual starting materials from the synthesis process.[2]

Q2: Why is it so difficult to separate dimethylnaphthalene isomers?

A2: The separation of dimethylnaphthalene isomers is challenging due to their similar boiling points and solubilities. Many isomers also form eutectic mixtures, which cannot be separated by simple melt crystallization.[1]

Q3: Which purification method is best for obtaining high-purity this compound?

A3: A combination of methods is often required to achieve high purity. Fractional distillation can be used as an initial step to enrich the 1,5-DMN content. This is typically followed by one or more recrystallization steps or preparative chromatography for final purification.

Q4: Can I use fractional distillation to separate 1,5-DMN from all other isomers?

A4: Fractional distillation can separate components with different boiling points. While it can be effective at removing some isomers, those with very close boiling points to 1,5-DMN will be difficult to separate completely with this method alone.

Q5: What is a good starting solvent for the recrystallization of this compound?

A5: Ethanol is often a suitable solvent for the recrystallization of naphthalene (B1677914) derivatives. Other potential solvents or solvent systems to explore include methanol, isopropanol, or mixtures of a good solvent (like acetone (B3395972) or ethyl acetate) with a poor solvent (like hexane (B92381) or heptane).[3][4]

Q6: What is a eutectic mixture and how does it affect the purification of 1,5-DMN?

A6: A eutectic mixture is a mixture of two or more components that melt and solidify at a single temperature that is lower than the melting points of the individual components. If 1,5-DMN forms a eutectic mixture with another isomer, it will be difficult to purify by melt crystallization because both components will crystallize together at the eutectic point.[1]

Quantitative Data on Purification Methods

The following table summarizes the effectiveness of various purification methods for this compound. The values are estimates based on typical results for dimethylnaphthalene isomer separations.

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Fractional Distillation 85-95%70-90%- Good for large-scale initial purification. - Can remove impurities with significantly different boiling points.- Ineffective for separating isomers with close boiling points. - Requires careful control of temperature and pressure.
Melt Crystallization Up to 98% (if no eutectic)50-70%- Solvent-free method. - Can be highly effective for specific isomer pairs.- Ineffective for eutectic-forming mixtures.[1] - May require multiple stages.
Solvent Recrystallization >99%60-85%- Can achieve very high purity. - Can sometimes overcome eutectic limitations.- Requires careful solvent selection. - Involves the use and recovery of solvents.
Adsorption Chromatography >99.5%40-60%- Excellent separation capability for complex isomer mixtures. - Can separate eutectic mixtures.- More complex and costly, especially for large-scale purification. - Requires significant solvent usage.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To enrich the concentration of this compound from a crude mixture.

Materials:

  • Crude this compound

  • Heating mantle

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charge the round-bottom flask with the crude this compound. Add a few boiling chips.

  • Begin heating the flask gently with the heating mantle.

  • As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Maintain a slow and steady distillation rate by controlling the heat input.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approximately 265 °C at atmospheric pressure).

  • Collect different fractions at different temperature ranges to isolate the desired product from lower and higher boiling impurities.

  • Analyze the collected fractions by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity.

Protocol 2: Purification by Solvent Recrystallization

Objective: To obtain high-purity this compound from an enriched fraction.

Materials:

  • Enriched this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an acetone/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the enriched this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

  • Determine the melting point and purity (by GC or HPLC) of the recrystallized product.

Visualizations

Purification_Workflow cluster_distillation Fractional Distillation cluster_recrystallization Solvent Recrystallization cluster_chromatography Adsorption Chromatography (Alternative) crude Crude 1,5-DMN distill Fractional Distillation crude->distill enriched Enriched 1,5-DMN (>90%) distill->enriched impurities1 Low & High Boiling Impurities distill->impurities1 recrystallize Recrystallization (e.g., Ethanol) enriched->recrystallize chromatography Column Chromatography enriched->chromatography enriched->chromatography Alternative Path pure High-Purity 1,5-DMN (>99%) recrystallize->pure impurities2 Soluble Impurities recrystallize->impurities2 ultra_pure Ultra-Pure 1,5-DMN (>99.5%) chromatography->ultra_pure impurities3 Other Isomers chromatography->impurities3

Caption: General purification workflow for crude this compound.

Troubleshooting_Crystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out Observation no_crystals No Crystals Form start->no_crystals Observation good_crystals Crystals Form start->good_crystals Observation sol1 Add Co-solvent oiling_out->sol1 Solution sol2 Slower Cooling oiling_out->sol2 Solution sol3 Use More Solvent oiling_out->sol3 Solution sol4 Reduce Solvent Volume no_crystals->sol4 Solution sol5 Add Seed Crystal no_crystals->sol5 Solution sol6 Change Solvent no_crystals->sol6 Solution sol1->start Re-attempt sol2->start Re-attempt sol3->start Re-attempt sol4->start Re-attempt sol5->start Re-attempt sol6->start Re-attempt

Caption: Troubleshooting logic for common recrystallization issues.

References

Navigating the Intricacies of Dimethylnaphthalene Isomer Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of dimethylnaphthalene (DMN) isomers presents a significant challenge in various fields, including materials science and drug development, due to their closely related physical properties. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the separation process.

Frequently Asked Questions (FAQs)

1. Why is the separation of dimethylnaphthalene isomers so challenging?

The primary difficulty lies in the similar physicochemical properties of the ten DMN isomers. Their boiling points are particularly close, making conventional distillation an inefficient method for achieving high-purity separation.[1] Furthermore, certain isomers, notably 2,6-DMN and 2,7-DMN, can form eutectic mixtures, which complicates separation by crystallization.[2]

2. What are the primary methods for separating DMN isomers?

The most common and effective methods for separating DMN isomers are:

  • Crystallization: This technique exploits the differences in the melting points and solubilities of the isomers. It includes melt crystallization and solvent-based crystallization.

  • Adsorption: This method utilizes porous materials, such as zeolites, that selectively adsorb certain isomers based on their molecular shape and size.

  • Chromatography: Gas chromatography (GC) is often used for the analysis and separation of DMN isomers, though co-elution of some isomers can be a challenge.[3]

3. What is a eutectic mixture, and how does it affect the separation of 2,6-DMN and 2,7-DMN?

A eutectic mixture is a mixture of two or more components that solidify at a single, lower temperature than the melting points of the individual components. 2,6-DMN and 2,7-DMN form such a mixture, which means that during crystallization, they can precipitate together at a specific composition, making it difficult to isolate pure 2,6-DMN.[2]

Troubleshooting Guides

Crystallization

Issue 1: Low Yield of Target Isomer

Possible Cause Troubleshooting Step
Suboptimal Solvent The solubility of the target isomer in the chosen solvent may be too high, even at low temperatures. Consult solubility data and consider using a different solvent or a solvent mixture. For example, a mixture of 60 vol% methanol (B129727) and 40 vol% acetone (B3395972) has been found suitable for the purification of 2,6-DMN.[4]
Incorrect Cooling Rate A rapid cooling rate can lead to the formation of small, impure crystals and trap impurities. A slower, controlled cooling rate, typically in the range of 0.5 to 1°C/min, is preferable for growing larger, purer crystals.[5]
Presence of Eutectic If separating 2,6-DMN and 2,7-DMN, the formation of a eutectic mixture may be limiting the yield. Consider a multi-step crystallization process or combining crystallization with another technique like adsorption.
Insufficient Supersaturation The solution may not be sufficiently concentrated for crystallization to occur effectively. Carefully evaporate some of the solvent to increase the concentration of the DMN isomers.

Issue 2: Poor Purity of the Crystallized Isomer

Possible Cause Troubleshooting Step
Occlusion of Impurities Rapid crystal growth can trap mother liquor containing other isomers within the crystal lattice. Employ a slower cooling rate and ensure gentle agitation during crystallization to promote the formation of more perfect crystals.
Co-crystallization of Isomers Isomers with similar structures and melting points may co-crystallize. A multi-step recrystallization process may be necessary to achieve the desired purity.
Inadequate Washing Residual mother liquor on the crystal surface is a common source of impurities. Wash the crystals with a small amount of cold, fresh solvent in which the target isomer has low solubility.
Adsorption

Issue 1: Low Selectivity for the Target Isomer

Possible Cause Troubleshooting Step
Incorrect Adsorbent The pore size and surface chemistry of the adsorbent are critical for selective separation. For DMN isomers, zeolites such as Type X and Y have shown good selectivity.[1] The choice of cation-exchanged zeolites can also influence selectivity.
Presence of Water in the Adsorbent Water can occupy the active sites of the adsorbent, reducing its capacity and selectivity for the target isomers. Ensure the adsorbent is properly dried and activated before use.[6]
Suboptimal Temperature and Pressure Adsorption is an equilibrium-driven process that is sensitive to temperature and pressure. Optimize these parameters to maximize the selective adsorption of the desired isomer.

Issue 2: Difficulty in Desorbing the Adsorbed Isomer

Possible Cause Troubleshooting Step
Strong Adsorbent-Adsorbate Interaction The interaction between the target isomer and the adsorbent may be too strong for efficient desorption. Consider using a desorbent that has a stronger affinity for the adsorbent than the target isomer, or adjust the temperature to facilitate desorption.
Ineffective Desorbent The chosen desorbent may not be effective at displacing the adsorbed isomer. Experiment with different desorbents, such as toluene (B28343) or xylene, which are commonly used in aromatic separations.[6]
Gas Chromatography

Issue: Co-elution of Isomers

Possible Cause Troubleshooting Step
Inadequate Column Selectivity The stationary phase of the GC column may not be able to differentiate between closely related isomers. Use a column with a different stationary phase that offers better selectivity for aromatic isomers.
Suboptimal Temperature Program The temperature program of the GC oven can significantly impact the separation. Optimize the initial temperature, ramp rate, and final temperature to improve the resolution between co-eluting peaks.
High Carrier Gas Flow Rate A high flow rate can reduce the interaction time of the analytes with the stationary phase, leading to poor separation. Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution.

Data Presentation

Table 1: Physical Properties of Dimethylnaphthalene Isomers

IsomerMelting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
1,2-Dimethylnaphthalene-~263-265~1.00
1,3-Dimethylnaphthalene-~263~0.99
1,4-Dimethylnaphthalene6.5 - 7.5~264-266~1.00
1,5-Dimethylnaphthalene81 - 83~265-
1,6-Dimethylnaphthalene-17.1264 - 266[7]~0.98
1,7-Dimethylnaphthalene-~263~0.99
1,8-Dimethylnaphthalene63.5 - 65.5~266-268-
2,3-Dimethylnaphthalene103 - 105~265-266-
2,6-Dimethylnaphthalene (B47086)109 - 111[8][9]262[8][9]1.01[8][9]
2,7-Dimethylnaphthalene96 - 97~262-

Experimental Protocols

Protocol 1: Fractional Crystallization of a DMN Isomer Mixture

This protocol outlines a general procedure for the separation of a DMN isomer mixture by fractional crystallization from a solvent.

Materials:

  • DMN isomer mixture

  • Selected solvent (e.g., ethanol, methanol, hexane, ethyl acetate)[10]

  • Crystallization vessel with a stirrer and temperature control

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the DMN isomer mixture in a minimal amount of the selected solvent at an elevated temperature to ensure complete dissolution.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 0.5-1°C/min) while stirring gently.[5] This promotes the growth of large, pure crystals of the isomer with the highest melting point and lowest solubility.

  • Crystallization: Allow the solution to stand at the final, lower temperature for a sufficient period to maximize the crystal yield.

  • Filtration: Separate the crystals from the mother liquor by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor using a suitable analytical technique, such as gas chromatography.

Protocol 2: Adsorption-Based Separation of 2,6-DMN

This protocol describes a general procedure for the separation of 2,6-DMN from a mixture using a zeolite adsorbent.

Materials:

  • DMN isomer mixture containing 2,6-DMN

  • Zeolite adsorbent (e.g., Zeolite Y)[1]

  • Adsorption column

  • Solvent (e.g., heptane) to dissolve the DMN mixture

  • Desorbent (e.g., toluene)

  • Pumps for feeding the solution and desorbent

  • Fraction collector

Procedure:

  • Adsorbent Activation: Activate the zeolite adsorbent by heating it under a vacuum or a flow of inert gas to remove any adsorbed water.

  • Column Packing: Pack the adsorption column with the activated zeolite.

  • Feed Introduction: Dissolve the DMN isomer mixture in a suitable solvent and pump it through the packed column at a controlled flow rate. The isomers will be selectively adsorbed based on their affinity for the zeolite.

  • Elution: Once the feed has been loaded, switch to pumping a desorbent through the column. The desorbent will displace the adsorbed DMN isomers.

  • Fraction Collection: Collect the eluent in fractions. The less strongly adsorbed isomers will elute first, followed by the more strongly adsorbed isomers.

  • Analysis: Analyze the composition of each fraction using gas chromatography to determine the separation efficiency.

  • Regeneration: After the separation is complete, the adsorbent can be regenerated for reuse by flushing with a strong solvent and/or thermal treatment.[11][12][13]

Mandatory Visualization

Separation_Workflow cluster_start Starting Material cluster_separation Separation Techniques cluster_products Products DMN_Isomer_Mixture Mixture of Dimethylnaphthalene Isomers Crystallization Crystallization (Melt or Solvent) DMN_Isomer_Mixture->Crystallization Adsorption Adsorption (e.g., Zeolites) DMN_Isomer_Mixture->Adsorption Chromatography Chromatography (e.g., GC) DMN_Isomer_Mixture->Chromatography Pure_Isomer Purified Target Isomer Crystallization->Pure_Isomer Remaining_Isomers Mixture of Remaining Isomers Crystallization->Remaining_Isomers Adsorption->Pure_Isomer Adsorption->Remaining_Isomers Chromatography->Pure_Isomer Chromatography->Remaining_Isomers

Caption: A logical workflow for the separation of dimethylnaphthalene isomers.

Crystallization_Troubleshooting Start Crystallization Experiment Low_Yield Low Yield? Start->Low_Yield Poor_Purity Poor Purity? Low_Yield->Poor_Purity No Check_Solvent Optimize Solvent Low_Yield->Check_Solvent Yes Recrystallize Perform Recrystallization Poor_Purity->Recrystallize Yes Success Successful Separation Poor_Purity->Success No Check_Cooling Adjust Cooling Rate Check_Solvent->Check_Cooling Check_Cooling->Poor_Purity Wash_Crystals Improve Washing Recrystallize->Wash_Crystals Wash_Crystals->Success

Caption: A troubleshooting guide for common issues in DMN crystallization.

References

Technical Support Center: Preparation of 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing byproducts during the synthesis of 1,5-dimethylnaphthalene (1,5-DMN). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, focusing on a prevalent multi-step synthesis involving the reaction of o-xylene (B151617) and butadiene, followed by cyclization and dehydrogenation.

Issue 1: Low Yield in the Initial Alkylation Step

Q1: We are experiencing a low yield of the initial alkenylbenzene product from the reaction of o-xylene and butadiene. What are the likely causes and how can we improve it?

A1: Low yields in the initial Friedel-Crafts alkylation step are often due to several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1] Use fresh, anhydrous catalyst for each reaction.

  • Reaction Temperature: The reaction is exothermic. Maintaining a low temperature, typically between 0 and 10 °C, is crucial to prevent side reactions and polymerization of butadiene.

  • Reagent Purity: Ensure the purity of both o-xylene and butadiene. Impurities can interfere with the catalyst and lead to the formation of undesired byproducts.

  • Molar Ratio of Reactants: An excess of the aromatic compound (o-xylene) is often used to favor mono-alkylation and suppress polyalkylation.

Issue 2: Formation of Isomeric Byproducts During Cyclization

Q2: During the cyclization of 5-(o-tolyl)-pent-2-ene to 1,5-dimethyltetralin (B1199045), we are observing significant amounts of other dimethyltetralin isomers. How can we improve the selectivity for the 1,5-isomer?

A2: The formation of isomeric byproducts during the acid-catalyzed cyclization is a common challenge. The regioselectivity is influenced by the stability of the carbocation intermediates.

  • Choice of Acid Catalyst: The type and strength of the acid catalyst can influence the product distribution. While strong Lewis acids like AlCl₃ are effective, they can also promote isomerization. Solid acid catalysts, such as certain zeolites (e.g., H-beta), may offer better shape selectivity.

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Carbocation Rearrangement: Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to a mixture of isomers.[2][3] The use of milder reaction conditions can sometimes minimize these rearrangements.

Issue 3: Incomplete Dehydrogenation and Byproduct Formation

Q3: Our dehydrogenation of 1,5-dimethyltetralin to this compound is incomplete, and we are seeing byproducts other than the desired product. What are the potential causes and solutions?

A3: Incomplete conversion and byproduct formation during dehydrogenation can often be traced back to the catalyst or reaction conditions.

  • Catalyst Deactivation: The dehydrogenation catalyst (e.g., Pd/C, Pt/Al₂O₃) can become deactivated by impurities in the substrate or by coking at high temperatures. Ensure the 1,5-dimethyltetralin is purified before this step.

  • Reaction Temperature and Pressure: Dehydrogenation is an endothermic process and typically requires high temperatures (e.g., 300-450 °C).[4] However, excessively high temperatures can lead to side reactions and catalyst degradation. The reaction is often carried out in the gas phase.

  • Hydrogen Partial Pressure: While the reaction produces hydrogen, maintaining a certain partial pressure of hydrogen can sometimes help to prolong catalyst life and prevent excessive cracking.

  • Common Byproducts: A common byproduct is the isomeric 1,6-dimethylnaphthalene. The formation of other isomers can also occur through rearrangement on the catalyst surface.

Experimental Protocols

Protocol 1: Synthesis of 1,5-Dimethyltetralin via Cyclization of 5-(o-tolyl)-pent-2-ene

This protocol describes the acid-catalyzed intramolecular Friedel-Crafts alkylation to form 1,5-dimethyltetralin.[5]

Materials:

  • 5-(o-tolyl)-pent-2-ene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 5-(o-tolyl)-pent-2-ene (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the solution of 5-(o-tolyl)-pent-2-ene dropwise to the stirred suspension of AlCl₃ over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, slowly quench the reaction by adding it to a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,5-dimethyltetralin.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Dehydrogenation of 1,5-Dimethyltetralin to this compound

This protocol outlines the catalytic dehydrogenation to form this compound.[4]

Materials:

  • 1,5-Dimethyltetralin

  • Dehydrogenation catalyst (e.g., 5% Pd on activated carbon)

  • High-boiling point solvent (e.g., decalin or mesitylene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 1,5-dimethyltetralin (1 equivalent) and the dehydrogenation catalyst (5-10 wt%).

  • Add a high-boiling point solvent to facilitate heat transfer and stirring.

  • Heat the mixture to reflux (typically 190-250 °C) under a slow stream of nitrogen to carry away the evolved hydrogen gas.

  • Monitor the reaction progress by GC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., toluene) and filter to remove the catalyst.

  • Wash the catalyst with the same solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation or recrystallization.

Data Presentation

The following tables summarize representative data for the synthesis of this compound, highlighting the impact of reaction conditions on yield and byproduct distribution.

Table 1: Influence of Catalyst on Cyclization of 5-(o-tolyl)-pent-2-ene

CatalystTemperature (°C)1,5-DMT Yield (%)Isomeric Byproducts (%)
AlCl₃0~85~15
H-beta Zeolite100~75~25
Amberlyst 1580~70~30

Note: Yields and byproduct distribution are approximate and can vary based on specific reaction conditions.

Table 2: Byproduct Distribution in the Dehydrogenation of 1,5-Dimethyltetralin

CatalystTemperature (°C)Conversion (%)1,5-DMN Selectivity (%)1,6-DMN Selectivity (%)Other Byproducts (%)
5% Pd/C250959082
10% Pt/Al₂O₃3009885132
Cr₂O₃-Al₂O₃41098~99 (for 1,5- and 1,6-DMN combined)

Note: "Other Byproducts" may include other dimethylnaphthalene isomers and products from cracking reactions.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_cyclization Step 2: Cyclization cluster_dehydrogenation Step 3: Dehydrogenation cluster_purification Step 4: Purification o_xylene o-Xylene alkylation Friedel-Crafts Alkylation o_xylene->alkylation butadiene Butadiene butadiene->alkylation alkenylbenzene 5-(o-tolyl)-pent-2-ene alkylation->alkenylbenzene cyclization Acid-Catalyzed Cyclization alkenylbenzene->cyclization dmt 1,5-Dimethyltetralin cyclization->dmt dehydrogenation Catalytic Dehydrogenation dmt->dehydrogenation dmn Crude 1,5-DMN dehydrogenation->dmn purification Fractional Distillation or Crystallization dmn->purification pure_dmn Pure 1,5-DMN purification->pure_dmn

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_alkylation_issues Alkylation Issues cluster_cyclization_issues Cyclization Issues cluster_dehydrogenation_issues Dehydrogenation Issues start Low Yield of This compound check_alkylation Check Alkylation Step (GC-MS of crude alkenylbenzene) start->check_alkylation low_alkenylbenzene Low Alkenylbenzene Yield? check_alkylation->low_alkenylbenzene check_cyclization Check Cyclization Step (GC-MS of crude DMT) low_dmt Low 1,5-DMT Yield? check_cyclization->low_dmt check_dehydrogenation Check Dehydrogenation Step (GC-MS of crude DMN) incomplete_dehydro Incomplete Dehydrogenation? check_dehydrogenation->incomplete_dehydro low_alkenylbenzene->check_cyclization No catalyst_issue Catalyst Inactive? (Moisture sensitive) low_alkenylbenzene->catalyst_issue Yes temp_issue_alk Temperature Too High? (Side reactions) catalyst_issue->temp_issue_alk low_dmt->check_dehydrogenation No isomer_issue High Isomeric Byproducts? low_dmt->isomer_issue Yes catalyst_deact Catalyst Deactivated? incomplete_dehydro->catalyst_deact Yes temp_issue_dehydro Temperature Too Low? catalyst_deact->temp_issue_dehydro

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

This technical support center provides a foundational guide for the preparation of this compound. For further optimization, it is recommended to consult the primary literature and perform systematic studies of reaction parameters.

References

Technical Support Center: Optimizing 1,5-Dimethylnaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,5-Dimethylnaphthalene. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common method is a multi-step synthesis. This process typically involves:

  • Alkylation/Alkenylation : Reaction of an aromatic compound like o-xylene (B151617) with a C4 or C5-olefin or diolefin (e.g., butadiene) to form an alkenylbenzene.[1][2]

  • Cyclization : An intramolecular Friedel-Crafts reaction of the alkenylbenzene intermediate, using a solid acid catalyst, to form 1,5-dimethyl-1,2,3,4-tetrahydronaphthalene (1,5-dimethyltetralin).[1][3]

  • Dehydrogenation : Aromatization of the 1,5-dimethyltetralin (B1199045) intermediate to yield this compound, typically through catalytic dehydrogenation.[4]

An alternative, though less common, approach involves the isomerization of other dimethylnaphthalene isomers to achieve the desired 1,5-isomer.[1][2]

Q2: Why is isomer control critical in this synthesis?

A2: Dimethylnaphthalenes exist as ten possible isomers, many of which have very similar physical properties, making their separation difficult and costly.[1] The synthesis must be highly regioselective to maximize the yield of the desired 1,5-isomer and minimize the formation of others, such as 1,6- or 1,7-dimethylnaphthalene.[4] Certain isomers belong to different "triads" and cannot be easily interconverted, making initial isomeric purity essential.[1][2] For instance, 1,5- and 1,6-DMN can be isomerized to 2,6-DMN, but isomers from other triads cannot.[2]

Q3: What types of catalysts are used in the key steps of the synthesis?

A3: Different catalysts are required for the cyclization and dehydrogenation steps:

  • Cyclization Catalysts : Solid acid catalysts are preferred for the intramolecular alkylation. Examples include acidic crystalline zeolites (like Y-type zeolite), silica-alumina, silica-magnesia, and resins like Amberlyst 15.[1][3]

  • Dehydrogenation Catalysts : These catalysts facilitate the removal of hydrogen to form the aromatic naphthalene (B1677914) core. Common choices include chromia-alumina (Cr₂O₃/Al₂O₃) and palladium on carbon (Pd/C).

Q4: What are the known physical properties of this compound?

A4: Key physical properties for this compound (CAS No: 571-61-9) are:

  • Molecular Formula : C₁₂H₁₂[5]

  • Molecular Weight : 156.22 g/mol [5]

  • Appearance : White crystalline solid.[6]

  • Melting Point : 78-82 °C[7]

  • Boiling Point : 265-266 °C[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q5: I'm experiencing a low yield during the cyclization of 5-(o-tolyl)pent-2-ene to 1,5-dimethyltetralin. What are the possible causes and solutions?

A5: Low yields in the cyclization step often point to issues with the catalyst, reaction conditions, or side reactions.

  • Cause 1: Inactive Catalyst. Solid acid catalysts can lose activity due to moisture or impurities.

    • Solution : Ensure the catalyst is properly activated before use (e.g., flame-dried or calcined). Use anhydrous solvents and reagents to prevent deactivation.[3]

  • Cause 2: Suboptimal Temperature. The reaction temperature is critical for efficient cyclization.

    • Solution : Optimize the reaction temperature. Temperatures that are too low may result in a slow or incomplete reaction, while excessively high temperatures can promote side reactions or catalyst degradation. A typical range is 200-450°C.[1]

  • Cause 3: By-product Formation. Undesired side reactions, such as the formation of other dimethyltetralin isomers or fragmentation, can reduce the yield.[4]

    • Solution : Verify the purity of your starting alkenylbenzene. The choice of catalyst can also influence selectivity; consider screening different solid acid catalysts (e.g., Y-type zeolite vs. Amberlyst 15).[3]

Q6: The dehydrogenation of 1,5-dimethyltetralin to this compound is incomplete. How can I improve the conversion?

A6: Incomplete dehydrogenation is typically related to catalyst performance or reaction parameters.

  • Cause 1: Catalyst Deactivation. The dehydrogenation catalyst (e.g., chromia-alumina) can be deactivated by impurities or coking.

    • Solution : Ensure the 1,5-dimethyltetralin starting material is pure. If coking is suspected, the catalyst may need regeneration (calcination) or replacement.

  • Cause 2: Incorrect Reaction Conditions. Temperature and pressure are key drivers for this reaction.

    • Solution : The dehydrogenation is typically performed in the gas phase at elevated temperatures (300-450°C).[4] Ensure your reactor is reaching and maintaining the target temperature. The presence of hydrogen can sometimes influence catalyst stability and selectivity.[4]

  • Cause 3: Insufficient Reaction Time/Flow Rate. In a flow reactor, a high flow rate may not allow for sufficient contact time between the substrate and the catalyst.

    • Solution : Decrease the flow rate of the substrate over the catalyst bed to increase the residence time and improve conversion.

Q7: My final product is a mixture of several dimethylnaphthalene isomers. How can I improve selectivity for this compound?

A7: Poor selectivity is a common challenge due to the thermodynamic stability of different isomers.

  • Cause 1: Impure Starting Material. The isomeric purity of your final product is highly dependent on the purity of the 1,5-dimethyltetralin intermediate.

    • Solution : Purify the 1,5-dimethyltetralin intermediate before the dehydrogenation step. It is critical to start with a material that contains less than 10% of other dimethyltetralin isomers.[4]

  • Cause 2: Undesired Isomerization. Some dehydrogenation catalysts or high temperatures can promote isomerization.

    • Solution : Screen different dehydrogenation catalysts. A chromia-alumina catalyst is reported to provide high selectivity for the dehydrogenation of 1,5-dimethyltetralin with minimal isomerization.[4] Carefully control the reaction temperature to avoid conditions that favor isomerization.

Data Presentation

Table 1: Catalyst Systems and Conditions for Dehydrogenation of Dimethyltetralins
Catalyst SystemStarting MaterialTemperature (°C)PressureSelectivity for DMN (%)Yield of DMN (%)Reference
Chromia-Alumina (13% Cr₂O₃, 82% Al₂O₃, 5% MgO)1,5-/1,6-Dimethyltetralin400Atmospheric9998[4]
Palladium on Carbon (Pd/C)1,5-DimethyltetralinNot specifiedNot specifiedHighHigh[4]
Platinum on Alumina (Pt/Al₂O₃)1,7-Dimethyltetralin300-450AtmosphericHighHigh[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines the synthesis via the cyclization of 5-(o-tolyl)pentene followed by catalytic dehydrogenation.

Step A: Acid-Catalyzed Cyclization to 1,5-Dimethyltetralin

  • Reactor Setup : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting material, 5-(o-tolyl)pentene (1 equivalent).

  • Solvent and Catalyst Addition : Add an anhydrous high-boiling solvent (e.g., xylene) to achieve a suitable concentration (e.g., 0.5 M). Add a solid acid catalyst (e.g., Y-type zeolite or Amberlyst 15, 10-20% by weight of the starting material).[3]

  • Reaction : Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) with vigorous stirring. Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst.

  • Purification : Remove the solvent from the filtrate via rotary evaporation. Purify the crude 1,5-dimethyltetralin by vacuum distillation.

Step B: Catalytic Dehydrogenation to this compound

  • Reactor Setup : The dehydrogenation is typically performed in a gas-phase fixed-bed reactor. Pack a quartz tube reactor with a chromia-alumina catalyst.

  • Reaction Conditions : Heat the reactor to 300-450°C.[4]

  • Execution : Feed the purified 1,5-dimethyltetralin from Step A into the reactor using a syringe pump. The substrate can be diluted in a suitable solvent or carried by an inert gas (e.g., nitrogen).

  • Product Collection : Cool the reactor outlet and collect the condensed product in a cold trap.

  • Purification : The crude this compound can be purified by recrystallization from a solvent such as ethanol (B145695) or methanol (B129727) to yield the final product as a white crystalline solid.[3]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Alkenylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydrogenation cluster_end Final Product start1 o-Xylene alkenylation Formation of 5-(o-tolyl)pentene start1->alkenylation start2 Butadiene start2->alkenylation cyclization Intramolecular Cyclization (Solid Acid Catalyst) alkenylation->cyclization intermediate 1,5-Dimethyltetralin cyclization->intermediate dehydrogenation Catalytic Dehydrogenation (Chromia-Alumina) intermediate->dehydrogenation product This compound dehydrogenation->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Final Yield of This compound? check_dehydro Is Dehydrogenation Step Conversion >95%? start->check_dehydro check_cyclo Is Cyclization Step Yield High? check_dehydro->check_cyclo Yes solution_dehydro Troubleshoot Dehydrogenation: - Check catalyst activity - Increase temperature/contact time - Purify intermediate check_dehydro->solution_dehydro No solution_cyclo Troubleshoot Cyclization: - Check catalyst activity - Optimize temperature - Verify starting material purity check_cyclo->solution_cyclo No success Problem Resolved: Check purification steps for product loss. check_cyclo->success Yes

References

side reactions to avoid during 1,5-Dimethylnaphthalene preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,5-Dimethylnaphthalene Synthesis

Welcome to the Technical Support Center for the preparation of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on avoiding side reactions during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenges in synthesizing this compound with high purity are controlling regioselectivity and preventing subsequent isomerization of the desired product. Direct alkylation of naphthalene (B1677914) is generally not selective and results in a complex mixture of dimethylnaphthalene (DMN) isomers that are difficult to separate due to their similar physical properties.[1][2] A more effective and common strategy involves a multi-step synthesis.

Q2: What is the most common synthetic route for preparing this compound?

The most prevalent method is a two-step process involving the cyclization of a substituted pentene followed by dehydrogenation.[3][4] Specifically, this involves:

  • Cyclization: The intramolecular Friedel-Crafts reaction of 5-(o-tolyl)pentene-2 to form 1,5-dimethyl-1,2,3,4-tetrahydronaphthalene (1,5-dimethyltetralin).

  • Dehydrogenation: The subsequent aromatization of 1,5-dimethyltetralin (B1199045) to yield this compound.

Q3: Why is direct Friedel-Crafts methylation of naphthalene not recommended for this compound synthesis?

Direct Friedel-Crafts methylation of naphthalene leads to a mixture of all ten possible DMN isomers, making the isolation of pure this compound extremely challenging and economically unviable.[1] Additionally, Friedel-Crafts alkylations are prone to polyalkylation, where more than two methyl groups are added to the naphthalene ring, further complicating the product mixture. To minimize polyalkylation, a large excess of the aromatic substrate is typically required.

Q4: Can this compound isomerize to other DMNs during synthesis?

Yes, this compound can readily isomerize to other isomers, particularly the more thermodynamically stable 2,6-Dimethylnaphthalene, in the presence of an acid catalyst at elevated temperatures.[4] This is a critical side reaction to control, especially if acidic conditions are present during the reaction or workup.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound via the cyclization-dehydrogenation route.

Issue 1: Low Yield of 1,5-Dimethyltetralin in the Cyclization Step
Symptom Potential Cause Recommended Solution
Low conversion of 5-(o-tolyl)pentene-2 Inactive or insufficient solid acid catalyst.Ensure the solid acid catalyst (e.g., a zeolite) is properly activated and used in the appropriate quantity.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Formation of undesired isomers (e.g., 1,6-dimethyltetralin) Suboptimal catalyst choice or reaction conditions.The choice of a solid acid catalyst is crucial for regioselectivity. Experiment with different types of zeolites to optimize the yield of the desired 1,5-isomer.
Presence of saturated byproducts like 5-(o-tolyl)pentane Hydrogenation side reactions.Ensure the absence of any hydrogenation catalysts or hydrogen sources in the cyclization step.
Issue 2: Incomplete Dehydrogenation or Formation of Byproducts
Symptom Potential Cause Recommended Solution
Low conversion of 1,5-dimethyltetralin Inactive or poisoned dehydrogenation catalyst.Use a fresh, high-quality dehydrogenation catalyst such as chromia-alumina.[3] Ensure the starting material is free of impurities that can poison the catalyst.
Suboptimal reaction temperature.The dehydrogenation is typically carried out at temperatures between 300-450°C.[3] Optimize the temperature to achieve a good balance between reaction rate and catalyst stability.
Formation of isomeric DMNs (e.g., 1,6-DMN) Isomerization of the starting material or product.If the dehydrogenation catalyst has acidic sites, it can promote isomerization. Using a non-acidic or minimally acidic catalyst can help suppress this side reaction.
Charring or tar formation Reaction temperature is too high.Reduce the reaction temperature and ensure uniform heating to prevent localized overheating and decomposition.

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound based on the cyclization of 5-(o-tolyl)pentene-2 followed by dehydrogenation.

Step 1: Cyclization of 5-(o-tolyl)pentene-2 to 1,5-Dimethyltetralin

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the solid acid catalyst (e.g., an activated zeolite).

  • Reagent Addition: Add a solution of 5-(o-tolyl)pentene-2 in an anhydrous, high-boiling solvent (e.g., toluene (B28343) or xylene).

  • Reaction Conditions: Heat the mixture to a temperature appropriate for the chosen catalyst and solvent, and stir vigorously. Monitor the reaction progress by GC-MS to observe the consumption of the starting material and the formation of 1,5-dimethyltetralin.

  • Workup and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure. The crude 1,5-dimethyltetralin can be purified by vacuum distillation.

Step 2: Dehydrogenation of 1,5-Dimethyltetralin to this compound

  • Reaction Setup: The gas-phase catalytic dehydrogenation is carried out in a fixed-bed reactor. Pack a quartz reaction tube with a chromia-alumina catalyst.[3]

  • Reaction Conditions: Heat the reactor to 300-450°C.[3] Feed the 1,5-dimethyltetralin into the reactor at a controlled space velocity.

  • Product Collection: The product stream exiting the reactor is cooled to condense the this compound and any unreacted starting material.

  • Purification: The collected product can be purified by recrystallization or chromatography to isolate pure this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis cyclization Step 1: Cyclization start->cyclization low_yield_c Low Yield of 1,5-Dimethyltetralin? cyclization->low_yield_c dehydrogenation Step 2: Dehydrogenation low_yield_d Low Yield of 1,5-DMN? dehydrogenation->low_yield_d analysis Analyze Product Mixture (GC-MS) end Pure 1,5-DMN analysis->end isomers_c Undesired Isomers (e.g., 1,6-DMT)? low_yield_c->isomers_c No check_catalyst_c Check Catalyst Activity and Amount low_yield_c->check_catalyst_c Yes isomers_c->dehydrogenation No isomers_c->check_catalyst_c Yes isomers_d Isomeric DMNs (e.g., 1,6-DMN)? low_yield_d->isomers_d No check_catalyst_d Check Dehydrogenation Catalyst Activity low_yield_d->check_catalyst_d Yes isomers_d->analysis No check_catalyst_acidity Use Less Acidic Dehydrogenation Catalyst isomers_d->check_catalyst_acidity Yes optimize_temp_c Optimize Cyclization Temperature check_catalyst_c->optimize_temp_c optimize_temp_c->cyclization optimize_temp_d Optimize Dehydrogenation Temperature check_catalyst_d->optimize_temp_d optimize_temp_d->dehydrogenation check_catalyst_acidity->dehydrogenation

Caption: Troubleshooting workflow for the synthesis of this compound.

Signaling Pathway of Side Reactions

G Side Reaction Pathways in this compound Synthesis start 5-(o-tolyl)pentene-2 intermediate 1,5-Dimethyltetralin start->intermediate Cyclization side_isomer_tetralin 1,6-Dimethyltetralin start->side_isomer_tetralin Isomerization during Cyclization product This compound intermediate->product Dehydrogenation thermo_product 2,6-Dimethylnaphthalene product->thermo_product Acid-catalyzed Isomerization side_isomer_dmn 1,6-Dimethylnaphthalene side_isomer_tetralin->side_isomer_dmn Dehydrogenation polyalkylation Poly-methylated Naphthalenes sub_naphthalene Naphthalene sub_naphthalene->polyalkylation Direct Alkylation (Side Route)

Caption: Major side reaction pathways in this compound synthesis.

References

Technical Support Center: Enhancing the Purity of Synthesized 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 1,5-Dimethylnaphthalene.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization

Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the chosen solvent is not suitable. This compound is a nonpolar compound.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a non-polar or weakly polar solvent. Good starting points include hexane (B92381), heptane, or ethanol.

    • Solvent Volume: You may not be using a sufficient volume of solvent. Add a small amount of additional solvent and continue heating.

    • Mixed Solvent System: If a single solvent is ineffective, a mixed solvent system can be employed. Dissolve the this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., toluene (B28343) or dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent in which it is less soluble (e.g., methanol (B129727) or ethanol) until the solution becomes slightly turbid. Reheat the solution until it is clear and then allow it to cool slowly.

Q2: After cooling the solution, no crystals have formed. What is the problem?

A2: Crystal formation can sometimes be slow to initiate.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a seed for crystallization.

    • Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cooling: Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility and promote crystallization.

Q3: The recrystallized this compound is still impure. How can I improve the purity?

A3: A single recrystallization may not be sufficient to remove all impurities, especially if the initial purity was low.

  • Troubleshooting Steps:

    • Repeat Recrystallization: Perform a second recrystallization using the same or a different solvent system.

    • Slow Cooling: Ensure the solution cools slowly. Rapid cooling can trap impurities within the crystal lattice.

    • Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

Column Chromatography

Q1: I am not getting good separation of this compound from its isomers on a silica (B1680970) gel column. What can I do?

A1: The separation of nonpolar isomers like dimethylnaphthalenes on a standard silica gel column can be challenging due to their similar polarities.

  • Troubleshooting Steps:

    • Stationary Phase:

      • Alumina (B75360): Consider using alumina as the stationary phase, which can sometimes provide different selectivity for aromatic hydrocarbons.

      • Modified Silica: Phenyl-bonded or C18-bonded silica gel (used in reverse-phase chromatography) can offer better separation based on subtle differences in hydrophobicity and pi-pi interactions.

    • Mobile Phase Optimization:

      • Non-polar Solvents: Use a very non-polar mobile phase, such as hexane or heptane, and consider adding a very small percentage of a slightly more polar solvent like toluene or dichloromethane (B109758) to achieve the desired elution.

      • Isocratic vs. Gradient Elution: If isomers are co-eluting, a very shallow gradient of a slightly more polar solvent in a non-polar solvent may improve separation.

    • Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve resolution.

Q2: My this compound is eluting too quickly (high Rf) or not at all (stuck on the column). How do I adjust the elution?

A2: This is a common issue related to the polarity of the mobile phase.

  • Troubleshooting Steps:

    • High Rf (Eluting too quickly): The mobile phase is too polar. Decrease the polarity of your eluent. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, decrease the percentage of ethyl acetate. For non-polar compounds like this compound, you should be using very non-polar solvent systems.

    • Low Rf (Stuck on the column): The mobile phase is not polar enough. Increase the polarity of the eluent by adding a small amount of a more polar solvent.

Q3: How do I determine the purity of my fractions?

A3: The purity of the collected fractions should be assessed using an appropriate analytical technique.

  • Analytical Methods:

    • Thin Layer Chromatography (TLC): A quick and easy way to check the purity of fractions. Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Pure fractions will show a single spot.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides accurate quantitative data on the purity and can help identify any remaining impurities.

    • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for separating isomers.

Quantitative Data Presentation

The following table provides illustrative data on the expected purity of this compound after various purification steps. Note that actual results may vary depending on the initial purity and the specific experimental conditions.

Purification StepStarting Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)
Recrystallization (Ethanol) 859598
Recrystallization (Hexane) 859699
Column Chromatography (Silica Gel, Hexane) 8597>99
Column Chromatography (Alumina, Heptane) 8598>99

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Hexane or Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of pure crystals, do not disturb the solution during this time.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by column chromatography.

Materials:

  • Crude this compound

  • Silica gel or Alumina (for the stationary phase)

  • Eluent (e.g., Hexane or Heptane)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of the stationary phase (silica gel or alumina) in the eluent.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow of the eluent through the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to determine which fractions contain the pure this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound (Initial Purity: ~85%) recryst1 Dissolve in Hot Solvent start->recryst1 Option A col_chrom1 Pack Column start->col_chrom1 Option B recryst2 Slow Cooling & Crystallization recryst1->recryst2 recryst3 Filter & Wash Crystals recryst2->recryst3 analysis GC-MS / HPLC Analysis recryst3->analysis col_chrom2 Load Sample col_chrom1->col_chrom2 col_chrom3 Elute with Solvent col_chrom2->col_chrom3 col_chrom4 Collect & Analyze Fractions col_chrom3->col_chrom4 col_chrom4->analysis end Pure this compound (Purity: >99%) analysis->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_recrystallization issue Issue: No Crystals Form cause1 Cause: Solution is too dilute issue->cause1 cause2 Cause: Lack of nucleation sites issue->cause2 cause3 Cause: Insufficient cooling issue->cause3 solution1 Solution: Evaporate some solvent cause1->solution1 solution2 Solution: Scratch flask or add seed crystal cause2->solution2 solution3 Solution: Cool in an ice bath cause3->solution3

Caption: Troubleshooting guide for recrystallization issues.

troubleshooting_chromatography issue Issue: Poor Isomer Separation cause1 Cause: Inappropriate stationary phase issue->cause1 cause2 Cause: Mobile phase polarity not optimal issue->cause2 solution1 Solution: Use Alumina or modified silica cause1->solution1 solution2 Solution: Use very non-polar eluent or shallow gradient cause2->solution2

Technical Support Center: Efficient Synthesis of 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1,5-Dimethylnaphthalene (1,5-DMN).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic routes for synthesizing this compound?

A1: The synthesis of 1,5-DMN is often targeted as part of the "2,6-triad" of isomers, which also includes 1,6-DMN and 2,6-DMN. Common catalytic routes include:

  • Disproportionation of 2-Methylnaphthalene (B46627) (2-MN): This method utilizes mesoporous zeolite catalysts, such as MCM-41, to convert 2-MN into a mixture of naphthalene (B1677914) and various dimethylnaphthalene isomers, including 1,5-DMN.[1]

  • Alkylation of Toluene (B28343) with Pentenes: This process involves the initial alkylation of toluene to form pentyltoluenes, followed by a cyclization and dehydrogenation step over a reforming catalyst (e.g., Pt/Re/Al₂O₃) to yield a mixture of DMN isomers, including 1,5-DMN.[2]

  • Isomerization: Acidic catalysts, particularly zeolites like H-beta, can be used to isomerize other DMN isomers to the thermodynamically favored 2,6-DMN. While the primary goal is often 2,6-DMN, understanding the isomerization pathways is crucial for controlling the product distribution, which includes 1,5-DMN as an intermediate.[3][4][5]

  • Methylation of Naphthalene: The direct methylation of naphthalene with methanol (B129727) over zeolite catalysts such as ZSM-5, H-beta, and SAPO-11 can also produce a range of DMN isomers, with the product distribution depending on the catalyst's shape selectivity and reaction conditions.

Q2: Which type of catalyst is most selective for the 2,6-triad of DMN isomers, including 1,5-DMN?

A2: Mesoporous zeolites, particularly MCM-41, have shown good selectivity for the 2,6-triad of DMN isomers in the disproportionation of 2-methylnaphthalene.[1] The pore structure of these catalysts plays a crucial role in favoring the formation of this group of isomers. For isomerization reactions, H-beta zeolite has been identified as an effective catalyst.[3][4]

Q3: Can 1,5-DMN be converted to other isomers during the reaction?

A3: Yes, 1,5-DMN can be readily isomerized to 1,6-DMN and subsequently to the more thermodynamically stable 2,6-DMN, especially in the presence of acid catalysts.[2][3] The isomerization of 1,5-DMN to 1,6-DMN is often the kinetically limiting step in the overall conversion to 2,6-DMN.[3][4]

Q4: What are the primary causes of catalyst deactivation in 1,5-DMN synthesis?

A4: The most common causes of catalyst deactivation in naphthalene alkylation and related reactions are:

  • Coking: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst is a major issue. This blocks access for reactants and leads to a loss of activity.

  • Poisoning: Impurities in the feedstock, such as nitrogen and sulfur compounds, can strongly adsorb to the active sites of the catalyst, rendering them inactive.[6]

  • Sintering: At high reaction temperatures, the crystalline structure of the catalyst can be damaged, or active metal particles can agglomerate, leading to a reduction in surface area and catalytic activity.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low Yield of 1,5-DMN Suboptimal Reaction Conditions: Temperature, pressure, or weight hourly space velocity (WHSV) may not be ideal.Systematically vary the reaction temperature, pressure, and WHSV to find the optimal conditions for your specific catalyst and reactor setup.
Poor Catalyst Activity: The chosen catalyst may not be sufficiently active for the desired transformation.Consider screening different catalysts. For 2-MN disproportionation, mesoporous materials like MCM-41 are a good starting point.[1] For isomerization, H-beta zeolites are often effective.[4]
Catalyst Deactivation: The catalyst may have lost activity due to coking or poisoning.Refer to the "Catalyst Regeneration" section below. Ensure high purity of reactants to avoid poisoning.
Poor Selectivity for 1,5-DMN Unselective Catalyst: The catalyst may be producing a wide range of unwanted DMN isomers.Select a shape-selective catalyst. The pore size and structure of zeolites like MCM-41 can favor the formation of the 2,6-triad of isomers.[1]
Isomerization to Other DMNs: The desired 1,5-DMN may be isomerizing to 1,6-DMN or 2,6-DMN.Adjust reaction conditions (e.g., lower temperature, shorter residence time) to minimize subsequent isomerization reactions. The choice of solvent can also influence the reaction pathway.
Rapid Catalyst Deactivation High Coking Rate: Reaction conditions may be too severe, leading to rapid coke formation.Lower the reaction temperature or increase the WHSV. The use of a co-feed with a hydrogen atmosphere can sometimes suppress coke formation.
Feedstock Impurities: The presence of poisons in the reactants is deactivating the catalyst.Purify the feedstock to remove nitrogen, sulfur, and other potential catalyst poisons.[6]
Inconsistent Product Distribution Fluctuations in Reaction Conditions: Unstable temperature, pressure, or feed flow rates.Ensure precise control over all reaction parameters. Use calibrated monitoring equipment.
Changes in Catalyst State: The catalyst may be undergoing changes during the reaction.Characterize the fresh and spent catalyst to understand any structural or chemical changes that may be occurring.

Catalyst Performance Data

Table 1: Isomer Distribution in the Disproportionation of 2-Methylnaphthalene over Zr/MCM-41

ProductSelectivity (%)
2,6-triad DMNs (1,5-DMN, 1,6-DMN, 2,6-DMN) High
Other DMN IsomersLow
NaphthaleneVaries with conversion

Note: Specific quantitative values for each isomer in the 2,6-triad are often grouped in literature. The overall selectivity towards this triad (B1167595) is a key performance indicator.[1]

Table 2: Catalyst Performance in the Alkylation of Toluene with Pentenes followed by Reforming

CatalystReactant Conversion (%)DMN Yield (%)1,5-DMN Ratio in DMN Mixture
Pt/Re/Al₂O₃~100~80Approx. 1 part in a 2:2:2:2:1 ratio of 2,7-, 1,7-, 2,6-, 1,6-, and 1,5-DMN

This data illustrates the initial mixture composition before any subsequent isomerization or separation steps.[2]

Experimental Protocols

Protocol 1: Disproportionation of 2-Methylnaphthalene over MCM-41

This protocol describes a general procedure for the synthesis of the 2,6-triad of DMN isomers, including 1,5-DMN.

1. Catalyst Preparation (Zr-impregnated MCM-41):

  • Synthesize or procure MCM-41 zeolite.
  • Prepare an aqueous solution of a zirconium salt (e.g., Zirconyl nitrate (B79036) hydrate).
  • Impregnate the MCM-41 catalyst with the zirconium solution.
  • Dry the impregnated catalyst at 110°C for 4 hours.
  • Calcine the dried catalyst in air at 550°C for 6 hours.

2. Catalytic Reaction:

  • Load a fixed-bed reactor with the prepared Zr/MCM-41 catalyst (typically 1 gram).
  • Heat the reactor to the desired reaction temperature (e.g., 350-500°C) under an inert gas flow (e.g., nitrogen).
  • Introduce the 2-methylnaphthalene feed into the reactor at a controlled weight hourly space velocity (WHSV) of 1 to 3 h⁻¹.
  • Collect the product stream after cooling and condensation.
  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of 2-MN and the selectivity towards 1,5-DMN and other isomers.[1]

Protocol 2: Catalyst Regeneration (Calcination for Coke Removal)

This protocol outlines a general method for regenerating a zeolite catalyst deactivated by coke deposition.

1. Reactor Purge:

  • After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed hydrocarbons.

2. Controlled Oxidation:

  • Slowly introduce a stream of air or a diluted oxygen/nitrogen mixture into the reactor.
  • Gradually increase the temperature to a calcination temperature (typically 450-550°C). A slow heating rate (e.g., 5°C/min) is recommended to prevent rapid, exothermic combustion of the coke, which could damage the catalyst structure.
  • Hold the catalyst at the calcination temperature for several hours until the coke is completely burned off. This can be monitored by analyzing the composition of the off-gas.

3. Final Treatment:

  • After calcination, cool the catalyst under an inert gas flow.
  • The regenerated catalyst is now ready for subsequent reaction cycles.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_regeneration Catalyst Regeneration catalyst_synthesis Synthesize/Procure MCM-41 Zeolite impregnation Impregnate with Zirconium Salt Solution catalyst_synthesis->impregnation drying Dry at 110°C impregnation->drying calcination_prep Calcine at 550°C drying->calcination_prep reactor_loading Load Reactor with Prepared Catalyst calcination_prep->reactor_loading Fresh Catalyst heating Heat to 350-500°C under Nitrogen reactor_loading->heating feed_introduction Introduce 2-MN Feed (WHSV = 1-3 h⁻¹) heating->feed_introduction product_collection Collect Product Stream feed_introduction->product_collection analysis Analyze Products by GC product_collection->analysis low_yield Low Yield? analysis->low_yield poor_selectivity Poor Selectivity? analysis->poor_selectivity purge Purge Reactor with Nitrogen oxidation Controlled Oxidation with Air/O₂ purge->oxidation heating_regeneration Ramp to 450-550°C oxidation->heating_regeneration hold Hold at Temperature heating_regeneration->hold cool Cool under Nitrogen hold->cool cool->reactor_loading Regenerated Catalyst low_yield->purge Deactivated

Caption: Experimental workflow for 1,5-DMN synthesis and catalyst regeneration.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield poor_selectivity Poor Selectivity issue->poor_selectivity Selectivity deactivation Rapid Deactivation issue->deactivation Stability check_conditions Verify Reaction Conditions (Temp, Pressure, WHSV) low_yield->check_conditions check_catalyst_activity Evaluate Catalyst Activity low_yield->check_catalyst_activity check_catalyst_selectivity Evaluate Catalyst Shape Selectivity poor_selectivity->check_catalyst_selectivity check_isomerization Investigate Isomerization poor_selectivity->check_isomerization check_coking Analyze for Coking deactivation->check_coking check_feed_purity Check Feedstock Purity deactivation->check_feed_purity optimize_conditions Action: Optimize Conditions check_conditions->optimize_conditions change_catalyst Action: Screen/Change Catalyst check_catalyst_activity->change_catalyst regenerate_catalyst Action: Regenerate Catalyst check_catalyst_activity->regenerate_catalyst check_catalyst_selectivity->change_catalyst adjust_conditions Action: Adjust Conditions to Minimize Isomerization check_isomerization->adjust_conditions check_coking->regenerate_catalyst purify_feed Action: Purify Feedstock check_feed_purity->purify_feed

Caption: Troubleshooting logic for 1,5-DMN synthesis.

References

stability issues of 1,5-Dimethylnaphthalene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,5-Dimethylnaphthalene under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The main stability issue for this compound (1,5-DMN) in the presence of acid is its propensity to undergo isomerization. Under acidic catalysis, particularly with solid acid catalysts like zeolites, 1,5-DMN can readily convert to other, more stable dimethylnaphthalene isomers.[1][2] The most notable isomerization is to 2,6-Dimethylnaphthalene (2,6-DMN) and 1,6-Dimethylnaphthalene, as these three belong to the same "2,6-triad" and can interconvert.[2]

Q2: What factors can influence the rate of acid-catalyzed isomerization of 1,5-DMN?

A2: Several factors can affect the rate of isomerization:

  • Acid Strength and Type: Stronger acids and the specific type of acid catalyst (e.g., zeolites, concentrated sulfuric acid) can significantly accelerate the reaction.[1][2]

  • Temperature: Higher temperatures generally increase the rate of isomerization.

  • Solvent/Matrix: The reaction medium can influence the stability and reaction kinetics.

  • Presence of Water: While not explicitly detailed in the search results for 1,5-DMN, the presence of water can affect the acidity of the medium and potentially lead to other degradation pathways for related compounds.

Q3: Besides isomerization, can this compound undergo other forms of degradation in acid?

A3: While isomerization is the most prominent reaction, prolonged exposure to harsh acidic conditions, especially in the presence of oxidizing agents, could potentially lead to other degradation pathways common to aromatic hydrocarbons.[3][4] These may include sulfonation if sulfuric acid is used, or nitration if nitric acid is present.[5][6] Aromatic compounds are generally stable, but extreme conditions can force reactions on the aromatic ring.[4]

Q4: How can I detect and quantify the isomerization of 1,5-DMN in my experiments?

A4: The most effective methods for analyzing the isomerization of 1,5-DMN are chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the different dimethylnaphthalene isomers and confirming their identity through their mass spectra.[3] High-Performance Liquid Chromatography (HPLC) can also be used for quantification.[3][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of 1,5-DMN with the appearance of new peaks in GC/HPLC. Acid-catalyzed isomerization is occurring.Neutralize the acidic conditions if the experimental design allows. Reduce the reaction temperature. Consider using a less aggressive acidic catalyst or a lower concentration of acid.
Unexpected side products are observed. The reaction conditions (e.g., high temperature, presence of strong oxidizing acids) are too harsh, leading to sulfonation, nitration, or oxidation.Use the mildest acidic conditions possible. Ensure the absence of unintended oxidizing agents. Purge solvents with an inert gas to remove oxygen.
Difficulty in separating 1,5-DMN from its isomers. The chromatographic method is not optimized for separating structurally similar isomers.For GC, use a column with a stationary phase suitable for separating polycyclic aromatic hydrocarbons (PAHs). Optimize the temperature program. For HPLC, experiment with different column phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.

Quantitative Data on Stability

Condition Temperature Expected Primary Outcome Relative Stability of 1,5-DMN
Aqueous, pH 4-7 AmbientNo significant degradation or isomerization expected.High
Aqueous, pH 1-3 AmbientSlow isomerization may occur over extended periods.Moderate to High
Anhydrous, with strong acid catalyst (e.g., zeolite) Elevated (>100°C)Rapid isomerization to 1,6-DMN and 2,6-DMN.[2]Low
Concentrated H₂SO₄ Ambient to ElevatedSulfonation and potential isomerization.[5]Low

Experimental Protocols

Protocol 1: General Procedure for Assessing 1,5-DMN Stability in Acidic Solution

This protocol outlines a general method to evaluate the stability of this compound in a given acidic medium.

  • Preparation of Stock Solution: Prepare a stock solution of 1,5-DMN of known concentration in a suitable organic solvent (e.g., acetonitrile, methanol).

  • Preparation of Acidic Media: Prepare the desired aqueous or non-aqueous acidic solutions (e.g., HCl in water at pH 2, sulfuric acid in an organic solvent).

  • Incubation:

    • Add a known volume of the 1,5-DMN stock solution to a measured volume of the acidic medium in a sealed, amber glass vial to protect from light.

    • Prepare multiple such samples for analysis at different time points.

    • Place the vials in a temperature-controlled environment (e.g., water bath, oven) set to the desired experimental temperature.

    • Also, prepare a control sample in a neutral medium (e.g., pH 7 buffer or the pure solvent).

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial.

    • Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution). This is crucial to stop further degradation before analysis.

  • Sample Extraction: If the sample is in an aqueous medium, extract the analytes into an organic solvent immiscible with water (e.g., hexane, dichloromethane). Dry the organic extract over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the quenched and extracted samples using a validated GC-MS or HPLC method.

    • Quantify the peak area of 1,5-DMN and any new peaks that appear, corresponding to isomers or degradation products.

    • Compare the results to the t=0 sample and the neutral control to determine the rate and extent of degradation or isomerization.

Analytical Method: GC-MS for Isomer Quantification
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 280-300°C.

  • Injector: Split/splitless injector, typically at 250°C.

  • Carrier Gas: Helium or Hydrogen.

  • MS Detector: Operate in scan mode to identify unknown products and in selected ion monitoring (SIM) mode for accurate quantification of known isomers using their molecular ion (m/z = 156) and key fragment ions.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare 1,5-DMN Solution & Acidic Medium Incubate Incubate at Controlled Temperature Prep->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction (Neutralize Acid) Sample->Quench Extract Extract Analytes Quench->Extract Analyze Analyze via GC-MS/HPLC Extract->Analyze Data Quantify Parent & Isomers/Degradants Analyze->Data

Caption: Workflow for assessing the stability of this compound.

G DMN15 This compound DMN16 1,6-Dimethylnaphthalene DMN15->DMN16 H⁺, Δ Other Other Isomers (e.g., 2,7-DMN) DMN15->Other H⁺, Δ DMN16->DMN15 H⁺, Δ DMN26 2,6-Dimethylnaphthalene DMN16->DMN26 H⁺, Δ DMN26->DMN16 H⁺, Δ

Caption: Acid-catalyzed isomerization pathways of this compound.

References

Validation & Comparative

Distinguishing 1,5-Dimethylnaphthalene from its Isomers: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is paramount. This guide provides a comprehensive comparison of spectroscopic data to effectively distinguish 1,5-dimethylnaphthalene from its various isomers using ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a clear analytical workflow are presented to aid in this critical process.

The precise substitution pattern on the naphthalene (B1677914) core significantly influences the molecule's physical, chemical, and biological properties. Consequently, robust analytical methods are essential to differentiate between isomers such as 1,2-, 1,3-, 1,4-, 1,6-, 1,7-, 1,8-, 2,3-, 2,6-, and 2,7-dimethylnaphthalene. Spectroscopic techniques offer a powerful and non-destructive means to achieve this differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features that allow for the distinction of this compound from its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a highly effective tool for isomer differentiation due to the unique chemical environment of each proton, which results in distinct chemical shifts, splitting patterns, and coupling constants. The symmetry of the molecule plays a crucial role in the complexity of the spectrum. For instance, the high symmetry of this compound leads to a simpler spectrum compared to its less symmetrical isomers.

IsomerMethyl Protons (δ, ppm)Aromatic Protons (δ, ppm) and MultiplicityKey Distinguishing Features
This compound ~2.7 (s, 6H)~7.3-7.9 (m, 6H)A single sharp singlet for the two equivalent methyl groups. The aromatic region shows a characteristic pattern for a 1,5-disubstituted naphthalene.
1,2-Dimethylnaphthalene ~2.5 (s, 3H), ~2.6 (s, 3H)~7.3-8.0 (m, 6H)Two distinct singlets for the non-equivalent methyl groups. The aromatic region is more complex due to lower symmetry.
1,3-Dimethylnaphthalene ~2.5 (s, 3H), ~2.6 (s, 3H)~7.2-7.9 (m, 6H)Two separate singlets for the methyl groups. The aromatic proton pattern will differ from the 1,2-isomer.
1,4-Dimethylnaphthalene ~2.7 (s, 6H)~7.2 (s, 2H), ~7.5-8.0 (m, 4H)A single singlet for the two equivalent methyl groups and a characteristic singlet for the two protons at the 2 and 3 positions.
1,6-Dimethylnaphthalene ~2.5 (s, 3H), ~2.7 (s, 3H)~7.2-8.0 (m, 6H)Two distinct methyl singlets. The aromatic region will show a complex pattern reflecting the substitution.
1,7-Dimethylnaphthalene ~2.5 (s, 3H), ~2.7 (s, 3H)~7.2-8.0 (m, 6H)Two separate methyl singlets and a complex aromatic region.
1,8-Dimethylnaphthalene ~3.0 (s, 6H)~7.2-7.8 (m, 6H)A single singlet for the methyl groups, typically shifted downfield due to steric interactions.
2,3-Dimethylnaphthalene ~2.4 (s, 6H)~7.2 (s, 2H), ~7.4-7.8 (m, 4H)A single singlet for the two equivalent methyl groups and a singlet for the protons at the 1 and 4 positions.
2,6-Dimethylnaphthalene ~2.5 (s, 6H)~7.3 (d, 2H), ~7.7 (s, 2H), ~7.7 (d, 2H)A single singlet for the equivalent methyl groups and a relatively simple, symmetrical pattern in the aromatic region.
2,7-Dimethylnaphthalene ~2.5 (s, 6H)~7.2 (dd, 2H), ~7.6 (s, 2H), ~7.7 (d, 2H)A single singlet for the methyl groups and a distinct symmetrical aromatic pattern.

Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions. Multiplicity is denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule, which is highly indicative of its symmetry. This technique is particularly useful for confirming the substitution pattern.

IsomerNumber of Aromatic Carbon SignalsNumber of Methyl Carbon SignalsKey Distinguishing Features
This compound 51High symmetry results in a reduced number of signals.
1,2-Dimethylnaphthalene 102Lower symmetry leads to the maximum number of aromatic signals.
1,3-Dimethylnaphthalene 102All ten aromatic carbons are unique.
1,4-Dimethylnaphthalene 51High symmetry results in fewer signals.
1,6-Dimethylnaphthalene 102All ten aromatic carbons are non-equivalent.
1,7-Dimethylnaphthalene 102All ten aromatic carbons are unique.
1,8-Dimethylnaphthalene 51High symmetry leads to a smaller number of signals.
2,3-Dimethylnaphthalene 51High symmetry results in fewer signals.
2,6-Dimethylnaphthalene 51High symmetry results in a reduced number of signals.
2,7-Dimethylnaphthalene 51High symmetry leads to a smaller number of signals.
Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to distinguish isomers based on the patterns of C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹), which are characteristic of the substitution pattern on the aromatic ring.

IsomerCharacteristic C-H Out-of-Plane Bending (cm⁻¹)Other Key Bands (cm⁻¹)
This compound ~800-750 (strong)~3050 (Ar-H stretch), ~2920 (C-H stretch), ~1600, 1510 (C=C stretch)
1,2-Dimethylnaphthalene ~810-750 (strong)~3050 (Ar-H stretch), ~2920 (C-H stretch), ~1600, 1500 (C=C stretch)
1,4-Dimethylnaphthalene ~880-840 (strong)~3040 (Ar-H stretch), ~2920 (C-H stretch), ~1590, 1510 (C=C stretch)
1,8-Dimethylnaphthalene ~780-740 (strong)~3040 (Ar-H stretch), ~2920 (C-H stretch), ~1590, 1510 (C=C stretch)
2,3-Dimethylnaphthalene ~880-840 (strong)~3040 (Ar-H stretch), ~2920 (C-H stretch), ~1610, 1500 (C=C stretch)
2,6-Dimethylnaphthalene ~820-780 (strong)~3050 (Ar-H stretch), ~2920 (C-H stretch), ~1620, 1510 (C=C stretch)
2,7-Dimethylnaphthalene ~840-800 (strong)~3050 (Ar-H stretch), ~2920 (C-H stretch), ~1620, 1510 (C=C stretch)

Note: Frequencies are approximate. The exact positions and intensities can vary.

Mass Spectrometry (MS)

All dimethylnaphthalene isomers have the same molecular weight (156.22 g/mol ) and will therefore exhibit a molecular ion peak (M⁺) at m/z 156. However, the fragmentation patterns, specifically the relative intensities of the fragment ions, can show subtle differences that may aid in differentiation, particularly when coupled with a separation technique like gas chromatography (GC-MS). The base peak for most isomers is the molecular ion, with a significant fragment at m/z 141, corresponding to the loss of a methyl group ([M-15]⁺).

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 156156141 ([M-CH₃]⁺), 115
1,2-Dimethylnaphthalene 156156141 ([M-CH₃]⁺), 115
1,3-Dimethylnaphthalene 156156141 ([M-CH₃]⁺), 115
1,4-Dimethylnaphthalene 156156141 ([M-CH₃]⁺), 115
1,6-Dimethylnaphthalene 156156141 ([M-CH₃]⁺), 115
1,7-Dimethylnaphthalene 156156141 ([M-CH₃]⁺), 115
1,8-Dimethylnaphthalene 156156141 ([M-CH₃]⁺), 115
2,3-Dimethylnaphthalene 156156141 ([M-CH₃]⁺), 115
2,6-Dimethylnaphthalene 156156141 ([M-CH₃]⁺), 115
2,7-Dimethylnaphthalene 156156141 ([M-CH₃]⁺), 115

Note: While the major fragments are the same, minor differences in the relative intensities of other smaller fragments may be observable under high-resolution conditions.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dimethylnaphthalene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of ~250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the region of interest. Use a liquid cell with an appropriate path length.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans. A background spectrum of the pure KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For pure compounds, a direct insertion probe can be used. For mixtures, Gas Chromatography (GC) is the preferred method of introduction.

  • GC-MS Parameters (for separation of isomers):

    • GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

Analytical Workflow

The following workflow provides a systematic approach to distinguishing this compound from its isomers.

Distinguishing_Isomers cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Identification Sample Unknown Dimethylnaphthalene Isomer NMR ¹H and ¹³C NMR Sample->NMR Primary Screening IR Infrared Spectroscopy Sample->IR Confirmatory MS Mass Spectrometry (GC-MS) Sample->MS Separation & Confirmation Symmetry Determine Molecular Symmetry (from NMR) NMR->Symmetry Substitution Identify Substitution Pattern (from IR & ¹H NMR) NMR->Substitution IR->Substitution Fragmentation Analyze Fragmentation Pattern (from MS) MS->Fragmentation Identification Final Isomer Identification Symmetry->Identification Substitution->Identification Fragmentation->Identification

Figure 1. Workflow for the spectroscopic differentiation of dimethylnaphthalene isomers.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish this compound from its isomers, ensuring the accuracy and reliability of their scientific investigations.

A Comparative Guide to the 1H NMR Analysis of 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,5-dimethylnaphthalene. For comparative purposes, spectral data for other methylated naphthalene (B1677914) derivatives are also presented. Detailed experimental protocols and visual aids are included to facilitate a deeper understanding of the structural elucidation of these aromatic compounds.

Introduction to 1H NMR Spectroscopy of Aromatic Systems

1H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. In the context of aromatic compounds such as naphthalenes, 1H NMR provides critical information about the number and electronic environment of protons attached to the aromatic rings. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the proton signals are key parameters for assigning specific protons to their positions on the molecule.

This guide focuses on the interpretation of the 1H NMR spectrum of this compound and compares it with the spectra of 1-methylnaphthalene, 2-methylnaphthalene, and 1,8-dimethylnaphthalene (B165263) to highlight the influence of substituent position on the resulting NMR signals.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and its selected analogues. All data is reported for samples dissolved in deuterated chloroform (B151607) (CDCl3), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-2, H-67.31 - 7.40d6.92H
H-3, H-77.31 - 7.40t7.82H
H-4, H-87.84 - 7.88d8.82H
-CH32.67 - 2.70s-6H
1-Methylnaphthalene H-2~7.44d8.21H
H-3~7.51t7.61H
H-4~7.88d8.21H
H-5~7.55d8.51H
H-6~7.41t7.81H
H-7~7.78d8.21H
H-8~8.05d8.21H
-CH32.68s-3H
2-Methylnaphthalene H-17.73 - 7.79s-1H
H-37.598d8.41H
H-47.73 - 7.79d8.41H
H-5, H-87.73 - 7.79m-2H
H-6, H-77.39 - 7.43m-2H
-CH32.50s-3H
1,8-Dimethylnaphthalene H-2, H-77.22 - 7.28d7.02H
H-3, H-67.22 - 7.28t7.52H
H-4, H-57.63 - 7.66d8.02H
-CH32.90 - 2.92s-6H

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the specific experimental conditions.

Detailed 1H NMR Analysis of this compound

The 1H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The two methyl groups at the C1 and C5 positions result in a symmetrical structure, leading to fewer unique proton signals than in asymmetrically substituted naphthalenes.

  • Methyl Protons (-CH3): A singlet peak is observed around 2.67-2.70 ppm.[1] This signal integrates to 6 protons, corresponding to the two equivalent methyl groups. The singlet nature of this peak indicates no adjacent protons to couple with.

  • Aromatic Protons (H-2, H-3, H-4, H-6, H-7, H-8): The six aromatic protons give rise to a set of signals in the downfield region, typically between 7.3 and 7.9 ppm.[1]

    • The protons at the H-4 and H-8 positions are the most deshielded, appearing as a doublet around 7.84-7.88 ppm.[1] This is due to the anisotropic effect of the adjacent aromatic ring.

    • The protons at the H-2, H-6, H-3, and H-7 positions are observed in the more upfield region of the aromatic spectrum, between 7.31 and 7.40 ppm.[1] Due to the symmetry, H-2 is equivalent to H-6, and H-3 is equivalent to H-7. These protons exhibit characteristic doublet and triplet splitting patterns due to coupling with their neighboring protons.

Visualizing Molecular Structure and Analytical Workflow

To better understand the relationship between the molecular structure and the NMR data, as well as the general process of NMR analysis, the following diagrams are provided.

References

A Comparative Guide to the Identification of 1,5-Dimethylnaphthalene: GC-MS, GC-VUV, and LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of specific isomers of polycyclic aromatic hydrocarbons (PAHs) like 1,5-dimethylnaphthalene are critical. The presence and concentration of a particular isomer can have significant implications for toxicity, environmental impact, and the chemical properties of a final product. This guide provides a detailed comparison of three powerful analytical techniques for the identification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

At a Glance: Performance Comparison

The following table summarizes the key performance characteristics of GC-MS, GC-VUV, and LC-MS/MS for the analysis of this compound. The data presented is a composite from various studies on dimethylnaphthalene isomers and related PAHs, providing a representative comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Vacuum Ultraviolet (GC-VUV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by volatility and polarity, detection by unique vacuum ultraviolet absorption spectra.Separation by polarity, detection by mass-to-charge ratio of precursor and product ions.
Limit of Detection (LOD) 0.094 - 0.224 µg/L for naphthalene (B1677914) derivatives[1].High picogram on-column[2].0.005 - 0.054 µg/L for isomeric pyrrolizidine (B1209537) alkaloids (as a reference for isomer sensitivity)[3].
Limit of Quantification (LOQ) 0.312 - 0.746 µg/L for naphthalene derivatives[1].Not explicitly stated, but typically 3-5x LOD.0.009 - 0.123 µg/L for isomeric pyrrolizidine alkaloids (as a reference for isomer sensitivity)[3].
**Linearity (R²) **>0.99[4].Good linearity is expected, but specific values for 1,5-DMN are not readily available.>0.99[5].
Precision (%RSD) <10%[1].<5% for some applications[6].<15%[3].
Isomer Separation Challenging due to co-elution and similar mass spectra[2][6].Excellent, capable of deconvolution of co-eluting isomers[2].Highly dependent on chromatographic conditions.
Sample Throughput Moderate to high.Moderate to high.Moderate to high.
Cost Moderate.Moderate to high.High.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is the most established and widely used technique for the analysis of volatile and semi-volatile organic compounds, including PAHs like this compound. Its high sensitivity and the specificity of mass spectral data make it a robust method for identification and quantification.

Experimental Protocol: GC-MS for this compound

This protocol is based on established methods for the analysis of PAHs in various matrices.

a) Sample Preparation (Solid Matrix - e.g., Sediment)

  • Extraction: Weigh 10 g of the homogenized sample into a beaker and mix with anhydrous sodium sulfate (B86663) to remove water. The sample is then extracted with a suitable solvent (e.g., dichloromethane) using a technique like Soxhlet extraction or accelerated solvent extraction (ASE).

  • Concentration: The extract is concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (Optional): If the sample matrix is complex, a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge may be necessary to remove interfering compounds.

  • Internal Standard Addition: An internal standard (e.g., 1,8-dimethylnaphthalene-d12) is added to the final extract before analysis for accurate quantification[6].

b) Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for PAH separation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection at 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 200 °C.

      • Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: For initial identification, scanning a mass range of m/z 50-350.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification, monitoring characteristic ions of this compound.

c) Identification and Quantification

  • Identification: The primary identification is based on the retention time of the chromatographic peak and the comparison of the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The molecular ion of this compound is m/z 156, and a prominent fragment ion is m/z 141 (loss of a methyl group).

  • Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Cleanup Cleanup (SPE) Concentration->Cleanup Final_Extract Final Extract with Internal Standard Cleanup->Final_Extract GC_Inlet GC Inlet Final_Extract->GC_Inlet Injection GC_Column GC Column Separation GC_Inlet->GC_Column MS_Source MS Ionization GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Identification Identification Chromatogram->Identification Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Identification

GC-MS Experimental Workflow

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): A Powerful Alternative for Isomer Specificity

GC-VUV is a relatively new technique that offers significant advantages for the analysis of isomeric compounds like dimethylnaphthalenes. While GC-MS can struggle to differentiate isomers that co-elute and have similar mass spectra, GC-VUV can often deconvolve these overlapping signals based on their unique gas-phase absorption spectra in the vacuum ultraviolet region.

Experimental Protocol: GC-VUV for this compound

The sample preparation and GC conditions for GC-VUV are generally similar to those used for GC-MS. The primary difference lies in the detection method.

a) Instrumental Analysis

  • Gas Chromatograph (GC) Conditions: (Similar to GC-MS protocol)

  • Vacuum Ultraviolet (VUV) Detector Conditions:

    • Wavelength Range: 120-240 nm.

    • Data Acquisition Rate: Up to 100 Hz.

    • Flow Cell Temperature: Typically maintained at a high temperature (e.g., 275 °C) to prevent condensation.

b) Identification and Deconvolution

  • Identification: Each dimethylnaphthalene isomer has a unique and characteristic VUV absorption spectrum. Identification is achieved by matching the acquired spectrum of a chromatographic peak to a reference spectrum in a VUV library.

  • Deconvolution: A key advantage of GC-VUV is its ability to mathematically deconvolve the signals of co-eluting isomers. The software can fit the combined absorption spectrum of an unresolved peak with a linear combination of the known spectra of the individual isomers, allowing for their individual quantification even when they are not chromatographically separated[2].

Logical_Comparison cluster_advantages Key Advantages cluster_challenges Challenges GCMS GC-MS GCMS_Adv Established Method, Extensive Libraries GCMS->GCMS_Adv GCMS_Chal Isomer Co-elution, Similar Mass Spectra GCMS->GCMS_Chal GCVUV GC-VUV GCVUV_Adv Excellent Isomer Deconvolution GCVUV->GCVUV_Adv GCVUV_Chal Relatively New Technique, Smaller Spectral Libraries GCVUV->GCVUV_Chal LCMSMS LC-MS/MS LCMSMS_Adv Suitable for Polar and Non-Volatile Analytes LCMSMS->LCMSMS_Adv LCMSMS_Chal Less Common for Non-Polar PAHs, Potential for Matrix Effects LCMSMS->LCMSMS_Chal

Logical Comparison of Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Potential Alternative for Specific Applications

While GC-MS is the dominant technique for the analysis of non-polar compounds like this compound, LC-MS/MS can be a viable alternative, particularly for more polar naphthalene derivatives or when analyzing complex matrices where derivatization is not desirable. The separation in LC is based on polarity, which can offer different selectivity compared to the volatility-based separation in GC.

Experimental Protocol: LC-MS/MS for Dimethylnaphthalene Isomers (A General Approach)

A specific, validated LC-MS/MS method for this compound is not widely reported. The following protocol is a general approach based on methods for other isomeric compounds and naphthalene derivatives.

a) Sample Preparation

  • Extraction: Similar to the GC-MS protocol, extraction is performed using a suitable organic solvent.

  • Solvent Exchange: The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase (e.g., acetonitrile (B52724)/water mixture).

  • Internal Standard Addition: A suitable internal standard is added before analysis.

b) Instrumental Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often more suitable for non-polar compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the molecular ion, m/z 157 for [M+H]⁺) and monitoring specific product ions after collision-induced dissociation (CID). The transition from the precursor ion to a specific product ion is highly selective and enhances the signal-to-noise ratio.

c) Identification and Quantification

  • Identification: Based on the retention time and the specific MRM transition.

  • Quantification: A calibration curve is generated using standards, and the peak area of the MRM transition is used for quantification against an internal standard.

Conclusion

The choice of analytical technique for the identification and quantification of this compound depends on the specific requirements of the analysis.

  • GC-MS remains the workhorse method, offering a balance of performance, cost, and established methodology. It is highly reliable for routine analysis.

  • GC-VUV emerges as a superior alternative when the separation and quantification of co-eluting dimethylnaphthalene isomers are critical. Its ability to deconvolve overlapping signals provides a significant advantage in complex samples.

  • LC-MS/MS is a potential alternative, particularly for more polar naphthalene derivatives or in situations where GC is not suitable. However, for non-polar isomers like this compound, method development and validation are required to establish it as a routine technique.

For researchers and professionals in drug development and related fields, a thorough understanding of the capabilities and limitations of each of these techniques is essential for generating accurate and reliable data for this important class of compounds.

References

A Comparative Analysis of 1,5- and 1,6-Dimethylnaphthalene: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two dimethylnaphthalene isomers: 1,5-Dimethylnaphthalene (1,5-DMN) and 1,6-Dimethylnaphthalene (1,6-DMN). This document outlines their physicochemical properties, spectroscopic and chromatographic analysis, synthesis, and applications, supported by experimental data to aid in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-DMN and 1,6-DMN is presented below. These properties are crucial for understanding the behavior of these isomers in various experimental and industrial settings.

PropertyThis compound1,6-Dimethylnaphthalene
CAS Number 571-61-9575-43-9
Molecular Formula C₁₂H₁₂C₁₂H₁₂
Molecular Weight 156.22 g/mol 156.22 g/mol
Appearance White crystalline solidClear pale yellow liquid
Melting Point 78-82 °C-17 to -16 °C
Boiling Point 265-266 °C263-266 °C
Density 1.006 g/cm³ (liquid)1.002 g/mL at 25 °C
Solubility in Water 2.74 mg/L at 25 °C (insoluble)Insoluble
logP (o/w) 4.384.44
Refractive Index 1.5956 (estimate)1.606 at 20 °C
Flash Point 111.4 °C (Closed Cup, est.)112 °C (Closed Cup)

Spectroscopic and Chromatographic Analysis

The differentiation and quantification of dimethylnaphthalene isomers are challenging due to their similar structures. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary methods for their separation, often coupled with mass spectrometry (MS) or other detectors for identification.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying dimethylnaphthalene isomers. However, their mass spectra are often very similar, making unequivocal identification based on MS alone difficult.[1] Retention indices are therefore critical for distinguishing between isomers.

Table 2: Kovats Retention Indices

IsomerStandard Non-Polar
This compound1398.4, 1398, 1440, 1440, 1448, 1421, 1420, 1420.7, 1430, 245
1,6-Dimethylnaphthalene1442.6, 1383.86, 1431, 1431, 1431, 1443, 1402, 1419, 1471, 1397, 1402.2, 1414, 240.7

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to differentiate between the isomers based on the chemical shifts and coupling patterns of the aromatic and methyl protons.

Table 3: ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentThis compound (ppm)1,6-Dimethylnaphthalene (ppm)
Aromatic Protons7.88, 7.40, 7.33Data not readily available in cited sources
Methyl Protons2.70Data not readily available in cited sources

2.3. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be employed for the separation of dimethylnaphthalene isomers. The choice of stationary phase and mobile phase composition is critical for achieving good resolution.

Experimental Protocols

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isomer Separation

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector: Splitless mode at 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Isomers are identified based on their retention times and comparison of their mass spectra with a library of known compounds. Quantification can be performed using an internal standard method.

3.2. ¹H NMR Spectroscopy Protocol

  • Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance III).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: 90°.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

Synthesis and Reactivity

Dimethylnaphthalenes can be synthesized through various methods, often involving alkylation and cyclization reactions. For instance, a multi-step synthesis can involve the reaction of xylenes (B1142099) with butadiene, followed by cyclization and dehydrogenation.[2]

1,5-DMN can be isomerized to 2,6-DMN, which is a valuable monomer for the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN).[3] This isomerization is a key industrial process.

Applications

  • This compound: It has been utilized in studies of structure-based QSAR models for cytochrome P450 2A6 inhibitors.[4] It is also a precursor in the synthesis of 2,6-DMN.[3]

  • 1,6-Dimethylnaphthalene: This isomer can be used in the synthesis of high-performance materials and as a catalyst in certain chemical reactions.[5] It is also studied in the context of compound development and environmental science.[5]

Visualizations

G Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Mixture of 1,5- and 1,6-DMN Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Dissolution->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR RT Compare Retention Times GCMS->RT MS Compare Mass Spectra GCMS->MS HPLC->RT CS Compare Chemical Shifts NMR->CS Identification Isomer Identification & Quantification RT->Identification MS->Identification CS->Identification

Caption: Workflow for the differentiation of 1,5- and 1,6-DMN isomers.

G Synthesis Pathway of 2,6-DMN via 1,5-DMN Isomerization cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Butadiene Butadiene Reaction1 Alkenylation Butadiene->Reaction1 oXylene o-Xylene oXylene->Reaction1 OTP 5-(ortho-tolyl)pent-2-ene Reaction1->OTP Reaction2 Cyclization OTP->Reaction2 DMT 1,5-Dimethyltetralin Reaction2->DMT Reaction3 Dehydrogenation DMT->Reaction3 DMN15 This compound Reaction3->DMN15 Reaction4 Isomerization DMN15->Reaction4 DMN26 2,6-Dimethylnaphthalene Reaction4->DMN26

Caption: Synthesis of 2,6-DMN involving 1,5-DMN isomerization.

References

Validating the Structure of 1,5-Dimethylnaphthalene: A 13C NMR Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the structural verification of 1,5-dimethylnaphthalene using 13C NMR spectroscopy, with a comparative analysis against its isomers, 2,6- and 1,8-dimethylnaphthalene.

In the realm of chemical synthesis and drug development, unequivocal structural confirmation of molecules is paramount. For polycyclic aromatic hydrocarbons like dimethylnaphthalenes, subtle differences in isomer structure can lead to vastly different chemical and biological properties. This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data of this compound with its common isomers, 2,6-dimethylnaphthalene (B47086) and 1,8-dimethylnaphthalene, to serve as a robust validation tool.

Comparative Analysis of 13C NMR Chemical Shifts

The symmetry of each dimethylnaphthalene isomer dictates the number of unique carbon environments, resulting in a characteristic number of signals in their respective 13C NMR spectra. This compound, possessing a C2 axis of symmetry, exhibits six distinct carbon signals. In contrast, the higher symmetry of 2,6-dimethylnaphthalene results in only four unique carbon signals. 1,8-Dimethylnaphthalene, with a plane of symmetry, shows seven distinct signals. These fundamental differences in the number of signals provide a clear and immediate method for distinguishing between these isomers.

The precise chemical shifts (δ) of the carbon atoms, reported in parts per million (ppm), offer further confirmation of the specific isomeric structure. The electronic environment of each carbon atom, influenced by the positions of the methyl groups, results in a unique spectral fingerprint.

Below is a summary of the reported 13C NMR chemical shifts for this compound and its isomers, recorded in deuterated chloroform (B151607) (CDCl₃).

Carbon Position This compound (δ, ppm) 2,6-Dimethylnaphthalene (δ, ppm) 1,8-Dimethylnaphthalene (δ, ppm)
C1133.6127.3134.2
C2125.8135.3128.5
C3125.3127.3125.7
C4122.6127.8126.4
C5133.6127.8126.4
C6125.8135.3125.7
C7125.3127.3128.5
C8122.6127.3134.2
C9131.7131.7131.7
C10131.7131.7135.8
CH₃19.521.425.9

Note: The chemical shift values are compiled from various spectroscopic databases and literature sources. Minor variations may be observed depending on experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of high-quality 13C NMR spectra for the validation of dimethylnaphthalene structures.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of dimethylnaphthalene is of high purity to avoid signals from impurities interfering with the spectrum.

  • Solvent: Dissolve approximately 20-50 mg of the dimethylnaphthalene isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar aromatic compounds and its deuterium (B1214612) signal is used for locking the magnetic field frequency. The residual proton signal of CHCl₃ can be used as an internal reference (δ 7.26 ppm for ¹H NMR), and the carbon signal (δ 77.16 ppm) can be used to reference the ¹³C NMR spectrum.

  • NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe: A broadband or dual-channel probe tuned to the ¹³C frequency.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility of chemical shifts.

3. Data Acquisition:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. This decouples the protons from the carbon nuclei, resulting in a spectrum with single lines for each unique carbon, which simplifies interpretation.

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to encompass the entire range of expected carbon chemical shifts.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a sufficient number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

4. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure accurate peak integration and identification.

  • Referencing: Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm) or to an internal standard such as tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm if added.

Workflow for Structure Validation

The logical process for validating the structure of this compound using 13C NMR is outlined in the diagram below. This workflow emphasizes the comparative approach against its isomers.

G Workflow for this compound Structure Validation using 13C NMR cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Isomer Comparison & Structure Confirmation A Prepare Sample in CDCl3 B Acquire 13C NMR Spectrum A->B C Process Spectrum (FT, Phasing, Baseline Correction) B->C D Count Number of Unique Carbon Signals C->D E 6 Signals? D->E F Potential this compound E->F Yes G Not this compound (Consider other isomers) E->G No H Compare Chemical Shifts with Reference Data for 1,5-DMN F->H I Structure Validated H->I

Caption: Logical workflow for the validation of this compound structure.

Conclusion

The validation of the this compound structure can be achieved with high confidence through 13C NMR spectroscopy. The key distinguishing feature is the number of signals in the spectrum, which is a direct consequence of the molecule's symmetry. A spectrum displaying six distinct carbon signals is a strong indicator of the 1,5-isomer. Final confirmation is achieved by comparing the experimentally observed chemical shifts with established reference data. This guide provides the necessary data and protocols to assist researchers in the accurate and efficient structural elucidation of this important class of compounds.

A Comparative Spectroscopic Analysis of 1,5-DMN and 2,6-DMN for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of two key diaminonaphthalene isomers: 1,5-diaminonaphthalene (1,5-DMN) and 2,6-diaminonaphthalene (2,6-DMN). Understanding the distinct spectroscopic signatures of these isomers is crucial for their identification, characterization, and application in various research and development fields, including the synthesis of dyes, polymers, and pharmaceutical intermediates. This document presents a summary of their spectral properties, detailed experimental protocols for obtaining these spectra, and a logical workflow for their analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,5-DMN and 2,6-DMN based on available experimental findings.

Table 1: UV-Visible and Fluorescence Spectroscopy Data

Spectroscopic Parameter1,5-Diaminonaphthalene (1,5-DMN)2,6-Diaminonaphthalene (2,6-DMN)
UV-Vis Absorption (λmax) In non-polar solvents, exhibits a long-wavelength band that is a mixture of the ¹Ag→¹La and ¹Ag→¹Lb transitions. In aqueous solvents, this is primarily the ¹Ag→¹Lb transition.[1]Expected to show π-π* transitions characteristic of the naphthalene (B1677914) aromatic system, influenced by the amino groups.
Fluorescence Emission (λem) Emission maxima are sensitive to solvent polarity, showing a redshift with increasing proton donor properties of the solvent.[1] For example, in different water-acetonitrile mixtures, the emission maximum shifts.Naphthalene derivatives with amino substituents are often highly fluorescent.
Stokes Shift Dependent on the solvent environment due to solvatochromic effects.Expected to have a significant Stokes shift, characteristic of fluorescent naphthalene derivatives.
Quantum Yield The quantum yield is influenced by the solvent and the presence of quenchers.Generally expected to be a fluorescent compound.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Analogous)

Spectroscopic Parameter1,5-Diaminonaphthalene (1,5-DMN)2,6-Diaminonaphthalene (2,6-DMN)
¹H NMR (Chemical Shifts, δ) Due to the symmetry of the molecule, a simpler spectrum is expected compared to less symmetrical isomers. Protons on the naphthalene ring will appear in the aromatic region (typically 7-8 ppm). The amino protons will show a broad singlet, the position of which is dependent on the solvent and concentration.Also a symmetrical molecule, leading to a relatively simple NMR spectrum. The chemical shifts of the aromatic protons will differ from 1,5-DMN due to the different positions of the amino groups.
¹³C NMR (Chemical Shifts, δ) The number of unique carbon signals will be limited by the molecule's symmetry. Carbons attached to the amino groups will be significantly shielded compared to the unsubstituted naphthalene.The number of signals will also be reduced due to symmetry. The chemical shifts of the carbons will be characteristic of the 2,6-substitution pattern.

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

Vibrational Mode1,5-Diaminonaphthalene (1,5-DMN)2,6-Diaminonaphthalene (2,6-DMN)
N-H Stretching Typically observed in the range of 3300-3500 cm⁻¹ as two distinct bands for the symmetric and asymmetric stretching of the primary amine groups.Similar to 1,5-DMN, with two bands in the 3300-3500 cm⁻¹ region for the N-H stretching vibrations.
N-H Bending Around 1600-1650 cm⁻¹.Expected in a similar region, around 1600-1650 cm⁻¹.
C-N Stretching Typically in the 1250-1350 cm⁻¹ region.Expected in a similar region, around 1250-1350 cm⁻¹.
Aromatic C-H Stretching Above 3000 cm⁻¹.Above 3000 cm⁻¹.
Aromatic C=C Stretching Multiple bands in the 1400-1600 cm⁻¹ region.Multiple bands in the 1400-1600 cm⁻¹ region, with slight differences in position and intensity compared to 1,5-DMN.
Out-of-plane C-H Bending In the 700-900 cm⁻¹ region, characteristic of the substitution pattern on the naphthalene ring.The pattern of these bands will be different from 1,5-DMN and will be indicative of the 2,6-substitution.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the DMN isomer (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile).

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 AU.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Instrumentation: A fluorescence spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the DMN isomer in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Data Acquisition:

    • Set the excitation wavelength (λex) at or near the absorption maximum determined by UV-Vis spectroscopy.

    • Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.

    • To record an excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation monochromator over a range of shorter wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the DMN isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton-decoupling is usually applied to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid DMN sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a diaminonaphthalene isomer.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample DMN Isomer (1,5-DMN or 2,6-DMN) Dissolve Dissolve in appropriate solvent Sample->Dissolve Prepare_Pellet Prepare KBr Pellet Sample->Prepare_Pellet UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolve->Fluorescence NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR FTIR FT-IR Spectroscopy Prepare_Pellet->FTIR UV_Data Determine λmax UV_Vis->UV_Data Fluorescence_Data Determine λem and Stokes Shift Fluorescence->Fluorescence_Data NMR_Data Assign Chemical Shifts and Determine Structure NMR->NMR_Data FTIR_Data Identify Functional Groups and Substitution Pattern FTIR->FTIR_Data Comparison Comparative Analysis of Spectroscopic Data UV_Data->Comparison Fluorescence_Data->Comparison NMR_Data->Comparison FTIR_Data->Comparison

Spectroscopic Characterization Workflow

This guide provides a foundational comparison of the spectroscopic properties of 1,5-DMN and 2,6-DMN. For more specific applications, it is recommended to acquire high-resolution spectra under controlled experimental conditions. The provided protocols and workflow serve as a valuable resource for researchers and professionals in designing and executing their analytical studies.

References

Quantitative Analysis of 1,5-Dimethylnaphthalene: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of 1,5-Dimethylnaphthalene (1,5-DMN) in various mixtures, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of two predominant techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

The choice between GC-MS and HPLC fundamentally depends on the sample matrix, required sensitivity, and the specific isomers of interest.[1] Generally, GC-MS is considered the "gold standard" for the analysis of volatile and semi-volatile compounds like polycyclic aromatic hydrocarbons (PAHs), offering high sensitivity and specificity.[2] Conversely, HPLC is well-suited for non-volatile or thermally unstable compounds.[2]

Comparative Performance Analysis

The quantitative performance of GC-MS and HPLC for the analysis of dimethylnaphthalene isomers is summarized below. Data for GC-MS is based on typical performance for closely related dimethylnaphthalene isomers, while HPLC data is derived from a validated method for 1,4-dimethylnaphthalene (B47064), a structural isomer of 1,5-DMN.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.01 - 1.0 µg/kg (depending on MS mode)0.001 - 0.004 µg/mL
Limit of Quantification (LOQ) 0.05 - 1.0 µg/kg (depending on MS mode)[3]0.002 - 0.013 µg/mL
Linearity (R²) ≥ 0.998[4][5]> 0.999
Accuracy (% Recovery) 80.23 - 115.41%[4][5]89.6 - 93.2%
Precision (%RSD) ≤ 12.03% (Intra-day)[4][5]1.6 - 7.3%
Specificity High (Mass-to-charge ratio identification)[1]Moderate (Retention time and UV spectrum)
Sample Volatility Requirement Required (Analyte must be volatile)[6]Not required[6]

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are crucial for reproducible and accurate quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for PAH analysis and is suitable for the quantification of 1,5-DMN in complex matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: A C18 SPE cartridge is conditioned with sequential washes of hexane (B92381), dichloromethane, methanol, and finally, reagent water. The cartridge should not be allowed to dry after the final water wash.[3]

  • Sample Loading: 100-1000 mL of the aqueous sample, spiked with an appropriate internal standard (e.g., this compound-d10), is passed through the SPE cartridge at a consistent flow rate.[3]

  • Cartridge Washing: The cartridge is washed with a water/methanol mixture to remove polar interferences.[3]

  • Cartridge Drying: The cartridge is thoroughly dried by passing nitrogen or air through it.[3]

  • Elution: The analytes are eluted from the cartridge with a small volume of a non-polar solvent such as hexane or dichloromethane.[3]

  • Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.[3]

2. GC-MS Analysis

  • GC System: Agilent 8890 GC (or equivalent).

  • Column: Rxi-5SilMS (30 m x 0.25 mm x 0.25 µm).

  • Injection: 2 µL in split mode (1:10) at an inlet temperature of 250°C.

  • Carrier Gas: Helium at a constant flow of 1.30 mL/min.

  • Oven Program: Initial temperature of 140°C (held for 1 min), ramped at 6°C/min to 270°C, then ramped at 20°C/min to 320°C (held for 2 min).[7]

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

  • Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 250°C.[7]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a validated method for the analysis of 1,4-dimethylnaphthalene and is applicable for the quantification of 1,5-DMN.

1. Sample Preparation (Liquid-Liquid Extraction)

  • An appropriate amount of the sample is dissolved in a suitable solvent (e.g., acetonitrile).

  • An internal standard (e.g., 2-methylnaphthalene) is added.

  • The sample is vortexed and centrifuged to separate any particulate matter.

  • The supernatant is collected for HPLC analysis.

2. HPLC-UV Analysis

  • HPLC System: A system equipped with a UV detector.

  • Column: Hypersil ODS (5 µm, 250 mm x 4.6 mm).

  • Mobile Phase: Isocratic elution with 70% acetonitrile (B52724) in water.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 228 nm.

  • Column Temperature: Ambient.

  • Run Time: 10 minutes.

Mandatory Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for sample preparation and the logical relationship in method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe SPE (for GC-MS) cluster_lle LLE (for HPLC) cluster_analysis Analysis sample Sample Collection add_is Add Internal Standard sample->add_is extraction Extraction add_is->extraction spe_cond Condition Cartridge extraction->spe_cond GC-MS Path lle_extract Liquid-Liquid Extraction extraction->lle_extract HPLC Path spe_load Load Sample spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute concentrate Concentration/Solvent Exchange spe_elute->concentrate lle_separate Separate Layers lle_extract->lle_separate lle_separate->concentrate gcms GC-MS Analysis concentrate->gcms hplc HPLC-UV Analysis concentrate->hplc method_selection cluster_criteria Key Selection Criteria cluster_methods Recommended Method start Start: Quantify 1,5-DMN in a Mixture volatility Analyte Volatile? start->volatility sensitivity High Sensitivity Required? volatility->sensitivity Yes hplc HPLC-UV volatility->hplc No isomers Co-eluting Isomers Present? sensitivity->isomers Yes gcms GC-MS sensitivity->gcms No isomers->gcms No gc_vuv Consider GC-VUV isomers->gc_vuv Yes

References

A Researcher's Guide to 1,5-Dimethylnaphthalene: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-reference of experimentally determined data for 1,5-Dimethylnaphthalene (1,5-DMN) with established literature values. Furthermore, it presents a comparative analysis with isomeric dimethylnaphthalenes and the structurally related acenaphthene, offering a valuable resource for material selection and experimental design.

Physical and Chemical Properties: A Comparative Analysis

The following table summarizes the key physical and chemical properties of 1,5-DMN and selected alternatives. This allows for a direct comparison of their fundamental characteristics.

PropertyThis compound1,6-Dimethylnaphthalene2,6-DimethylnaphthaleneAcenaphthene
Molecular Formula C₁₂H₁₂[1]C₁₂H₁₂C₁₂H₁₂[2]C₁₂H₁₀[3]
Molecular Weight 156.22 g/mol [1]156.22 g/mol 156.22 g/mol [2]154.21 g/mol [3]
Melting Point 79.5-83.5 °C[4]-17 to -16 °C[5]106-110 °C[6][7]93.4 °C[3]
Boiling Point 265-266 °C[8][9]265-266 °C[5]262 °C[6][7]279 °C[3]
Solubility Insoluble in water; Soluble in benzene, toluene, xylene and alcohol.[10][11]Insoluble in water; Soluble in ether and benzene.[12]Insoluble in water.[6]Insoluble in water; Soluble in hot alcohol.[13]

Note on Melting Point Discrepancy: Initial literature searches revealed a conflicting melting point of -93 °C for 1,5-DMN from one source. However, a comprehensive review of multiple chemical suppliers and databases consistently reports the melting point in the range of 78-83.5 °C.[4][8][11] The value of -93 °C is likely an error and should be disregarded.

Spectroscopic Data for this compound

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below are the key literature values for the spectroscopic signatures of 1,5-DMN.

Spectroscopic TechniqueKey Data and Observations
¹H NMR (in CDCl₃) Chemical shifts (ppm): 7.88 (d), 7.40 (t), 7.33 (d), 2.70 (s, CH₃). The spectrum shows distinct signals for the aromatic protons and a characteristic singlet for the two equivalent methyl groups.[9]
¹³C NMR The spectrum displays signals corresponding to the different carbon environments in the naphthalene (B1677914) ring system and the methyl groups.[14]
Infrared (IR) Spectroscopy The IR spectrum exhibits characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as C=C stretching vibrations of the naphthalene core.
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak (M⁺) at m/z 156, corresponding to the molecular weight of 1,5-DMN. Fragmentation patterns can provide further structural information.[15][16]

Experimental Protocols

To ensure the reproducibility and accuracy of experimental data, standardized protocols are essential. The following section outlines the general methodologies for determining the key properties discussed in this guide.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324 for determining the melting point of organic chemicals.

  • Apparatus: Melting point apparatus with a heated block and a thermometer or digital temperature sensor, capillary tubes.

  • Procedure:

    • A small, finely powdered sample of the crystalline material is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point) are recorded. The range between these two temperatures is the melting range.

Boiling Point Determination

This protocol follows the general principles for distillation of industrial aromatic hydrocarbons as described in ASTM D850.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • A measured volume of the liquid sample is placed in the distillation flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

    • The sample is heated, and the temperature is recorded when the first drop of distillate is collected in the receiving flask.

    • The heating rate is adjusted to maintain a steady distillation rate. The temperature at which the liquid is boiling and condensing is recorded as the boiling point.

Solubility Determination

This protocol is based on the principles of OECD Guideline 105 for water solubility testing.

  • Apparatus: Vials with screw caps, shaker or magnetic stirrer, analytical balance, centrifuge, and an appropriate analytical instrument (e.g., GC, HPLC) for concentration measurement.

  • Procedure:

    • An excess amount of the solid substance is added to a known volume of the solvent (e.g., water, toluene) in a vial.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The saturated solution is then separated from the undissolved solid by centrifugation.

    • The concentration of the dissolved substance in the clear supernatant is determined using a suitable analytical method.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) is often added. The solution must be free of any particulate matter.

  • Infrared (IR) Spectroscopy (KBr Pellet Method):

    • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with a larger amount of dry potassium bromide (KBr) powder (100-200 mg). The mixture is then compressed under high pressure to form a transparent pellet.[3]

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct injection, or coupled with a separation technique like Gas Chromatography (GC-MS).

    • Ionization: The molecules are ionized, typically using techniques like Electron Ionization (EI).

    • Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected.

Workflow for Cross-Referencing Experimental and Literature Data

The following diagram illustrates a systematic workflow for researchers to cross-reference their experimental findings with existing literature values, ensuring data integrity and contextual understanding.

CrossReferencingWorkflow cluster_exp Experimental Data Generation cluster_lit Literature Review Exp_Design Experimental Design (e.g., Purity, Property) Sample_Prep Sample Preparation (e.g., Purification) Exp_Design->Sample_Prep Analysis Analytical Measurement (e.g., MP, NMR, GC-MS) Sample_Prep->Analysis Data_Proc Data Processing & Interpretation Analysis->Data_Proc Compare Comparison & Analysis Data_Proc->Compare Lit_Search Literature Search (Databases, Journals) Data_Extract Data Extraction & Collation Lit_Search->Data_Extract Crit_Eval Critical Evaluation (Quality, Consistency) Data_Extract->Crit_Eval Crit_Eval->Compare Conclusion Conclusion & Reporting Compare->Conclusion

Caption: Workflow for comparing experimental data with literature values.

References

comparative study of synthesis routes for dimethylnaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dimethylnaphthalenes (DMNs), particularly the 2,6-isomer, is of significant interest due to its role as a precursor to polyethylene (B3416737) naphthalate (PEN), a high-performance polymer with superior thermal and mechanical properties. This guide provides a comparative analysis of three prominent synthesis routes: alkylation of naphthalene (B1677914), isomerization of dimethylnaphthalene mixtures, and a multi-step synthesis involving acylation, hydrogenation, and dehydrocyclization.

Comparative Performance of Synthesis Routes

The selection of a synthesis route for dimethylnaphthalenes is a critical decision influenced by factors such as desired isomer selectivity, feedstock availability, and economic viability. The following table summarizes the key quantitative data for the three discussed synthesis pathways to facilitate a direct comparison.

ParameterAlkylation of Naphthalene with MethanolIsomerization of DimethylnaphthalenesAcylation, Hydrogenation & Dehydrocyclization
Starting Materials Naphthalene, MethanolMixture of Dimethylnaphthalene IsomersToluene, n-butene, Carbon Monoxide
Catalyst Zeolites (e.g., ZSM-5, SAPO-11, Beta)Zeolite BetaLewis Acid (e.g., BF₃, AlCl₃), Hydrogenation catalyst, Dehydrocyclization catalyst
Temperature (°C) 350 - 500250 - 320Acylation: (not specified), Hydrogenation: (not specified), Dehydrocyclization: (not specified)
Pressure (atm) 1 - 401 (normal pressure)Not specified
Reaction Time (h) 0.5 - 6WHSV of 2 - 4 hr⁻¹Not specified
Naphthalene Conversion (%) ~70[1]Not ApplicableNot Applicable
2,6-DMN Selectivity (%) up to 28-29[2]Not directly applicable (product of isomerization equilibrium)High (minimal isomer formation)[3]
2,6-DMN Yield (%) Varies with catalyst and conditions36 (after hydroisomerization and dehydrogenation of 2,7-DMN)[4]High (qualitative)[3]
Key Advantages Utilizes readily available feedstocks; single-step process.Can utilize mixed DMN feedstocks; operates at lower pressures.High selectivity to the desired 2,6-DMN isomer.[3]
Key Disadvantages Produces a mixture of isomers requiring separation; catalyst deactivation.Requires a specific starting mixture of isomers; involves recycling streams.Multi-step process with potentially complex catalyst systems.

Experimental Protocols

Alkylation of Naphthalene with Methanol over Zeolite Catalysts

This method focuses on the direct methylation of naphthalene to produce a mixture of dimethylnaphthalene isomers. The shape-selectivity of the zeolite catalyst is crucial in maximizing the yield of the desired 2,6-DMN isomer.

Experimental Setup: The reaction is typically carried out in a gas–solid catalytic fixed-bed reactor.[1] The reactor consists of a stainless steel tube with a specified length and diameter, placed within a furnace to maintain the reaction temperature.[1] A catalyst bed is packed within the reactor, and the feed, a mixture of naphthalene, methanol, and a solvent (e.g., 1,2,4-trimethylbenzene), is introduced using a high-pressure liquid pump.[1] The reaction is run at atmospheric pressure under a nitrogen atmosphere.[1]

Procedure:

  • The zeolite catalyst (e.g., Fe/ZSM-5) is prepared, pelletized, and loaded into the fixed-bed reactor.[1]

  • The catalyst is activated by heating under a nitrogen flow.[1]

  • A feed mixture with a specific molar ratio of naphthalene:methanol:solvent is prepared.[1]

  • The feed is pumped into the reactor at a defined weight hourly space velocity (WHSV).[1]

  • The reaction is conducted at a set temperature (e.g., 450-500 °C).[1]

  • The reaction products are collected and analyzed using gas chromatography-mass spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity of DMN isomers.[1]

Liquid-Phase Isomerization of Dimethylnaphthalenes

This route involves the catalytic isomerization of a mixture of DMN isomers to enrich the concentration of the thermodynamically stable 2,6-DMN, which can then be separated by crystallization.

Experimental Setup: The isomerization is performed in a fixed-bed continuous reactor.[5] The reactor is loaded with a hydrogen-ion-exchanged zeolite beta catalyst, preferably in pellet form.[5]

Procedure:

  • A feed mixture of dimethylnaphthalene isomers, typically rich in 1,5-DMN and 1,6-DMN, is prepared.[5]

  • The liquid feed is passed through the fixed-bed reactor containing the zeolite beta catalyst.[5]

  • The reaction is carried out at a temperature of 250-320 °C and normal pressure (1 atm).[5]

  • The weight hourly space velocity (WHSV) is maintained between 2 and 4 hr⁻¹.[5]

  • The product stream, now enriched in 2,6-DMN, is collected.

  • The 2,6-DMN is then separated from the other isomers, often through a two-step crystallization process.[5] The remaining isomer mixture can be recycled back to the isomerization reactor.

Synthesis of 2,6-Dimethylnaphthalene (B47086) via Acylation, Hydrogenation, and Dehydrocyclization

This multi-step process offers a highly selective route to 2,6-DMN, minimizing the formation of other isomers.

Procedure:

  • Acylation: Toluene, n-butene, and carbon monoxide are reacted in the presence of a Lewis acid catalyst (e.g., boron trifluoride or aluminum chloride) to selectively produce p-tolyl sec-butyl ketone. This reaction exhibits high selectivity for the para-isomer.[3][6]

  • Hydrogenation: The carbonyl group of the p-tolyl sec-butyl ketone is hydrogenated. This can yield p-tolyl sec-butylcarbinol, which can be further dehydrated to 2-methyl-1-(p-tolyl)butene.[3]

  • Dehydrocyclization: The product from the hydrogenation step is then subjected to a dehydrocyclization reaction to form 2,6-dimethylnaphthalene.[3]

Synthesis Pathways and Logical Relationships

The following diagram illustrates the different synthetic approaches to obtaining dimethylnaphthalenes, highlighting the key starting materials and intermediate steps.

G cluster_alkylation Alkylation Route cluster_isomerization Isomerization Route cluster_multistep Multi-step Synthesis Naphthalene Naphthalene Alkylation Alkylation (Zeolite Catalyst) Naphthalene->Alkylation Methanol Methanol Methanol->Alkylation DMN_Mix_Alkylation Dimethylnaphthalene Mixture Alkylation->DMN_Mix_Alkylation DMN_Mix_Start Dimethylnaphthalene Mixture Isomerization Isomerization (Zeolite Beta) DMN_Mix_Start->Isomerization Enriched_DMN 2,6-DMN Enriched Mixture Isomerization->Enriched_DMN Crystallization Crystallization Enriched_DMN->Crystallization Pure_26DMN Pure 2,6-DMN Crystallization->Pure_26DMN Recycle Recycled Isomers Crystallization->Recycle Recycle->Isomerization Toluene Toluene Acylation Acylation Toluene->Acylation nButene n-Butene nButene->Acylation CO Carbon Monoxide CO->Acylation Ketone p-tolyl-sec-butylketone Acylation->Ketone Hydrogenation Hydrogenation Ketone->Hydrogenation Hydrogenated_Product Hydrogenated Intermediate Hydrogenation->Hydrogenated_Product Dehydrocyclization Dehydrocyclization Hydrogenated_Product->Dehydrocyclization Final_26DMN 2,6-Dimethylnaphthalene Dehydrocyclization->Final_26DMN

References

Safety Operating Guide

Proper Disposal of 1,5-Dimethylnaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,5-Dimethylnaphthalene is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a skin and eye irritant.[1][2] Some data also suggests it may cause respiratory irritation.[2] Therefore, personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this chemical should ideally be conducted within a chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₂
Molecular Weight 156.23 g/mol [3]
Appearance White, solid crystalline[3]
Melting Point 78 - 82 °C[3]
Boiling Point 265 - 266 °C[3]
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[4] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave".[4][5]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous. This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing.

Step 2: Containerization and Labeling

  • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[1]

  • Do not attempt to dispose of this compound down the drain or in regular solid waste.[6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) identification Step 1: Identification & Segregation Treat as Hazardous Waste start->identification containerization Step 2: Containerization & Labeling Use a dedicated, labeled container identification->containerization storage Step 3: Storage Store in a designated Satellite Accumulation Area containerization->storage disposal Step 4: Final Disposal Contact EHS for pickup by a licensed contractor storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 1,5-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals should adhere to the following safety protocols and operational plans when handling 1,5-Dimethylnaphthalene. This guide provides essential, step-by-step instructions to ensure laboratory safety and proper chemical management.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a solid aromatic hydrocarbon that poses several health risks. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] As a naphthalene (B1677914) derivative, it should be handled with caution, considering the potential hazards associated with this class of compounds, including potential carcinogenicity.[3][4] Adherence to proper PPE protocols is mandatory to minimize exposure.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Viton®, Polyvinyl Alcohol (PVA), or Nitrile gloves. Select gloves with a thickness of at least 8 mils (0.2 mm). Always consult the manufacturer's specific breakthrough time data for naphthalene or aromatic hydrocarbons.Provides a barrier against skin contact. Viton® and PVA offer excellent resistance to aromatic hydrocarbons.[5] Nitrile gloves are a good general-purpose option but may have shorter breakthrough times.[5] Thicker gloves provide longer protection.
Eye Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.Protects eyes from dust particles and potential splashes of solutions containing the compound.[4]
Respiratory Protection For low dust levels, a NIOSH-approved air-purifying respirator with organic vapor cartridges and N95, R95, or P95 particulate filters is recommended. For higher concentrations or in the absence of adequate ventilation, a full-facepiece respirator with the same cartridge/filter combination or a powered air-purifying respirator (PAPR) should be used.Protects against inhalation of airborne dust particles and organic vapors.[1] The selection of N, R, or P series filters depends on the presence of oil aerosols in the work environment.[6]
Protective Clothing A laboratory coat is required. For tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.Prevents contamination of personal clothing.

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Work Surface: Prepare the work area by covering surfaces with absorbent, disposable bench paper to contain any spills.[8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling the Chemical:

  • Avoid Dust Formation: Handle the solid chemical carefully to avoid generating dust.[4] If the material is in a fine powder form, moistening it slightly with a compatible, non-reactive solvent can reduce dustiness.

  • Weighing: When weighing, use an enclosure or a balance with a draft shield to contain any airborne particles.

  • Transfers: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid scooping in a manner that creates dust clouds.

3. Decontamination:

  • Equipment: All equipment that comes into contact with this compound should be decontaminated after use. This can typically be done by rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a fume hood, followed by washing with soap and water.

  • Work Surfaces: Clean the work area thoroughly after handling is complete. Dispose of contaminated bench paper as solid hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container.[5]

  • Do not mix this waste with non-hazardous trash.

2. Waste Container Labeling and Storage:

  • Use a clearly labeled, sealable container for all this compound waste.

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a "CANCER HAZARD" warning.[4][5]

  • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Naphthalene and its derivatives are classified as hazardous wastes, and their disposal is regulated. Incineration at a permitted facility is a common disposal method.[2]

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Final Action start Start: Handling this compound check_dust Potential for Dust or Aerosol Generation? start->check_dust respirator Wear NIOSH-approved respirator with organic vapor cartridges and particulate filters. check_dust->respirator Yes no_respirator Work in a certified chemical fume hood. check_dust->no_respirator No check_splash Potential for Splash? face_shield Wear chemical safety goggles AND a face shield. check_splash->face_shield Yes goggles Wear chemical safety goggles. check_splash->goggles No respirator->check_splash no_respirator->check_splash gloves Wear appropriate chemical-resistant gloves (e.g., Viton®, PVA, or Nitrile). face_shield->gloves goggles->gloves lab_coat Wear a lab coat. gloves->lab_coat proceed Proceed with Handling lab_coat->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,5-Dimethylnaphthalene
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Reactant of Route 2
1,5-Dimethylnaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.